molecular formula C22H37NO5 B1212361 TMB-8 CAS No. 57818-92-5

TMB-8

カタログ番号: B1212361
CAS番号: 57818-92-5
分子量: 395.5 g/mol
InChIキー: IBQMHBGFMLHHLE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4,5-trimethoxybenzoic acid 8-(diethylamino)octyl ester is a trihydroxybenzoic acid.
intracellular calcium antagonist;  RN given refers to parent cpd

特性

CAS番号

57818-92-5

分子式

C22H37NO5

分子量

395.5 g/mol

IUPAC名

8-(diethylamino)octyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C22H37NO5/c1-6-23(7-2)14-12-10-8-9-11-13-15-28-22(24)18-16-19(25-3)21(27-5)20(17-18)26-4/h16-17H,6-15H2,1-5H3

InChIキー

IBQMHBGFMLHHLE-UHFFFAOYSA-N

正規SMILES

CCN(CC)CCCCCCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC

他のCAS番号

57818-92-5

関連するCAS

53464-72-5 (hydrochloride)

同義語

3,4,5-trimethoxybenzoic acid, 8-(diethylamino)octyl ester
8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate
8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride
TMB-8

製品の起源

United States

Foundational & Exploratory

The Dual-Edged Sword: A Technical Guide to TMB-8 in Cellular Biology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMB-8 (8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate) is a cell-permeable compound widely cited in cellular biology literature as an intracellular calcium antagonist. Its primary utility is described as the inhibition of calcium release from intracellular stores, predominantly the endoplasmic/sarcoplasmic reticulum. This function has positioned this compound as a tool to investigate the roles of intracellular calcium signaling in a myriad of cellular processes. However, a deeper dive into the pharmacological profile of this compound reveals a more complex reality. At concentrations commonly used to inhibit intracellular calcium release, this compound exerts a range of non-specific effects that can significantly confound experimental results. This technical guide provides a comprehensive overview of the function of this compound, detailing its intended mechanism of action, its significant off-target effects, and protocols for its judicious use in a research setting.

Core Mechanism of Action: Intracellular Calcium Antagonism

This compound is primarily employed to block the release of calcium (Ca²⁺) from intracellular stores, which are crucial for a multitude of signaling pathways. The main intracellular Ca²⁺ stores are the endoplasmic reticulum (ER) and, in muscle cells, the sarcoplasmic reticulum (SR). The release of Ca²⁺ from these stores is typically mediated by two main types of channels: the inositol 1,4,5-trisphosphate receptors (IP₃Rs) and the ryanodine receptors (RyRs).

While this compound is widely used to inhibit this release, the precise molecular mechanism of this inhibition is not fully elucidated. It is suggested to stabilize the membrane of these intracellular stores, thereby preventing the efflux of Ca²⁺ into the cytoplasm. However, direct binding to and competitive antagonism of IP₃Rs or RyRs have not been consistently demonstrated. In vascular smooth muscle, this compound at a concentration of 100 µM has been shown to inhibit norepinephrine-induced transient increases in intracellular Ca²⁺, which are dependent on release from intracellular stores.[1] In frog skeletal muscle, this compound at concentrations of 50-100 µM blocked electrically evoked twitches, suggesting an effect on Ca²⁺ release from the sarcoplasmic reticulum.[2]

Signaling Pathways Influenced by this compound

The primary intended application of this compound is to dissect cellular signaling pathways that are dependent on the release of intracellular calcium.

IP₃ Receptor-Mediated Calcium Release

Many cell surface receptors, upon binding to their ligands, activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ then diffuses through the cytoplasm and binds to IP₃Rs on the ER membrane, triggering the release of stored Ca²⁺. This compound is used to block this Ca²⁺ release and thus investigate the downstream consequences of this signaling cascade.

IP3_Pathway Ligand Ligand GPCR GPCR / RTK Ligand->GPCR PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R binds & activates ER Endoplasmic Reticulum Ca_release Ca²⁺ Release ER->Ca_release releases from Downstream Downstream Ca²⁺ Signaling Ca_release->Downstream TMB8 This compound TMB8->IP3R Inhibits (putative)

Figure 1: Putative inhibition of the IP₃ signaling pathway by this compound.
Store-Operated Calcium Entry (SOCE)

The depletion of Ca²⁺ from the ER triggers a compensatory influx of extracellular Ca²⁺ through a process known as store-operated calcium entry (SOCE). This is mediated by the ER Ca²⁺ sensor STIM1, which, upon sensing low ER Ca²⁺, translocates to ER-plasma membrane junctions and activates Orai1 channels in the plasma membrane, allowing Ca²⁺ to enter the cell. By inhibiting the initial release of Ca²⁺ from the ER, this compound can be used to indirectly prevent the activation of SOCE.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca ER [Ca²⁺] STIM1 STIM1 ER_Ca->STIM1 activates Orai1 Orai1 Channel STIM1->Orai1 activates Ca_entry Ca²⁺ Entry (SOCE) Orai1->Ca_entry TMB8 This compound Ca_release Ca²⁺ Release (e.g., via IP₃R) TMB8->Ca_release Inhibits Ca_release->ER_Ca depletes

Figure 2: Indirect inhibition of Store-Operated Calcium Entry (SOCE) by this compound.

Quantitative Data on this compound Activity

A significant challenge in the use of this compound is the discrepancy between the concentrations required for its intended effect and those at which off-target effects become prominent.

Target/Effect Cell Type/System Reported Concentration / IC₅₀ Reference(s)
Primary (Intended) Effect
Inhibition of Ca²⁺ ReleaseVascular Smooth Muscle (Rabbit Aorta)100 µM (inhibited norepinephrine-induced transient)[1]
Skeletal Muscle (Frog)50 - 100 µM (blocked twitches)[2]
Neuromuscular Junction (Mouse)10 - 30 µM (twitch reduction)[3]
Non-Specific (Off-Target) Effects
Functional Inhibition of nAChRsTE671/RD, SH-SY5Y cellsIC₅₀ ≈ 400 nM[4]
Rat Brain SynaptosomesIC₅₀ ≈ 500 nM[4]
Inhibition of nAChR BindingHuman Muscle, Ganglionic nAChRsIC₅₀ ≈ 30 - 200 µM[4]
Inhibition of Mitochondrial RespirationRat Thymocytes, Rat Liver MitochondriaEffective at concentrations used to study Ca²⁺ signaling
Paradoxical Ca²⁺ MobilizationPancreatic Islets10 - 100 µM[5][6]
Inhibition of Membrane CurrentsGuinea Pig Ventricular CardiomyocytespD₂ = 5.0 (for ICa), pD₂ = 5.3 (for INa)[7]

Non-Specific Effects and Considerations for Use

The utility of this compound as a specific inhibitor of intracellular Ca²⁺ release is compromised by its numerous off-target effects, which often occur at concentrations similar to or lower than those required for its primary intended function.

  • Antagonism of Nicotinic Acetylcholine Receptors (nAChRs): this compound is a potent, non-competitive antagonist of various nAChR subtypes, with IC₅₀ values in the nanomolar range for functional inhibition.[4] This is significantly more potent than its effects on intracellular Ca²⁺ release, which are typically observed in the micromolar range.

  • Mitochondrial Dysfunction: this compound has been shown to inhibit mitochondrial respiration, likely through the inhibition of NADH dehydrogenase. This leads to a decrease in cellular ATP concentration and mitochondrial membrane potential.

  • Paradoxical Calcium Mobilization: In certain cell types, such as pancreatic beta-cells, this compound has been observed to paradoxically increase the cytosolic Ca²⁺ concentration by mobilizing it from intracellular stores, an effect opposite to its intended purpose.[5][6]

  • Inhibition of Other Ion Channels: this compound can non-selectively inhibit other membrane currents, including voltage-gated sodium and calcium channels.[7]

  • Effects on Renin Secretion: In rat renal cortical slices, this compound exhibited multiple non-specific effects, including blocking the inhibitory effect of K-depolarization on renin secretion, suggesting actions as a sodium and calcium channel blocker.[8]

Experimental Protocols

Given the significant non-specific effects of this compound, carefully designed experiments with appropriate controls are crucial for the valid interpretation of results.

General Protocol for Assessing the Effect of this compound on Intracellular Calcium

This protocol provides a general framework for using this compound in conjunction with fluorescent Ca²⁺ indicators.

Materials:

  • Cells of interest cultured on glass-bottom dishes suitable for microscopy.

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other appropriate imaging buffer, with and without Ca²⁺.

  • This compound hydrochloride stock solution (e.g., 10-100 mM in DMSO).

  • Agonist to induce intracellular Ca²⁺ release (e.g., ATP, carbachol, histamine).

  • Positive control for Ca²⁺ influx (e.g., ionomycin).

  • Negative control (vehicle, e.g., DMSO).

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes to achieve a desired confluency for imaging.

  • Dye Loading:

    • Prepare a loading solution of the chosen Ca²⁺ indicator (e.g., 1-5 µM Fura-2 AM) in imaging buffer, containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.

    • Incubate cells with the loading solution for 30-60 minutes at 37°C.

    • Wash the cells 2-3 times with imaging buffer to remove excess dye and allow for de-esterification of the AM ester for 15-30 minutes.

  • This compound Treatment:

    • Prepare working concentrations of this compound in the imaging buffer. It is recommended to perform a dose-response curve (e.g., 1 µM to 100 µM).

    • Pre-incubate the cells with the this compound solution or vehicle for a defined period (e.g., 15-30 minutes) before stimulation.

  • Calcium Imaging:

    • Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.

    • Acquire a baseline fluorescence signal for a few minutes.

    • Add the agonist to stimulate intracellular Ca²⁺ release and record the change in fluorescence.

    • At the end of the experiment, add ionomycin to determine the maximum Ca²⁺ signal (F_max) and a Ca²⁺ chelator like EGTA to determine the minimum signal (F_min) for ratiometric analysis if using Fura-2.

  • Data Analysis:

    • Quantify the change in fluorescence intensity or the ratio of fluorescence at two wavelengths (for ratiometric dyes) over time.

    • Compare the amplitude and kinetics of the Ca²⁺ response in this compound treated cells versus vehicle-treated cells.

Workflow Diagram:

Experimental_Workflow A Plate Cells B Load with Ca²⁺ Indicator A->B C Pre-incubate with this compound or Vehicle B->C D Acquire Baseline Fluorescence C->D E Add Agonist & Record Ca²⁺ Signal D->E F Add Ionomycin/EGTA for Calibration E->F G Analyze Data F->G

Figure 3: General experimental workflow for assessing this compound effects on calcium signaling.
Essential Controls:

  • Vehicle Control: To control for the effect of the solvent (e.g., DMSO).

  • Positive Control for Inhibition: Use a more specific inhibitor of the pathway of interest, if available, to compare with the effects of this compound.

  • Assays for Non-Specific Effects:

    • Mitochondrial Function: Measure cellular ATP levels or mitochondrial membrane potential in parallel experiments with this compound treatment.

    • Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to cytotoxicity.

    • Electrophysiology: If possible, use patch-clamp techniques to directly measure the effects of this compound on relevant ion channels in your cell type.

Conclusion and Recommendations

This compound has historically been a widely used tool for implicating intracellular Ca²⁺ release in various cellular functions. However, the wealth of data on its non-specific effects necessitates a cautious and critical approach to its use and to the interpretation of data obtained with it.

Key Recommendations for Researchers:

  • Acknowledge the Non-Specific Effects: Be aware that at the commonly used micromolar concentrations, this compound is a potent antagonist of nAChRs and can affect mitochondrial function and other ion channels.

  • Use the Lowest Effective Concentration: Perform careful dose-response studies to determine the lowest concentration of this compound that produces the desired inhibitory effect on intracellular Ca²⁺ release in your specific experimental system.

  • Employ Orthogonal Approaches: Do not rely solely on this compound to implicate intracellular Ca²⁺ release. Use other pharmacological inhibitors with different mechanisms of action (e.g., xestospongin C for IP₃Rs, or thapsigargin to deplete stores and study SOCE), as well as genetic approaches (e.g., siRNA or CRISPR-mediated knockdown of IP₃Rs or RyRs) to validate your findings.

  • Include Rigorous Controls: Always include the appropriate vehicle and functional controls to assess the potential contribution of this compound's off-target effects to your observations.

By understanding the multifaceted pharmacology of this compound and employing rigorous experimental design, researchers can continue to use this compound as a tool, albeit a complex one, to probe the intricate world of cellular calcium signaling.

References

TMB-8: A Technical Guide to its Discovery, History, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride (TMB-8) is a compound that has carved a unique and somewhat enigmatic niche in the annals of pharmacology. Initially characterized as an intracellular calcium antagonist, its journey through decades of research has revealed a more complex pharmacological profile, implicating it in a variety of cellular processes beyond its originally proposed mechanism. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted pharmacological actions of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, detail key experimental protocols used in its characterization, present quantitative data in a structured format, and visualize its impact on critical signaling pathways.

Discovery and Historical Context

This compound was first introduced to the scientific community in the mid-1970s by Chiou and Malagodi as a novel calcium antagonist.[1] Their initial studies in smooth and skeletal muscles suggested that this compound's inhibitory effects on muscle contraction stemmed from its ability to block the release of calcium from intracellular stores.[1] This pioneering work established this compound as a valuable pharmacological tool for investigating the role of intracellular calcium in various physiological processes.

However, subsequent research painted a more intricate picture of this compound's activities. While its effects on intracellular calcium dynamics remained a central theme, studies began to reveal its interactions with other cellular targets, including nicotinic acetylcholine receptors (nAChRs) and protein kinase C (PKC).[2] A significant finding by Bencherif and colleagues in 1995 demonstrated that this compound is a potent, non-competitive antagonist of diverse nAChR subtypes, with potencies that surpassed its effects on intracellular calcium mobilization.[2] This discovery challenged the singular view of this compound as a specific intracellular calcium antagonist and highlighted its polypharmacological nature.

The narrative of this compound's mechanism of action also evolved from a simple blockade of calcium release to a more nuanced role. Some studies have even suggested that under certain conditions, this compound can paradoxically mobilize calcium from intracellular stores, rather than inhibit its release.[3] This dualistic behavior underscores the complexity of its interactions within the cellular environment and necessitates careful interpretation of experimental results.

Chemical Properties

PropertyValue
Full Name 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride
Abbreviation This compound
CAS Number 57818-92-5
Molecular Formula C₂₂H₃₇NO₅ · HCl
Molecular Weight 432.0 g/mol
Structure A derivative of trimethoxybenzoic acid

Pharmacological Profile: A Multi-Targeted Agent

The pharmacological actions of this compound are diverse, reflecting its ability to interact with multiple cellular targets. This section summarizes its key effects, supported by quantitative data where available.

Intracellular Calcium Modulation

The most well-documented effect of this compound is its interference with intracellular calcium signaling. It has been widely used as a tool to probe the involvement of intracellular calcium stores in cellular responses.

Quantitative Data on Intracellular Calcium Modulation:

ParameterCell/Tissue TypeAgonistThis compound ConcentrationEffectReference
Inhibition of Ca²⁺ releaseVascular smooth muscleNorepinephrine100 µMInhibited transient increases in [Ca²⁺]i[4]
Inhibition of Ca²⁺ influxVascular smooth muscleHigh K⁺100 µMDecreased [Ca²⁺]i and ⁴⁵Ca²⁺ influx[4]
Mobilization of Ca²⁺Pancreatic islets-10, 30, 100 µMConcentration-dependent increase in ⁴⁵Ca²⁺ efflux[3]
Increase in cytosolic Ca²⁺RINm5F cells--Increased cytosolic Ca²⁺ concentration[3]
Inhibition of Ca²⁺ releaseRabbit aortic strip-50 µMBlocked contractile response[2]
Inhibition of Ca²⁺ influx/effluxGuinea pig ileum-65 µMInhibited calcium influx and efflux[2]

The conflicting observations of this compound as both an inhibitor and a mobilizer of intracellular calcium highlight the context-dependent nature of its effects, which may vary with cell type, experimental conditions, and the specific signaling pathways being investigated.

Antagonism of Nicotinic Acetylcholine Receptors

A pivotal discovery in the pharmacology of this compound was its potent, non-competitive antagonism of various nAChR subtypes.

IC₅₀ Values for nAChR Antagonism:

Receptor SubtypeCell LineIC₅₀ (nM)Reference
Human muscle-type nAChRTE671/RD390[2]
α3β4 ganglionic nAChRSH-SY5Y350[2]
nAChR mediating dopamine releaseRat brain synaptosomes480[2]

These findings indicate that this compound's effects in systems where nAChRs are expressed may be, at least in part, attributable to its actions on these receptors rather than solely on intracellular calcium stores.

Inhibition of Protein Kinase C

This compound has also been shown to inhibit the activity of protein kinase C (PKC), a key enzyme in many signal transduction pathways. This inhibition appears to be dose-dependent. While specific IC₅₀ values for PKC inhibition are not consistently reported across the literature, its inhibitory effect on PKC adds another layer to its complex pharmacological profile.

Key Experimental Protocols

This section provides an overview of the methodologies used in seminal studies to characterize the pharmacological effects of this compound.

Measurement of Intracellular Calcium Concentration using Fura-2

Objective: To measure changes in intracellular free calcium concentration ([Ca²⁺]i) in response to this compound and other stimuli.

General Protocol:

  • Cell Preparation: Cells are cultured on coverslips suitable for fluorescence microscopy.

  • Fura-2 AM Loading: Cells are incubated with the cell-permeant ratiometric calcium indicator Fura-2 acetoxymethyl ester (Fura-2 AM) in a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) at 37°C for a specified time (e.g., 60 minutes). During this time, intracellular esterases cleave the AM ester group, trapping the Fura-2 in the cytoplasm.

  • Washing: After loading, the cells are washed with fresh buffer to remove extracellular Fura-2 AM.

  • Microscopy and Data Acquisition: The coverslip is mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging. The cells are alternately excited at 340 nm and 380 nm, and the emission fluorescence is collected at 510 nm.

  • Experimental Procedure: A baseline fluorescence ratio (F340/F380) is established. This compound and other experimental agents are then added to the perfusion solution, and the changes in the fluorescence ratio are recorded over time.

  • Calibration: At the end of each experiment, the maximum fluorescence ratio (Rmax) is determined by adding a calcium ionophore (e.g., ionomycin) in the presence of saturating extracellular calcium. The minimum fluorescence ratio (Rmin) is then determined by adding a calcium chelator (e.g., EGTA) to the solution. These values are used to convert the fluorescence ratios to [Ca²⁺]i using the Grynkiewicz equation.

Experimental Workflow for Fura-2 Calcium Imaging:

Fura_2_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture cells on coverslips B Load cells with Fura-2 AM A->B C Wash to remove extracellular dye B->C D Mount coverslip in perfusion chamber E Establish baseline F340/F380 ratio D->E F Add this compound and/or other agents E->F G Record fluorescence ratio changes F->G H Calibrate with ionomycin (Rmax) and EGTA (Rmin) I Calculate [Ca²⁺]i using Grynkiewicz equation H->I

Workflow for measuring intracellular calcium with Fura-2.

Assessment of Smooth Muscle Contraction in Isolated Aortic Rings

Objective: To measure the effect of this compound on the contractility of vascular smooth muscle.

General Protocol:

  • Tissue Preparation: A segment of the thoracic aorta is carefully dissected from a euthanized animal (e.g., rabbit) and placed in cold, oxygenated Krebs-Henseleit solution. The aorta is cleaned of adherent tissue and cut into rings of a specific width (e.g., 2-3 mm).

  • Mounting: The aortic rings are suspended between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.

  • Equilibration: The rings are gradually stretched to an optimal resting tension (e.g., 2 g) and allowed to equilibrate for a period of time (e.g., 60-90 minutes), with periodic washing with fresh buffer.

  • Viability Test: The viability of the muscle is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM KCl).

  • Experimental Procedure: After washing out the KCl and allowing the muscle to return to baseline, cumulative concentration-response curves to contractile agonists (e.g., norepinephrine, phenylephrine) are generated in the absence and presence of increasing concentrations of this compound. The effect of this compound on contractions induced by high K⁺ is also assessed.

  • Data Analysis: The contractile force is recorded, and the data are analyzed to determine the effect of this compound on the potency (EC₅₀) and efficacy (Emax) of the contractile agents.

Experimental Workflow for Aortic Ring Contraction Assay:

Aortic_Ring_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Dissect thoracic aorta B Cut into rings A->B C Mount in organ bath B->C D Equilibrate under optimal tension E Test viability with high K⁺ D->E F Generate concentration-response curves (agonist ± this compound) E->F G Record isometric force H Analyze EC₅₀ and Emax G->H

Workflow for assessing smooth muscle contraction.

Functional Assay for Nicotinic Acetylcholine Receptor Antagonism

Objective: To determine the effect of this compound on the function of nAChRs.

General Protocol:

  • Cell Culture: A cell line endogenously expressing or transfected to express the nAChR subtype of interest (e.g., TE671/RD for muscle-type, SH-SY5Y for α3β4) is cultured.

  • Ion Flux Assay: The functional activity of the nAChRs is assessed by measuring agonist-induced ion flux. A common method is to use a radioactive tracer such as ⁸⁶Rb⁺ (a surrogate for K⁺) or a fluorescent ion indicator.

  • Experimental Procedure:

    • Cells are plated in multi-well plates.

    • The cells are washed and pre-incubated with a buffer containing this compound at various concentrations for a defined period.

    • The nAChR agonist (e.g., nicotine, carbachol) is added along with the ion flux tracer (e.g., ⁸⁶Rb⁺).

    • The ion flux is allowed to proceed for a short period.

    • The reaction is terminated by rapidly washing the cells with a cold buffer.

    • The amount of tracer that has entered the cells is quantified (e.g., by scintillation counting for ⁸⁶Rb⁺).

  • Data Analysis: The agonist-induced ion flux in the presence of this compound is compared to the control (agonist alone). The concentration of this compound that produces 50% inhibition of the agonist response (IC₅₀) is calculated.

Signaling Pathways Modulated by this compound

This compound's pharmacological effects are mediated through its interaction with several key signaling pathways. The following diagrams illustrate its proposed points of action.

Intracellular Calcium Signaling Pathway

This compound is classically thought to interfere with the release of Ca²⁺ from the endoplasmic reticulum (ER), a process initiated by the binding of inositol 1,4,5-trisphosphate (IP₃) to its receptor (IP₃R) on the ER membrane. It may also affect ryanodine receptors (RyR), another class of intracellular calcium release channels.

Calcium_Signaling Agonist Agonist GPCR GPCR Agonist->GPCR PLC PLC GPCR->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R binds to ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ IP3R->Ca_ER releases RyR Ryanodine Receptor RyR->Ca_ER releases Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Cellular_Response Cellular Response Ca_cyto->Cellular_Response TMB8 This compound TMB8->IP3R inhibits? TMB8->RyR inhibits?

This compound's proposed action on intracellular calcium release.

Store-Operated Calcium Entry (SOCE) Pathway

Depletion of ER calcium stores triggers store-operated calcium entry (SOCE), a process mediated by the interaction of STIM proteins in the ER membrane and Orai channels in the plasma membrane. This compound's effect on this pathway is complex and may be indirect, through its modulation of ER calcium levels.

SOCE_Pathway cluster_pm Plasma Membrane cluster_er ER Membrane ER_Ca_depletion ER Ca²⁺ Depletion STIM STIM ER_Ca_depletion->STIM activates TMB8 This compound Orai Orai Channel STIM->Orai translocates and binds to Ca_extracellular Extracellular Ca²⁺ Orai->Ca_extracellular opens for Plasma_Membrane Plasma Membrane ER_Membrane ER Membrane Ca_influx Ca²⁺ Influx Ca_extracellular->Ca_influx Cellular_Response Cellular Response Ca_influx->Cellular_Response TMB8->ER_Ca_depletion modulates

This compound's potential indirect effect on SOCE.

Protein Kinase C (PKC) Signaling Pathway

The activation of conventional PKC isoforms is dependent on both diacylglycerol (DAG) and intracellular calcium. By modulating intracellular calcium levels, this compound can indirectly influence PKC activity.

PKC_Signaling GPCR_PLC GPCR/PLC Activation DAG Diacylglycerol (DAG) GPCR_PLC->DAG Ca_cyto Cytosolic Ca²⁺ GPCR_PLC->Ca_cyto PKC_inactive Inactive PKC DAG->PKC_inactive binds to Ca_cyto->PKC_inactive binds to PKC_active Active PKC PKC_inactive->PKC_active activation Substrate Substrate Protein PKC_active->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response TMB8 This compound TMB8->Ca_cyto modulates

This compound's indirect modulation of the PKC pathway.

Conclusion

This compound has evolved from its initial classification as a specific intracellular calcium antagonist to being recognized as a multifaceted pharmacological agent with a complex mechanism of action. Its ability to interact with nAChRs and PKC, in addition to its effects on intracellular calcium homeostasis, makes it a powerful but potentially non-selective tool for pharmacological research. The conflicting reports on its role as an inhibitor versus a mobilizer of intracellular calcium underscore the importance of careful experimental design and interpretation. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's polypharmacology is essential for its appropriate use in experimental settings and for the accurate interpretation of the data it generates. This technical guide provides a comprehensive overview to aid in this endeavor, summarizing decades of research and providing practical information for its application in the laboratory.

References

TMB-8 and its Impact on Sarcoplasmic Reticulum Ca²⁺ Dynamics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride (TMB-8) was initially introduced as a specific antagonist of intracellular calcium (Ca²⁺) release, particularly from the sarcoplasmic reticulum (SR). Its mechanism was thought to involve the stabilization of the SR membrane, thereby preventing the efflux of stored Ca²⁺. For years, it has been employed as a pharmacological tool to investigate the role of intracellular Ca²⁺ stores in a multitude of cellular processes, including muscle contraction and neurotransmission. However, accumulating evidence has revealed a more complex pharmacological profile, characterized by a significant lack of specificity. This compound is now known to interact with a variety of other cellular targets, including plasma membrane ion channels and signaling proteins. This guide provides a comprehensive overview of the effects of this compound on sarcoplasmic reticulum Ca²⁺ release, presenting quantitative data, detailed experimental protocols, and a critical evaluation of its utility in research, given its numerous off-target effects.

Core Mechanism of Action on Sarcoplasmic Reticulum Ca²⁺ Release

The primary and most cited mechanism of this compound is its ability to inhibit the release of Ca²⁺ from intracellular stores, with the sarcoplasmic reticulum being a key target in muscle cells. It is proposed to exert its inhibitory effects by blocking the Ca²⁺ release channels embedded in the SR membrane.

In smooth muscle, this compound has been shown to inhibit contractions induced by agents that rely on the mobilization of intracellular Ca²⁺, such as norepinephrine[1]. The antagonism of noradrenaline-induced contractions by this compound suggests that the activation of α1-adrenoceptors, which leads to the release of Ca²⁺ from intracellular stores, is impeded by the drug[1]. This action is consistent with the hypothesis that this compound interferes with the Ca²⁺ release process from the sarcoplasmic reticulum[2][3].

While initially described as an "intracellular calcium antagonist," the precise molecular interactions with SR Ca²⁺ release channels, namely Ryanodine Receptors (RyRs) and Inositol 1,4,5-Trisphosphate Receptors (IP₃Rs), are not fully elucidated. Its action is generally considered to be an inhibition of the channel's opening, thereby "trapping" calcium within the SR[4].

Lack of Specificity and Significant Off-Target Effects

A critical consideration for any researcher using this compound is its broad spectrum of activity beyond the sarcoplasmic reticulum. These off-target effects can confound the interpretation of experimental data and must be carefully considered.

Key off-target effects include:

  • Nicotinic Acetylcholine Receptor (nAChR) Antagonism: this compound is a potent, non-competitive antagonist at various nAChR subtypes, with IC₅₀ values in the nanomolar range, which is a much higher potency than its effects on Ca²⁺ mobilization[5][6][7].

  • Protein Kinase C (PKC) Inhibition: this compound inhibits PKC activity in a dose-dependent manner[5][6].

  • Plasma Membrane Ion Channel Blockade: this compound possesses both Ca²⁺ channel- and Na⁺ channel-blocking properties at the plasma membrane[][9]. It has been shown to decrease membrane K⁺ conductance as well[]. In cardiac tissues, it affects action potential duration and amplitude, further indicating its action on membrane ion conductances[2].

  • Inhibition of Renin Secretion: this compound has been shown to have non-specific effects on renin secretion, including blocking the inhibitory effect of K-depolarization[10].

Because of its amphiphilic nature, it is speculated that this compound accumulates at the lipid-water interface of biological membranes, which could explain its interference with the function of numerous membrane proteins[].

Quantitative Data Presentation

The following tables summarize the reported quantitative data for this compound's pharmacological activity and its effects in various functional assays.

Table 1: Pharmacological Profile of this compound

TargetActionIC₅₀ ValueCell/Tissue Type
Human muscle-type nAChRNon-competitive antagonist390 nMTE671/RD cells
α3β4 ganglionic nAChRNon-competitive antagonist350 nMSH-SY5Y cells
Nicotine-induced Dopamine ReleaseInhibition480 nMRat brain synaptosomes
Protein Kinase C (PKC)InhibitionDose-dependentNot specified

Data compiled from references[5][6][7].

Table 2: Effective Concentrations of this compound in Functional Assays

Experimental ModelThis compound ConcentrationObserved Effect
Isolated rabbit aortic strip50 µMBlockade of contractile response
Isolated guinea pig ileum65 µMInhibition of calcium influx and efflux
Guinea pig right atria1-100 µMNegative chronotropic effect
Guinea pig left atria1-100 µMBiphasic inotropic effect (transient increase, then sustained decrease)
Guinea pig papillary muscles30 µMShortened action potential duration
Mouse phrenic nerve-hemidiaphragm1 µMAugmentation of twitches
Mouse phrenic nerve-hemidiaphragm10-30 µMAugmentation followed by reduction of twitches
Mouse phrenic nerve-hemidiaphragm100-300 µMConcentration-dependent twitch reduction
Rat anococcygeus muscleConcentration-dependentAntagonism of noradrenaline-induced contractions
Rat renal cortical slices1-10 µMNo effect on basal renin secretion
Rat renal cortical slices100 µMDoubled basal renin secretion; non-specific blockade of other inhibitors

Data compiled from references[1][2][3][5][6][10].

Experimental Protocols

Detailed methodologies are crucial for replicating and interpreting studies involving this compound. Below are generalized protocols for key experiments used to assess its effects on SR Ca²⁺ release.

Protocol 4.1: Measurement of SR Ca²⁺ Release and Uptake in Muscle Homogenates

This protocol is adapted from methodologies used for studying SR function in skeletal muscle.

1. Tissue Preparation:

  • Excise muscle tissue from the animal model (e.g., vastus lateralis).
  • Immediately freeze the sample in liquid nitrogen and store at -80°C until analysis.
  • On the day of the assay, homogenize a small piece of muscle tissue (e.g., ~5 mg) in a buffer solution.

2. Ca²⁺ Uptake and Release Assay:

  • Instrumentation: Use a fluorometer equipped with a thermostated cuvette holder (maintained at 37°C) and continuous stirring.
  • Fluorescent Dye: Employ a ratiometric calcium indicator like Indo-1. Set excitation wavelength to 355 nm and continuously measure emission at 400 nm and 470 nm.
  • Assay Buffer Composition: A typical buffer consists of 165 mM KCl, 22 mM HEPES, 7.5 mM oxalate, 11 mM NaN₃, 5.5 µM TPEN, 20 µM CaCl₂, and 2 mM MgCl₂ (pH 7.0)[11].
  • Procedure:
  • Add the assay buffer to the cuvette.
  • Initiate the reaction by adding the muscle homogenate. The SERCA pumps in the SR vesicles will begin to take up Ca²⁺ from the buffer, which can be monitored by the change in Indo-1 fluorescence.
  • Allow the uptake to proceed until the extra-vesicular Ca²⁺ concentration reaches a steady-state plateau.
  • To measure release, first block the SERCA pump to prevent re-uptake. Add cyclopiazonic acid (CPA) to a final concentration of 40 µM and incubate for ~30 seconds[11].
  • Induce Ca²⁺ release by adding a releasing agent. For example, AgNO₃ (140 µM) can be used to induce release via thiol oxidation on the ryanodine receptor[11]. Alternatively, an IP₃ analogue can be used to study IP₃R-mediated release.
  • Monitor the rapid increase in extra-vesicular Ca²⁺ concentration.
  • Data Analysis:
  • Calibrate the fluorescence signal at the end of each run to determine minimum (Rmin) and maximum (Rmax) fluorescence ratios, allowing for the conversion of fluorescence data to free [Ca²⁺].
  • Calculate the rate of Ca²⁺ uptake in specific concentration intervals (e.g., between 100 and 700 nM free Ca²⁺)[11].
  • Determine the peak Ca²⁺ release rate from the first derivative of the [Ca²⁺] vs. time curve following the addition of the releasing agent[11].
  • To test the effect of this compound, pre-incubate the muscle homogenate with the desired concentration of this compound before initiating the uptake/release measurement.

Protocol 4.2: Calcium Imaging in Isolated Single Cells

This protocol outlines the general steps for using fluorescent dyes to measure intracellular Ca²⁺ changes in response to stimuli in the presence or absence of this compound.

1. Cell Preparation and Dye Loading:

  • Isolate single cells (e.g., myocytes, neurons) using standard enzymatic digestion and mechanical dissociation methods.
  • Plate the cells onto imaging chambers or coverslips suitable for microscopy.
  • Load the cells with a Ca²⁺-sensitive fluorescent indicator. For example, incubate cells with Fura-2 AM or Rhod-2 AM (e.g., 2 µM) for a specified period (e.g., 60 minutes) at room temperature[12]. Pluronic acid is often co-incubated to facilitate dye loading[13].
  • After loading, wash the cells with a physiological saline solution to remove excess extracellular dye.

2. Imaging and Data Acquisition:

  • Mount the imaging chamber on the stage of an inverted microscope equipped for fluorescence imaging (e.g., confocal or epifluorescence).
  • Perfuse the cells with a physiological buffer.
  • To study the effect of this compound, pre-incubate the cells with the desired concentration of this compound for a defined period before stimulation.
  • Establish a baseline fluorescence recording.
  • Stimulate the cells with an agonist known to induce SR Ca²⁺ release (e.g., caffeine to open RyRs, or ATP to generate IP₃)[12].
  • Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation wavelengths and record the emission ratio.

3. Data Analysis:

  • Correct for background fluorescence.
  • For ratiometric indicators, calculate the ratio of fluorescence intensities at the two excitation wavelengths.
  • Convert fluorescence ratios or intensities to intracellular Ca²⁺ concentrations ([Ca²⁺]i) using the Grynkiewicz equation, which requires calibration with minimum (Ca²⁺-free) and maximum (Ca²⁺-saturating) fluorescence values.
  • Analyze parameters such as the peak amplitude of the Ca²⁺ transient, the rate of rise, and the rate of decay to quantify the effects of this compound on Ca²⁺ release and re-uptake.

Mandatory Visualizations

The following diagrams illustrate the signaling pathways, experimental workflows, and logical relationships associated with this compound's effects.

TMB8_Signaling_Pathway This compound Signaling and Off-Target Pathways cluster_SR SR Targets cluster_PM Plasma Membrane Targets TMB8 This compound SR Sarcoplasmic Reticulum (SR) TMB8->SR Inhibits PM Plasma Membrane TMB8->PM Blocks PKC Protein Kinase C (PKC) TMB8->PKC Inhibits Ca_Release SR Ca²⁺ Release SR->Ca_Release Mediates IP3R IP3 Receptor RyR Ryanodine Receptor Cytosolic_Ca Cytosolic Ca²⁺ Ca_Release->Cytosolic_Ca Increases Ca_Influx Ca²⁺ Influx PM->Ca_Influx Mediates Ca_Channel Voltage-gated Ca²⁺ Channel Na_Channel Voltage-gated Na⁺ Channel nAChR Nicotinic ACh Receptor Ca_Influx->Cytosolic_Ca Increases

Caption: this compound's primary and off-target signaling pathways.

SR_Ca_Release_Workflow Experimental Workflow for Measuring SR Ca²⁺ Release A 1. Prepare Sample (e.g., Muscle Homogenate or Isolated Cells) B 2. Load with Ca²⁺ Indicator (e.g., Indo-1, Fura-2 AM) A->B C 3. Pre-incubation (Control vs. This compound) B->C D 4. Measure Baseline Fluorescence C->D E 5. Initiate SR Ca²⁺ Uptake (if using homogenates) D->E For homogenates G 7. Stimulate SR Ca²⁺ Release (e.g., with Agonist like Caffeine, ATP) D->G For intact cells F 6. Block SERCA Pump (e.g., with CPA) E->F F->G H 8. Record Fluorescence Change Over Time G->H I 9. Calibrate Signal (Rmin / Rmax) H->I J 10. Data Analysis (Calculate [Ca²⁺], Rates of Release/Uptake) I->J

Caption: Workflow for measuring SR Ca²⁺ release.

TMB8_Cellular_Ca_Logic Logical Relationships of this compound's Effects on Ca²⁺ Homeostasis TMB8 This compound Administration Block_SR Inhibition of SR Ca²⁺ Release Channels (IP3R, RyR) TMB8->Block_SR Block_PM Blockade of Plasma Membrane Ca²⁺ Influx Channels TMB8->Block_PM Reduce_Release Decreased Ca²⁺ Efflux from SR Block_SR->Reduce_Release Leads to Reduce_Influx Decreased Ca²⁺ Influx from Extracellular Space Block_PM->Reduce_Influx Leads to Result Net Reduction in Agonist-Induced Rise in Cytosolic [Ca²⁺] Reduce_Release->Result Reduce_Influx->Result

Caption: this compound's combined effects on cellular Ca²⁺ homeostasis.

Discussion and Conclusion

This compound has historically served as a valuable tool for implicating intracellular Ca²⁺ stores in various physiological responses. Its ability to inhibit SR Ca²⁺ release is well-documented across numerous studies and tissue types. However, the discovery of its potent, non-specific effects on multiple other targets necessitates a re-evaluation of its utility as a selective pharmacological probe.

The primary challenge in using this compound is distinguishing its effects on intracellular Ca²⁺ release from its effects on plasma membrane channels and other signaling molecules. For example, a reduction in a Ca²⁺-dependent physiological response following this compound application could be due to the inhibition of SR Ca²⁺ release, the blockade of extracellular Ca²⁺ entry, the inhibition of PKC, or a combination thereof. The concentrations at which this compound inhibits nAChRs are significantly lower than those typically used to study intracellular Ca²⁺ release, highlighting the high probability of engaging these off-targets in experimental settings[5][6][7].

  • Use this compound in conjunction with other, more specific inhibitors (e.g., xestospongin C for IP₃Rs, or ryanodine/dantrolene for RyRs) to dissect the pathways involved.

  • Conduct experiments in Ca²⁺-free extracellular media to isolate the contribution of intracellular stores, while being mindful that this compound also affects other membrane conductances[].

  • Employ the lowest effective concentration of this compound and be aware of its potent effects on off-targets at those concentrations.

References

Pharmacological Profile of TMB-8 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TMB-8 hydrochloride (8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride) is a cell-permeable compound widely recognized in scientific literature as an intracellular calcium antagonist. Its primary mechanism of action is attributed to the inhibition of inositol 1,4,5-trisphosphate (IP3)-mediated calcium release from the endoplasmic reticulum, thereby modulating a vast array of calcium-dependent cellular processes. However, a comprehensive evaluation of its pharmacological profile reveals a more complex landscape of activity. This compound hydrochloride also exhibits significant off-target effects, most notably as a potent, non-competitive antagonist of various nicotinic acetylcholine receptor (nAChR) subtypes. Furthermore, it has been reported to inhibit Protein Kinase C (PKC) activity and interact with other ion channels. This guide provides a detailed overview of the pharmacological properties of this compound hydrochloride, presenting quantitative data, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates. A critical consideration for researchers is that the potency of this compound as an nAChR antagonist can exceed its effects on intracellular calcium mobilization, a factor that must be carefully considered in the interpretation of experimental results.

Core Pharmacological Activities

Primary Action: Intracellular Calcium Antagonism

This compound hydrochloride is classically defined by its ability to interfere with the mobilization of calcium from intracellular stores. The primary target for this action is the IP3 receptor (IP3R) located on the membrane of the endoplasmic reticulum (ER). In numerous cell types, this compound has been shown to inhibit the release of Ca2+ from the ER following agonist-induced IP3 production.[1][2] This inhibitory action on intracellular Ca2+ release has been demonstrated to affect a variety of physiological responses, including smooth muscle contraction and amylase release from pancreatic acini.[1]

It is important to note that the effects of this compound on intracellular calcium can be complex and cell-type dependent. In some systems, such as pancreatic islets, this compound has been observed to paradoxically increase cytosolic Ca2+ concentration by mobilizing calcium from intracellular stores, an effect that potentiates insulin secretion.[1]

Off-Target Activities

A significant aspect of this compound hydrochloride's pharmacological profile is its potent off-target activities, which in some cases are more potent than its effects on intracellular calcium.

This compound is a potent, non-competitive antagonist at diverse nAChR subtypes.[3] Its potency as an nAChR antagonist is notably high, with IC50 values in the nanomolar range for several receptor subtypes.[4] This antagonism is functional, meaning it inhibits the ion flux mediated by these receptors upon agonist stimulation.[3]

This compound has been shown to inhibit PKC activity in a dose-dependent manner.[4] This inhibition appears to be competitive with respect to phospholipids, suggesting an interaction with the lipid components necessary for PKC activation.

This compound has also been reported to interact with other cellular targets, including:

  • Muscarinic Receptors: this compound can interact with muscarinic receptors, with Ki values in the low micromolar range.[5]

  • Sodium and Potassium Channels: It has been shown to possess both Ca2+ and Na+ channel-blocking properties and to reduce membrane K+ conductance.[6]

  • Choline Uptake: this compound is a competitive inhibitor of low-affinity choline transport.[7][8]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the pharmacological activity of this compound hydrochloride.

Table 1: Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Receptor SubtypeCell Line/SystemIC50Reference(s)
Human muscle-type nAChRTE671/RD cells390 nM[4]
α3β4 ganglionic nAChRSH-SY5Y cells350 nM[4]
CNS nAChR (mediating dopamine release)Rat brain synaptosomes480 nM[4]

Table 2: Other Off-Target Activities

TargetTissue/SystemKi / IC50Reference(s)
Muscarinic Receptors (M1, cardiac M2, glandular M2, heterogeneous M2)Guinea pig cortex, heart, pancreas, ileum~4 µM[5]
Low-affinity choline transportN1E-115 neuroblastoma cells10 µM (Ki)[7][8]

Signaling Pathways Modulated by this compound Hydrochloride

The following diagrams illustrate the key signaling pathways affected by this compound hydrochloride.

IP3_Signaling_Pathway GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Activates ER Endoplasmic Reticulum (ER) Ca_cyto Cytosolic Ca2+ ER->Ca_cyto Ca_ER Ca2+ Cellular_Response Cellular Response (e.g., muscle contraction) Ca_cyto->Cellular_Response Triggers TMB8 This compound TMB8->IP3R Inhibits

Caption: IP3 Signaling Pathway and the inhibitory action of this compound.

nAChR_Signaling_Pathway ACh Acetylcholine (ACh) or Nicotine nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds & Activates Na_Ca_influx Na+ / Ca2+ Influx nAChR->Na_Ca_influx Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Cellular_Response Cellular Response (e.g., neurotransmitter release) Depolarization->Cellular_Response Triggers TMB8 This compound TMB8->nAChR Non-competitive Antagonism

Caption: nAChR Signaling and non-competitive antagonism by this compound.

PKC_Signaling_Pathway DAG Diacylglycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Cytosolic Ca2+ Ca_cyto->PKC Activates (conventional PKCs) Substrate Substrate Proteins PKC->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Proteins Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Leads to TMB8 This compound TMB8->PKC Inhibits

Caption: PKC Signaling Pathway and its inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound hydrochloride.

Measurement of Intracellular Calcium using Fura-2 AM Imaging

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration ([Ca2+]i) in response to agonist stimulation and inhibition by this compound.

Materials:

  • Cells of interest cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS) or other appropriate physiological buffer

  • This compound hydrochloride stock solution

  • Agonist of interest (e.g., carbachol, histamine)

  • Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours prior to the experiment to allow for adherence.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution (typically 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS).

    • Wash the cells once with HBSS.

    • Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular dye.

    • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS.

    • Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting emission at 510 nm.

    • To assess the effect of this compound, pre-incubate the cells with the desired concentration of this compound hydrochloride for a specified period (e.g., 10-20 minutes) before agonist stimulation.

    • Stimulate the cells with the agonist of interest and continue to acquire images.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

    • The change in this ratio is proportional to the change in [Ca2+]i.

    • Calibration of the Fura-2 signal can be performed using ionomycin in the presence of high and low calcium concentrations to determine Rmin and Rmax for the Grynkiewicz equation to convert ratios to absolute calcium concentrations.[9]

Workflow Diagram:

Fura2_Workflow Start Start: Cells on Coverslip Load_Fura2 Load with Fura-2 AM Start->Load_Fura2 Wash_Deesterify Wash and De-esterify Load_Fura2->Wash_Deesterify Mount_Imaging Mount on Microscope Wash_Deesterify->Mount_Imaging Baseline Acquire Baseline (F340/F380) Mount_Imaging->Baseline Preincubate_TMB8 Pre-incubate with this compound Baseline->Preincubate_TMB8 Stimulate_Agonist Stimulate with Agonist Preincubate_TMB8->Stimulate_Agonist Acquire_Data Acquire Time-lapse Images Stimulate_Agonist->Acquire_Data Analyze Analyze F340/F380 Ratio Acquire_Data->Analyze End End Analyze->End

Caption: Experimental workflow for Fura-2 AM calcium imaging.

Electrophysiological Recording (Whole-Cell Patch Clamp)

This protocol outlines the whole-cell patch-clamp technique to study the effects of this compound hydrochloride on ion channel activity, such as nAChRs.

Materials:

  • Cells expressing the ion channel of interest

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller

  • Extracellular (bath) solution (e.g., aCSF)

  • Intracellular (pipette) solution

  • This compound hydrochloride stock solution

  • Agonist for the channel of interest (e.g., acetylcholine)

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Cell Preparation: Place a coverslip with cultured cells in the recording chamber and perfuse with the extracellular solution.

  • Establishing a Gigaohm Seal:

    • Fill a micropipette with the intracellular solution and mount it on the headstage.

    • Under visual guidance, carefully approach a cell with the pipette tip while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Achieving Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Recording:

    • In voltage-clamp mode, hold the cell at a specific membrane potential (e.g., -60 mV).

    • Apply the agonist to the bath to evoke an ionic current.

    • To test the effect of this compound, either pre-apply this compound to the bath before agonist application or co-apply this compound with the agonist.

    • Record the changes in the evoked current in the presence of different concentrations of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the agonist-evoked current in the absence and presence of this compound.

    • Construct a concentration-response curve for the inhibition by this compound to determine the IC50 value.

Radioligand Binding Assay for nAChRs

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound hydrochloride for a specific nAChR subtype.

Materials:

  • Cell membranes or tissue homogenates expressing the nAChR of interest

  • Radiolabeled ligand with high affinity for the target receptor (e.g., [3H]epibatidine for α4β2 nAChRs)

  • This compound hydrochloride

  • Non-specific binding control (a high concentration of a known nAChR ligand, e.g., nicotine)

  • Assay buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a series of tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of this compound hydrochloride.

  • Incubation: Incubate the mixture at a specific temperature for a duration sufficient to reach equilibrium.

  • Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters under vacuum. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protein Kinase C (PKC) Activity Assay

This protocol describes a radiometric assay to measure the inhibitory effect of this compound hydrochloride on PKC activity.

Materials:

  • Purified, active PKC enzyme

  • PKC substrate (e.g., a specific peptide substrate)

  • [γ-32P]ATP

  • This compound hydrochloride

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Phosphoric acid for washing

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a reaction tube, combine the kinase reaction buffer, the PKC substrate, and the desired concentration of this compound hydrochloride.

  • Enzyme Addition: Add the purified PKC enzyme to the reaction mixture and pre-incubate for a short period at room temperature.

  • Initiation of Reaction: Start the kinase reaction by adding [γ-32P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Termination of Reaction: Stop the reaction by spotting an aliquot of the reaction mixture onto a piece of phosphocellulose paper. The phosphorylated substrate will bind to the paper.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Compare the amount of radioactivity incorporated into the substrate in the presence of this compound to the control (no this compound).

    • Calculate the percentage of inhibition of PKC activity for each concentration of this compound and determine the IC50 value.

Conclusion

This compound hydrochloride is a valuable pharmacological tool for studying intracellular calcium signaling. However, its utility is nuanced by its significant off-target activities, particularly its potent antagonism of nicotinic acetylcholine receptors. Researchers utilizing this compound must be cognizant of these off-target effects and employ appropriate controls to ensure the accurate interpretation of their findings. The quantitative data and detailed experimental protocols provided in this guide are intended to support the rigorous and informed use of this compound hydrochloride in pharmacological research and drug development. Careful consideration of its complex pharmacological profile is paramount for advancing our understanding of the cellular processes it modulates.

References

TMB-8: An In-depth Technical Guide on its Role in Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8) is widely utilized as a pharmacological tool to investigate the role of intracellular calcium (Ca²⁺) signaling in a variety of cellular processes, including smooth muscle contraction. Historically classified as an intracellular Ca²⁺ antagonist, its primary mechanism of action is attributed to the inhibition of Ca²⁺ release from the sarcoplasmic reticulum. However, accumulating evidence reveals a more complex pharmacological profile, with effects on Ca²⁺ influx and myofilament Ca²⁺ sensitivity. This technical guide provides a comprehensive overview of the core mechanisms of this compound in regulating smooth muscle contraction, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying signaling pathways. Furthermore, this guide addresses the known off-target effects of this compound, offering a critical perspective for the design and interpretation of future research.

Introduction to this compound and Smooth Muscle Contraction

Smooth muscle contraction is a fundamental physiological process regulated by the concentration of intracellular free calcium ([Ca²⁺]i). An increase in [Ca²⁺]i can be initiated by two primary pathways: Ca²⁺ influx from the extracellular space through voltage-gated and receptor-operated channels, and Ca²⁺ release from intracellular stores, primarily the sarcoplasmic reticulum (SR).[1] Agonist stimulation of G-protein coupled receptors on the smooth muscle cell membrane often leads to the production of inositol 1,4,5-trisphosphate (IP₃), which binds to IP₃ receptors on the SR, triggering the release of stored Ca²⁺.[1][2] This rise in [Ca²⁺]i activates calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent cross-bridge cycling and muscle contraction.[3][4]

This compound has been instrumental in dissecting the contribution of intracellular Ca²⁺ release to smooth muscle contraction. It is a derivative of gallic acid and is often used to differentiate between cellular responses dependent on intracellular versus extracellular Ca²⁺ sources.[5][6][7]

Mechanism of Action of this compound in Smooth Muscle

This compound exerts its inhibitory effects on smooth muscle contraction through a multi-faceted mechanism, primarily targeting the mobilization of intracellular calcium. However, its actions extend beyond this initial characterization.

Inhibition of Intracellular Calcium Release

The principal and most well-documented effect of this compound is its ability to stabilize Ca²⁺ binding to cellular stores, thereby inhibiting its release.[8] This action has been demonstrated in various smooth muscle preparations.

  • Inhibition of Agonist-Induced Ca²⁺ Release: In vascular smooth muscle, this compound inhibits norepinephrine-induced transient increases in both intracellular Ca²⁺ concentration and muscle tension in a Ca²⁺-free solution, indicating its effect on intracellular Ca²⁺ release.[5]

  • Inhibition of Caffeine-Induced Ca²⁺ Release: this compound also inhibits caffeine-induced Ca²⁺ release, which acts by sensitizing ryanodine receptors on the sarcoplasmic reticulum.[5][8] This suggests that this compound can interfere with Ca²⁺-induced Ca²⁺ release (CICR) mechanisms.[1][9]

Inhibition of Calcium Influx

In addition to its effects on intracellular stores, this compound has been shown to inhibit the influx of extracellular Ca²⁺.

  • Voltage-Gated Calcium Channels: this compound decreases the increase in muscle tension and [Ca²⁺]i induced by high potassium (K⁺), which depolarizes the cell membrane and opens voltage-gated Ca²⁺ channels.[5]

  • Receptor-Operated Calcium Channels: this compound almost completely inhibits the increase in [Ca²⁺]i and ⁴⁵Ca²⁺ influx stimulated by norepinephrine, which activates receptor-operated Ca²⁺ channels.[5]

Effects on Myofilament Calcium Sensitization

Interestingly, at higher concentrations, this compound can inhibit smooth muscle contraction without a corresponding decrease in intracellular Ca²⁺ levels.[5] This suggests a potential effect on the Ca²⁺ sensitivity of the contractile apparatus. A study on rabbit aorta showed that a higher concentration of this compound (300 µM) inhibited the remaining portion of norepinephrine-induced contraction without an additional decrease in [Ca²⁺]i.[5]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various parameters of smooth muscle function as reported in key studies.

Tissue PreparationAgonistThis compound ConcentrationObserved EffectReference
Rabbit Aortic StripHigh K⁺100 µMDecreased muscle tension and [Ca²⁺]i to resting levels.[5]
Rabbit Aortic StripNorepinephrine100 µMAlmost completely inhibited the increase in [Ca²⁺]i and ⁴⁵Ca²⁺ influx, with partial inhibition of muscle tension.[5]
Rabbit Aortic StripNorepinephrine300 µMInhibited the remaining portion of the contraction without a further decrease in [Ca²⁺]i.[5]
Rabbit Aortic StripNorepinephrine (in Ca²⁺-free solution)100 µMInhibited transient increases in [Ca²⁺]i and muscle tension.[5]
Rabbit Aortic StripCaffeine (in Ca²⁺-free solution)>100 µMInhibited transient increases in [Ca²⁺]i and muscle tension.[5]
Rabbit Aortic StripKCl and Noradrenaline50 µMSignificantly inhibited equivalent contractile responses.[8]
Guinea-Pig Ileum-65 µMSignificantly inhibited resting cellular Ca²⁺ influx and efflux.[8]
ParameterTissue/Cell TypeThis compound ConcentrationEffectReference
Choline Transport (Low-affinity)N1E-115 Neuroblastoma CellsKᵢ = 10 µMCompetitive inhibitor.[7]
Phosphatidylcholine FormationN1E-115 Neuroblastoma Cells25-150 µMInhibited.[7]
Phosphatidylinositol SynthesisN1E-115 Neuroblastoma Cells100 µMIncreased 2-fold.[7]
Phosphatidylglycerol SynthesisN1E-115 Neuroblastoma Cells150 µMIncreased 40-fold.[7]
Phosphatidylserine SynthesisN1E-115 Neuroblastoma Cells-Increased up to 3-fold.[7]
Agonist-induced Hydrolysis of PhosphatidylinositolPancreas and Submandibular Gland-Inhibited.[10]
Muscarinic Receptor BindingPancreas and Submandibular Gland-Inhibited.[10]

Signaling Pathways Modulated by this compound

The following diagrams illustrate the key signaling pathways in smooth muscle contraction and the proposed points of intervention for this compound.

Smooth_Muscle_Contraction_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Agonist Agonist (e.g., Norepinephrine) GPCR GPCR Agonist->GPCR ROCC Receptor-Operated Ca²⁺ Channel Agonist->ROCC High_K High K⁺ VGCC Voltage-Gated Ca²⁺ Channel High_K->VGCC PLC PLC GPCR->PLC IP3 IP₃ PLC->IP3 Ca_Cytosol [Ca²⁺]i VGCC->Ca_Cytosol Ca²⁺ Influx ROCC->Ca_Cytosol Ca²⁺ Influx IP3R IP₃ Receptor IP3->IP3R CaM Calmodulin MLCK MLCK CaM->MLCK Myosin_P Phosphorylated Myosin MLCK->Myosin_P Contraction Contraction Myosin_P->Contraction Ca_Cytosol->CaM IP3R->Ca_Cytosol Ca²⁺ Release RyR Ryanodine Receptor RyR->Ca_Cytosol Ca²⁺ Release Ca_SR Ca²⁺ Store Ca_SR->IP3R Ca_SR->RyR TMB8_influx This compound TMB8_influx->VGCC Inhibits TMB8_influx->ROCC Inhibits TMB8_release This compound TMB8_release->IP3R Inhibits TMB8_release->RyR Inhibits

Figure 1: this compound's inhibitory effects on smooth muscle contraction signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols based on the cited literature for studying the effects of this compound on smooth muscle contraction.

Isolated Tissue Bath Preparation for Contraction Studies

This protocol is adapted from studies investigating the contractility of isolated vascular smooth muscle.[5][11]

  • Tissue Dissection:

    • Euthanize a rabbit (or other suitable animal model) in accordance with institutional animal care and use committee guidelines.

    • Carefully dissect the thoracic aorta and place it in a cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.7).

    • Remove adherent connective and adipose tissue and cut the aorta into rings of 2-3 mm in width.

  • Tissue Mounting:

    • Suspend the aortic rings between two stainless steel hooks in a temperature-controlled (37°C) tissue bath containing oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

    • Test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60 mM). Tissues that do not respond adequately should be discarded.

  • Experimental Procedure:

    • After washing out the KCl and allowing the tissue to return to baseline, pre-incubate the aortic rings with the desired concentration of this compound or vehicle for a specified period (e.g., 20-30 minutes).

    • Induce contraction with an agonist (e.g., norepinephrine, high K⁺).

    • Record the contractile response until a stable plateau is reached.

    • Data can be expressed as a percentage of the maximal contraction induced by the viability test.

Tissue_Bath_Workflow Dissection Tissue Dissection (e.g., Rabbit Aorta) Mounting Mounting in Tissue Bath Dissection->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Viability_Test Viability Test (High K⁺) Equilibration->Viability_Test Washout Washout Viability_Test->Washout Preincubation Pre-incubation (this compound or Vehicle) Washout->Preincubation Agonist_Addition Agonist Addition (e.g., Norepinephrine) Preincubation->Agonist_Addition Recording Record Contractile Response Agonist_Addition->Recording Analysis Data Analysis Recording->Analysis

Figure 2: Generalized workflow for an isolated tissue bath experiment.
Measurement of Intracellular Calcium with Fura-2

This protocol is based on methods used to measure [Ca²⁺]i in smooth muscle preparations.[5]

  • Tissue Preparation:

    • Prepare smooth muscle strips or isolated cells as described in the relevant literature. For vascular strips, the endothelium may need to be removed by gentle rubbing to avoid its influence on the results.

  • Fura-2 Loading:

    • Incubate the tissue with the acetoxymethyl (AM) ester form of Fura-2 (Fura-2/AM) in a physiological salt solution for a specified time (e.g., 2-4 hours) at room temperature or 37°C. Pluronic F-127 is often included to aid in the dispersion of the dye.

  • Wash and Mount:

    • Wash the tissue to remove extracellular Fura-2/AM.

    • Mount the tissue in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence measurements.

  • Fluorescence Measurement:

    • Excite the Fura-2 loaded tissue alternately with light at 340 nm and 380 nm.

    • Measure the fluorescence emission at 510 nm.

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular Ca²⁺ concentration.

  • Experimental Procedure:

    • Perfuse the tissue with a physiological solution.

    • Introduce this compound at the desired concentration into the perfusate for a pre-incubation period.

    • Stimulate the tissue with an agonist and record the change in the F340/F380 ratio.

Fura2_Workflow Preparation Tissue/Cell Preparation Loading Fura-2/AM Loading Preparation->Loading Wash Wash Extracellular Dye Loading->Wash Mounting Mount in Perfusion Chamber Wash->Mounting Measurement Measure F340/F380 Ratio Mounting->Measurement Preincubation Pre-incubation (this compound or Vehicle) Measurement->Preincubation Stimulation Agonist Stimulation Preincubation->Stimulation Recording Record Fluorescence Ratio Stimulation->Recording Analysis Data Analysis Recording->Analysis

Figure 3: Workflow for measuring intracellular calcium using Fura-2.

Off-Target Effects and Considerations

While this compound is a valuable tool, it is crucial to be aware of its potential off-target effects, which can confound the interpretation of experimental results.

  • Phospholipid Metabolism: this compound can significantly alter phospholipid metabolism in a Ca²⁺-independent manner.[7] It has been shown to be a competitive inhibitor of choline transport and can affect the synthesis of several phospholipids, including phosphatidylcholine, phosphatidylinositol, phosphatidylglycerol, and phosphatidylserine.[7]

  • Muscarinic Receptor Binding: this compound can inhibit agonist-induced hydrolysis of phosphatidylinositol and muscarinic receptor binding, suggesting a direct interaction with components of the muscarinic signaling pathway.[10]

  • Effects on Other Ion Channels and Receptors: Studies in cardiac and skeletal muscle have suggested that this compound may also affect membrane conductances for other cations and postsynaptic acetylcholine receptor sensitivity.[12][13]

Given these off-target effects, it is recommended to:

  • Use the lowest effective concentration of this compound.

  • Employ multiple, structurally and mechanistically distinct inhibitors to confirm findings.

  • Consider the potential impact of this compound on the specific signaling pathways under investigation, especially those involving phospholipids and muscarinic receptors.

Conclusion

This compound remains a cornerstone in the pharmacological investigation of smooth muscle physiology. Its primary role as an inhibitor of intracellular Ca²⁺ release is well-established, providing a means to probe the significance of sarcoplasmic reticulum Ca²⁺ stores in contractile responses. However, its inhibitory actions on Ca²⁺ influx and potential modulation of myofilament Ca²⁺ sensitivity contribute to a more intricate mechanism of action. Researchers and drug development professionals must consider this multifaceted pharmacological profile, alongside its known off-target effects, to ensure the rigorous design and accurate interpretation of studies aimed at elucidating the complex regulation of smooth muscle function. The detailed protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for future investigations in this field.

References

TMB-8's Impact on Calcium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8) is a cell-permeable compound that has been widely utilized in cellular biology and pharmacology as a tool to investigate the role of intracellular calcium (Ca2+) signaling. Initially characterized as an intracellular Ca2+ antagonist, this compound is primarily known for its ability to inhibit the release of Ca2+ from intracellular stores, thereby modulating a vast array of physiological processes. However, its mechanism of action is complex and extends beyond this primary function, encompassing interactions with various channels and signaling pathways. This technical guide provides a comprehensive overview of this compound's effects on calcium channels, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to aid researchers in its effective application and in the interpretation of experimental results.

Core Mechanism of Action and Impact on Intracellular Calcium Stores

This compound's principal mechanism of action is the stabilization of intracellular calcium stores, primarily the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR), thereby inhibiting the release of stored Ca2+ into the cytoplasm. This action is crucial in dissecting cellular processes that are dependent on Ca2+ release from these internal reservoirs.

Inhibition of IP3-Mediated Calcium Release

A key target of this compound is the inositol 1,4,5-trisphosphate (IP3)-mediated Ca2+ release pathway. Upon stimulation of Gq-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), phospholipase C (PLC) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3. IP3 then binds to IP3 receptors (IP3Rs) on the ER/SR membrane, triggering the opening of these channels and the subsequent release of Ca2+ into the cytosol. This compound is thought to interfere with this process, although the precise molecular interaction with the IP3R or associated proteins is not fully elucidated. This inhibition of IP3-induced Ca2+ release has been a cornerstone of its use in research.

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR/RTK Agonist->GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Activates Ca_cytosol [Ca2+]i ↑ Cellular_Response Cellular Response Ca_cytosol->Cellular_Response Triggers IP3R->Ca_cytosol Ca_ER Ca2+ Store IP3R->Ca_ER Releases Ca2+ from TMB8 This compound TMB8->IP3R Inhibits

Caption: this compound's inhibitory effect on the IP3 signaling pathway.

Quantitative Data on this compound's Pharmacological Profile

While this compound is widely used as an intracellular calcium antagonist, its pharmacological profile includes a range of on-target and off-target effects. The following tables summarize the available quantitative data on its interactions with various molecular targets. It is important to note that specific IC50 and Ki values for its primary targets like SERCA, IP3Rs, and RyRs are not consistently reported in the literature, with many studies describing its effects at specific concentrations rather than providing detailed dose-response analyses.

TargetActionSpecies/Cell TypeIC50 / Ki ValueReference(s)
Primary Targets (Qualitative Data)
Intracellular Ca2+ ReleaseInhibitionVariousEffective at 10-100 µM[1][2]
Off-Target Effects (Quantitative Data)
Nicotinic Acetylcholine Receptor (nAChR) - muscle typeNon-competitive antagonistHuman (TE671/RD cells)~400 nM[2]
Nicotinic Acetylcholine Receptor (nAChR) - ganglionic α3β4Non-competitive antagonistHuman (SH-SY5Y cells)~400 nM[2]
Nicotinic Acetylcholine Receptor (nAChR) - CNS typeInhibition of dopamine releaseRat brain synaptosomes~500 nM[2]
Choline Transport (low-affinity)Competitive inhibitorN1E-115 neuroblastomaKi = 10 µM[3]

Effects on Specific Calcium Channels and Pumps

Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry (SOCE) is a critical mechanism for replenishing intracellular Ca2+ stores and for sustained Ca2+ signaling. It is activated by the depletion of Ca2+ from the ER, which is sensed by STIM proteins that in turn activate Orai channels in the plasma membrane. While this compound is often used to prevent store depletion and thereby indirectly inhibit SOCE, its direct effects on the components of the SOCE machinery are less clear. Some studies suggest that at higher concentrations, this compound may have direct inhibitory effects on SOCE, independent of its action on intracellular stores.

cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_ext Ca2+ Orai Orai Channel Ca_ext->Orai Influx Ca_cytosol [Ca2+]i ↑ Orai->Ca_cytosol STIM STIM STIM->Orai Activates Ca_ER_low Low [Ca2+]ER Ca_ER_low->STIM Activates TMB8 This compound TMB8->Orai Direct inhibition? (High Conc.) TMB8->Ca_ER_low Prevents depletion of

Caption: this compound's potential dual effects on Store-Operated Calcium Entry.
Ryanodine Receptors (RyRs)

Ryanodine receptors are another major class of intracellular Ca2+ release channels, particularly important in muscle contraction and neuronal function. This compound has been shown to inhibit caffeine-induced Ca2+ release, a process mediated by RyRs. This suggests that this compound can also block RyR-mediated Ca2+ release, although its potency is generally considered to be lower than its effect on IP3Rs.

Voltage-Gated Calcium Channels (VGCCs)

The effect of this compound on voltage-gated calcium channels appears to be complex and cell-type dependent. Some studies have reported that this compound can inhibit Ca2+ influx through L-type VGCCs, while others have found little to no direct effect. In guinea pig myocardial tissues, this compound has been shown to affect membrane conductances for cations, suggesting an interaction with plasma membrane ion channels, including VGCCs[1].

Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA)

The SERCA pump is responsible for actively transporting Ca2+ from the cytosol back into the ER/SR, thus maintaining the high Ca2+ concentration within these stores. While this compound's primary described effect is the inhibition of Ca2+ release, its impact on SERCA activity is not well-defined. By preventing Ca2+ leakage from the stores, this compound may indirectly affect the dynamics of SERCA pumping.

Transient Receptor Potential (TRP) Channels

There is limited specific data on the direct interaction of this compound with the diverse family of TRP channels. Given the structural and functional diversity of TRP channels and their roles in calcium signaling, further investigation into the potential effects of this compound on specific TRP channel subtypes is warranted.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on calcium signaling.

Intracellular Calcium Measurement using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM in a cell population using a fluorescence plate reader.

Materials:

  • Cells of interest (e.g., Jurkat T cells)

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Fura-2 AM (2 mM stock in DMSO)

  • Pluronic F-127 (20% w/v in DMSO)

  • HEPES-buffered saline (HBS): 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM glucose, pH 7.4

  • This compound hydrochloride (stock solution in DMSO or water)

  • Agonist of interest (e.g., Thapsigargin, Ionomycin, or a specific receptor agonist)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission at 510 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. For suspension cells like Jurkat T-cells, coat the plate with an appropriate attachment factor (e.g., poly-L-lysine) prior to seeding.

  • Fura-2 AM Loading:

    • Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBS. A typical final concentration is 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

    • Aspirate the culture medium from the wells and wash once with HBS.

    • Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Aspirate the loading buffer and wash the cells twice with HBS to remove extracellular dye.

  • This compound Incubation: Add HBS containing the desired concentration of this compound (or vehicle control) to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Calcium Measurement:

    • Place the microplate in the fluorescence plate reader.

    • Set the reader to measure fluorescence intensity at an emission wavelength of 510 nm, with alternating excitation at 340 nm and 380 nm.

    • Establish a baseline reading for a few minutes.

    • Inject the agonist of interest into the wells and continue recording the fluorescence for a desired period to capture the calcium transient.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

    • The change in this ratio is proportional to the change in [Ca2+]i.

    • Normalize the data to the baseline ratio before agonist addition.

A Seed Cells in 96-well Plate B Load with Fura-2 AM A->B C Wash to Remove Extracellular Dye B->C D Incubate with this compound C->D E Measure Baseline Fluorescence (340/380 nm ex) D->E F Add Agonist E->F G Record Fluorescence Changes F->G H Calculate F340/F380 Ratio G->H

Caption: Workflow for Fura-2 AM based calcium imaging.
Patch-Clamp Electrophysiology for Calcium Channel Analysis

This protocol provides a general framework for whole-cell patch-clamp recording to study the effects of this compound on voltage-gated calcium channels.

Materials:

  • Cells expressing the calcium channel of interest

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

  • This compound hydrochloride

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator and microscope

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.

  • Recording:

    • Mount the coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a target cell with the patch pipette and form a giga-ohm seal (>1 GΩ) on the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Hold the cell at a holding potential where the calcium channels are closed (e.g., -80 mV).

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit calcium currents.

  • This compound Application:

    • After obtaining a stable baseline recording, perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Repeat the voltage-step protocol to record calcium currents in the presence of this compound.

    • Perform a washout by perfusing with the control external solution to check for reversibility of the effect.

  • Data Analysis:

    • Measure the peak amplitude of the calcium currents at each voltage step.

    • Construct current-voltage (I-V) relationships for control, this compound, and washout conditions.

    • Analyze changes in channel activation and inactivation kinetics.

Inositol Phosphate Accumulation Assay

This protocol describes a method to measure the accumulation of inositol phosphates (IPs) in response to agonist stimulation in the presence of this compound. This is typically done by radiolabeling cells with [3H]myo-inositol.

Materials:

  • Cells of interest (e.g., platelets)

  • Inositol-free culture medium

  • [3H]myo-inositol

  • LiCl (to inhibit inositol monophosphatase)

  • This compound hydrochloride

  • Agonist of interest

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA)

  • Dowex AG1-X8 anion-exchange resin

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling:

    • Incubate cells in inositol-free medium supplemented with [3H]myo-inositol (e.g., 1-10 µCi/mL) for 24-48 hours to allow for incorporation into phosphoinositides.

  • Pre-incubation:

    • Wash the labeled cells and resuspend them in a buffer containing LiCl (e.g., 10-20 mM).

    • Aliquot the cells and pre-incubate with different concentrations of this compound or vehicle control for a specified time.

  • Stimulation: Add the agonist of interest to stimulate the cells for a defined period (e.g., 30-60 seconds).

  • Extraction of Inositol Phosphates:

    • Terminate the reaction by adding ice-cold PCA or TCA to precipitate proteins and lipids.

    • Centrifuge the samples and collect the acidic supernatant containing the soluble inositol phosphates.

    • Neutralize the supernatant.

  • Separation of Inositol Phosphates:

    • Apply the neutralized extracts to Dowex AG1-X8 columns.

    • Elute different inositol phosphate species (IP1, IP2, IP3) using a stepwise gradient of ammonium formate/formic acid.

  • Quantification:

    • Collect the eluted fractions and add scintillation cocktail.

    • Measure the radioactivity in each fraction using a scintillation counter.

  • Data Analysis:

    • Calculate the total [3H]inositol phosphates accumulated in each sample.

    • Compare the agonist-stimulated IP accumulation in the presence and absence of this compound.

Conclusion and Future Directions

This compound remains a valuable pharmacological tool for investigating the role of intracellular calcium release in a multitude of cellular functions. Its primary action as an inhibitor of IP3-mediated and, to a lesser extent, ryanodine-mediated Ca2+ release from intracellular stores is well-established. However, researchers and drug development professionals must be cognizant of its significant off-target effects, particularly its potent antagonism of nicotinic acetylcholine receptors at nanomolar concentrations, which are considerably lower than the micromolar concentrations typically used to inhibit intracellular calcium release.

The lack of comprehensive quantitative data on the direct interaction of this compound with key calcium channels and pumps such as SERCA, IP3Rs, RyRs, and components of the SOCE machinery highlights a critical gap in our understanding of its complete pharmacological profile. Future research should focus on detailed dose-response studies to determine the specific IC50 and Ki values for these targets. Furthermore, a systematic investigation of its effects across the diverse family of TRP channels is warranted.

The detailed experimental protocols provided in this guide offer a starting point for researchers to rigorously characterize the effects of this compound in their specific experimental systems. By carefully considering its complex pharmacology and employing appropriate experimental controls, this compound can continue to be a powerful tool in unraveling the intricate roles of calcium signaling in health and disease.

References

Preliminary Studies on TMB-8 in Cardiac Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(N,N-diethylamino)-octyl-3,4,5-trimethoxybenzoate hydrochloride (TMB-8) is a compound initially recognized for its properties as an intracellular calcium (Ca2+) antagonist.[1] Subsequent preliminary research in cardiac tissues has revealed a more complex pharmacological profile, indicating that its effects extend beyond intracellular calcium modulation to influence various membrane ion channels. This guide provides an in-depth overview of the foundational studies on this compound's impact on cardiac tissues, presenting quantitative data, experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Core Effects of this compound in Cardiac Tissues

Initial investigations, primarily conducted on guinea pig myocardial tissues, have demonstrated that this compound exerts significant effects on the electrical and mechanical activities of the heart. Its spectrum of action encompasses negative chronotropic effects, biphasic and frequency-dependent inotropic effects, and notable alterations to the cardiac action potential.[1] Further studies have elucidated that this compound's influence is not solely confined to intracellular calcium release from the sarcoplasmic reticulum but also involves the modulation of membrane conductances for other cations.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preliminary studies on this compound in cardiac tissues.

Table 1: Electrophysiological and Inotropic Effects of this compound in Guinea Pig Cardiac Tissues

ParameterTissueConcentrationEffectReference
Chronotropy (Heart Rate)Spontaneously Beating Right Atria1-100 µMNegative Chronotropic Effect[1]
Inotropy (Force of Contraction)Left Atria1-100 µMFrequency-dependent biphasic effect: transient increase followed by a sustained decrease.[1]
Time-to-Peak ForceLeft Atria1-100 µMProlonged[1]
Electrical Stimulation ThresholdLeft Atria>10 µMElevated[1]
Action Potential Duration (APD)Left Atria30 µMProlonged (particularly APD90)[1]
Action Potential AmplitudeLeft Atria30 µMDecreased[1]
VmaxLeft Atria30 µMDecreased[1]
Refractory PeriodLeft Atria30 µMProlonged[1]
Action Potential Duration (APD)Right Ventricular Papillary Muscles30 µMShortened (APD20, APD50 > APD90)[1]
Refractory PeriodRight Ventricular Papillary Muscles30 µMShortened[1]
Resting Membrane PotentialAtria and Papillary MusclesNot specifiedUnchanged[1]

Table 2: Effects of this compound on Membrane Currents in Isolated Guinea Pig Ventricular Cardiomyocytes

CurrentpD2 (IC50)EffectReference
Calcium Current (ICa)5.0Concentration-dependent and reversible reduction.[2]
Sodium Current (INa)5.3Concentration-dependent and reversible decrease.[2]
Quasi Steady-State Potassium CurrentsN/A (100 µM used)Reduced[2]

Key Experimental Protocols

The following methodologies are based on descriptions from the cited preliminary studies.

Measurement of Inotropic and Chronotropic Effects
  • Tissue Preparation: Isolated, spontaneously beating right atria and electrically stimulated left atria from guinea pigs were used.[1]

  • Experimental Setup: Tissues were mounted in an organ bath containing a physiological salt solution, likely Tyrode's or Krebs-Henseleit solution, and maintained at a constant temperature and oxygenation. Force of contraction was measured using an isometric force transducer.

  • Drug Application: this compound was added to the organ bath in increasing concentrations (1-100 µM).[1]

  • Data Acquisition: Changes in the rate of spontaneous contractions (chronotropy) in the right atria and the force of contraction (inotropy) in the electrically stimulated left atria were recorded and analyzed.[1]

Electrophysiological Recordings (Action Potentials)
  • Tissue Preparation: Left atrial and right ventricular papillary muscle preparations from guinea pigs were utilized.[1]

  • Experimental Setup: Standard microelectrode techniques were employed to impale cardiac cells and record intracellular action potentials.

  • Drug Application: Tissues were superfused with a control physiological solution, and then with a solution containing this compound (e.g., 30 µM).[1]

  • Data Acquisition: Various action potential parameters were measured, including amplitude, maximum upstroke velocity (Vmax), and action potential duration at different levels of repolarization (e.g., APD20, APD50, APD90). The refractory period was also determined.[1]

Voltage-Clamp Studies on Isolated Cardiomyocytes
  • Cell Isolation: Single ventricular cardiomyocytes were isolated from guinea pig hearts, likely through enzymatic digestion.[2]

  • Experimental Setup: The whole-cell patch-clamp technique was used to measure membrane currents. Specific ionic currents were isolated by using appropriate voltage protocols and pharmacological blockers.

  • Measurement of Calcium Current (ICa): K+ currents were blocked, and the cell was depolarized to elicit ICa. The effect of different concentrations of this compound on the current amplitude was measured to determine the pD2 value.[2]

  • Measurement of Sodium Current (INa): ICa was blocked with Cd++, and K+ currents were reduced by substituting K+ with Cs+. A low extracellular Na+ concentration was used to investigate INa. The effect of this compound on INa was then quantified.[2]

  • Measurement of Potassium Currents (IK): Slow depolarizing ramp pulses were used to measure quasi steady-state K+ currents in the presence and absence of this compound (100 µM).[2]

Visualizing the Mechanisms of Action

The following diagrams illustrate the proposed signaling pathways and workflows based on the preliminary studies of this compound in cardiac tissues.

TMB8_Mechanism_of_Action cluster_cell Cardiomyocyte cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum cluster_effects Physiological Effects TMB8 This compound ICa L-type Ca2+ Channel TMB8->ICa Inhibits INa Na+ Channel TMB8->INa Inhibits IK K+ Channel TMB8->IK Inhibits Ca_Release Ca2+ Release TMB8->Ca_Release Inhibits (Antagonizes) ICa->Ca_Release Triggers Inotropy Decreased Inotropy ICa->Inotropy Chronotropy Negative Chronotropy ICa->Chronotropy APD Altered APD INa->APD IK->APD Ca_Release->Inotropy

Caption: Proposed mechanism of action of this compound in cardiomyocytes.

Experimental_Workflow_Electrophysiology cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_protocol Protocol cluster_analysis Data Analysis tissue Isolate Guinea Pig Atria or Papillary Muscle mount Mount in Organ Bath tissue->mount microelectrode Impale with Microelectrode mount->microelectrode control Record Baseline Action Potential microelectrode->control tmb8_app Apply this compound control->tmb8_app tmb8_rec Record Action Potential with this compound tmb8_app->tmb8_rec analyze Measure APD, Amplitude, Vmax, Refractory Period tmb8_rec->analyze compare Compare Baseline vs. This compound analyze->compare

Caption: Workflow for assessing this compound's electrophysiological effects.

Discussion and Future Directions

The preliminary studies on this compound reveal a multifaceted interaction with cardiac tissues. While initially classified as an intracellular Ca2+ antagonist, its inhibitory effects on Na+ and K+ channels suggest a broader, non-selective action on ion channels.[2] The observed biphasic inotropic effect—a transient increase followed by a sustained decrease in contractility—warrants further investigation to delineate the underlying mechanisms, which may involve a complex interplay between intracellular Ca2+ modulation and direct effects on sarcolemmal ion channels.[1]

The amphiphilic nature of this compound has led to speculation that it may accumulate at lipid-water interfaces of biological membranes, thereby interfering with the function of various membrane proteins.[2] This hypothesis could explain its broad-spectrum effects.

For future research, it will be crucial to:

  • Conduct studies on a wider range of animal models, including mammalian species more physiologically similar to humans.

  • Utilize more advanced techniques, such as confocal microscopy with Ca2+ imaging, to directly visualize the effects of this compound on intracellular calcium dynamics in real-time.

  • Investigate the potential binding sites of this compound on cardiac ion channels to better understand its mechanism of inhibition.

  • Explore the dose-response relationship in greater detail to establish therapeutic windows and potential toxicities.

This technical guide provides a foundational understanding of the early research on this compound in cardiac tissues. The presented data and methodologies offer a starting point for researchers and drug development professionals to build upon in their exploration of this compound and similar compounds for potential cardiovascular applications.

References

Methodological & Application

TMB-8 Protocol for In Vitro Calcium Imaging: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger involved in a myriad of cellular processes, including gene expression, cell proliferation, and apoptosis. The precise spatial and temporal regulation of intracellular Ca²⁺ concentration ([Ca²⁺]i) is critical for normal cellular function. A key mechanism for increasing [Ca²⁺]i is the release of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum (ER), which is often mediated by the inositol 1,4,5-trisphosphate (IP₃) receptor.

TMB-8 (8-(N,N-diethylamino)octyl 3,4,5-trimethoxybenzoate) is a widely used pharmacological agent commonly described as an antagonist of intracellular Ca²⁺ release. It is often employed in in vitro studies to investigate the contribution of Ca²⁺ release from intracellular stores to specific cellular responses. By inhibiting the release of Ca²⁺ from the ER, this compound can help elucidate the roles of store-operated calcium entry (SOCE) and other Ca²⁺ signaling pathways.

These application notes provide a detailed protocol for the use of this compound in in vitro calcium imaging experiments, along with important considerations regarding its mechanism of action and potential off-target effects.

Mechanism of Action

This compound is classically understood to inhibit the release of Ca²⁺ from intracellular stores. The primary target is believed to be the IP₃ receptor, a ligand-gated Ca²⁺ channel on the ER membrane. Upon binding of IP₃, these channels open, allowing Ca²⁺ to flow from the ER into the cytoplasm. This compound is thought to interfere with this process, thereby attenuating the rise in cytosolic Ca²⁺ initiated by agonists that activate the phospholipase C (PLC) pathway.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3_mem IP3 PIP2->IP3_mem DAG DAG PIP2->DAG IP3_cyto IP3 IP3_mem->IP3_cyto IP3R IP3 Receptor IP3_cyto->IP3R Binds Ca_cyto Ca²⁺ CellularResponse Cellular Response Ca_cyto->CellularResponse Initiates Ca_er Ca²⁺ IP3R->Ca_er Opens Ca_er->Ca_cyto Release TMB8 This compound TMB8->IP3R Inhibits

Figure 1. Simplified signaling pathway of IP₃-mediated calcium release and the inhibitory action of this compound.

Quantitative Data Summary

The effective concentration of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific application.

ParameterValue RangeCell Type ExamplesReference
Working Concentration 10 - 150 µMPancreatic β-cells, Neuroblastoma cells, Guinea-pig uterus[1]
Incubation Time 15 - 60 minutesVaries with cell type and experimental designGeneral Recommendation
Reported IC₅₀ ~400 nM (for nAChR inhibition)TE671/RD, SH-SY5Y cells

Note: The IC₅₀ value provided is for a known off-target effect and highlights the need for careful interpretation of results.

Detailed Experimental Protocol: In Vitro Calcium Imaging

This protocol describes a general procedure for using this compound to assess the role of intracellular Ca²⁺ store release in response to an agonist. A fluorescent Ca²⁺ indicator, such as Fura-2 AM or Fluo-4 AM, is used to measure changes in [Ca²⁺]i.

Materials
  • Cells of interest cultured on glass-bottom dishes or coverslips

  • This compound hydrochloride (stock solution prepared in DMSO or water)

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127 (for aiding dye solubilization)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Agonist of interest (to stimulate Ca²⁺ release)

  • Fluorescence microscope equipped for live-cell imaging

Protocol Steps
  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips to an appropriate confluency for imaging (typically 60-80%).

    • Allow cells to adhere and grow for 24-48 hours before the experiment.

  • Calcium Indicator Loading:

    • Prepare a loading solution containing the fluorescent Ca²⁺ indicator. For example, for Fluo-4 AM, a final concentration of 1-5 µM is often used.

    • To prepare the loading solution, first dissolve the AM ester in a small amount of DMSO, then dilute in physiological buffer (e.g., HBSS). The addition of Pluronic F-127 (0.02-0.04%) can aid in dye dispersion.

    • Remove the culture medium from the cells and wash once with pre-warmed physiological buffer.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells 2-3 times with pre-warmed physiological buffer to remove excess dye.

    • Add fresh physiological buffer to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.

  • This compound Treatment:

    • Prepare the desired concentrations of this compound in the physiological buffer. It is recommended to test a range of concentrations (e.g., 10, 50, 100 µM).

    • Replace the buffer on the cells with the this compound containing solution. A control group with buffer only should be included.

    • Incubate the cells with this compound for 15-30 minutes prior to imaging.

  • Calcium Imaging:

    • Mount the dish or coverslip on the fluorescence microscope.

    • Acquire a baseline fluorescence signal for a few minutes before adding the agonist.

    • Add the agonist of interest to the cells while continuously recording the fluorescence signal.

    • Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation at 340 nm and 380 nm while measuring emission at ~510 nm. For single-wavelength dyes like Fluo-4, excite at ~490 nm and measure emission at ~515 nm.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • Measure the average fluorescence intensity within each ROI for each time point.

    • For ratiometric dyes, calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2).

    • Plot the change in fluorescence intensity or ratio over time.

    • Quantify parameters such as the peak amplitude of the Ca²⁺ response and the area under the curve.

    • Compare the Ca²⁺ response in this compound treated cells to the control cells to determine the effect of inhibiting intracellular Ca²⁺ release.

cluster_prep Preparation cluster_treatment Treatment cluster_imaging Imaging cluster_analysis Data Analysis CellPlating Plate Cells on Glass-Bottom Dish DyeLoading Load Cells with Calcium Indicator Dye CellPlating->DyeLoading Washing Wash to Remove Excess Dye DyeLoading->Washing Deesterification Allow Dye De-esterification Washing->Deesterification TMB8_Incubation Incubate with this compound (or Vehicle Control) Deesterification->TMB8_Incubation Baseline Acquire Baseline Fluorescence TMB8_Incubation->Baseline AgonistAddition Add Agonist Baseline->AgonistAddition Record Record Fluorescence Changes Over Time AgonistAddition->Record ROI Define Regions of Interest (ROIs) Record->ROI Quantify Quantify Fluorescence Intensity/Ratio ROI->Quantify Compare Compare this compound vs. Control Response Quantify->Compare

Figure 2. Experimental workflow for in vitro calcium imaging using this compound.

Limitations and Alternative Approaches

It is crucial to be aware of the limitations and potential off-target effects of this compound to ensure accurate interpretation of experimental data.

  • Off-Target Effects: this compound has been shown to have effects independent of its action on intracellular Ca²⁺ release. These include inhibition of mitochondrial ATP production, alteration of phospholipid metabolism, and non-competitive antagonism of nicotinic acetylcholine receptors.[1] These effects could indirectly influence Ca²⁺ signaling and other cellular processes.

  • Paradoxical Effects: In some cell types, such as pancreatic β-cells, this compound has been observed to mobilize Ca²⁺ from intracellular stores, leading to an increase rather than a decrease in cytosolic Ca²⁺.[2]

  • Lack of Specificity: this compound is a broad inhibitor and does not distinguish between different subtypes of IP₃ receptors.

Given these limitations, it is advisable to use multiple approaches to corroborate findings obtained with this compound. Alternative strategies include:

  • Other Pharmacological Inhibitors: Using other inhibitors of the IP₃ receptor, such as 2-APB (2-aminoethoxydiphenyl borate) or Xestospongin C, can provide complementary data. However, these inhibitors also have their own off-target effects.

  • Molecular Approaches: The use of siRNA or shRNA to knockdown the expression of IP₃ receptors can provide a more specific means of investigating the role of intracellular Ca²⁺ release.

  • Genetically Encoded Calcium Indicators (GECIs): GECIs can be targeted to specific organelles, such as the ER, to directly measure Ca²⁺ dynamics within the stores.

Conclusion

This compound remains a useful tool for the initial investigation of the role of intracellular Ca²⁺ store release in various cellular processes. However, due to its known off-target effects and the potential for paradoxical actions, results obtained using this compound should be interpreted with caution and confirmed with more specific methods. The detailed protocol provided in these application notes serves as a starting point for designing and performing robust in vitro calcium imaging experiments. Careful optimization of experimental conditions and the inclusion of appropriate controls are essential for obtaining reliable and meaningful data.

References

Application Notes: TMB-8 for Inhibition of Intracellular Calcium Release

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, including gene transcription, proliferation, muscle contraction, and apoptosis. The release of Ca²⁺ from intracellular stores, primarily the endoplasmic reticulum (ER), is a critical event in cellular signaling. This release is often mediated by the inositol 1,4,5-trisphosphate (IP₃) receptor (IP₃R) and the ryanodine receptor (RyR).

TMB-8 (8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate) is a cell-permeable compound that has been widely used in experimental biology as a putative antagonist of intracellular Ca²⁺ release. It is often employed to investigate the role of Ca²⁺ mobilization from internal stores in response to various stimuli. However, researchers must exercise caution, as this compound is known to have a complex pharmacological profile with multiple off-target and sometimes paradoxical effects.

Critical Considerations and Off-Target Effects

While this compound is often cited as an inhibitor of intracellular Ca²⁺ release, numerous studies have revealed its non-specific nature. When designing experiments and interpreting data, it is crucial to consider the following:

  • Inhibition of Calcium Influx: A major action of this compound can be the inhibition of Ca²⁺ influx across the plasma membrane, particularly through voltage-gated calcium channels. This effect can confound results where both influx and internal release contribute to the overall Ca²⁺ signal.

  • Paradoxical Ca²⁺ Mobilization: In some cell types, such as pancreatic β-cells, this compound has been shown to mobilize Ca²⁺ from intracellular stores, acting as an agonist rather than an antagonist.

  • Antagonism of Nicotinic Acetylcholine Receptors (nAChRs): this compound is a potent, non-competitive antagonist at various nAChR subtypes, with IC₅₀ values in the sub-micromolar range. This activity is significantly more potent than its effects on Ca²⁺ mobilization.[1]

  • Effects on Other Ion Channels: Studies suggest that this compound may also act as a sodium channel blocker.[2]

  • Metabolic and Signaling Pathway Interference: this compound can affect cellular metabolism independent of its effects on calcium. It has been reported to inhibit mitochondrial ATP production and alter phospholipid metabolism by competitively inhibiting choline uptake.[3]

Given these properties, it is imperative to include appropriate controls to validate findings obtained using this compound. Results should be confirmed with alternative pharmacological inhibitors (e.g., 2-APB for IP₃Rs, xestospongin C) or genetic approaches (e.g., siRNA, CRISPR) where possible.

Signaling Pathway and Proposed Site of Action

The canonical pathway for G-protein coupled receptor (GPCR)-mediated intracellular Ca²⁺ release is depicted below. This compound is proposed to interfere with the release of Ca²⁺ from the endoplasmic reticulum, although its precise mechanism remains debated and is overshadowed by its other effects.

G GPCR-Mediated Intracellular Ca²⁺ Release Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Agonist Agonist GPCR GPCR Agonist->GPCR 1. Binding PLC PLC GPCR->PLC 2. Activation PIP2 PIP₂ PLC->PIP2 3. Cleavage IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R 4. Binding Ca_ion Response Cellular Response Ca_ion->Response ER_Ca Ca²⁺ Store IP3R->ER_Ca 5. Channel Opening ER_Ca->Ca_ion 6. Ca²⁺ Release TMB8 This compound (Putative Site) TMB8->IP3R Inhibition? Other Off-Target Effects: - Ca²⁺ Influx Inhibition - nAChR Blockade - etc. TMB8->Other

Caption: GPCR signaling cascade leading to intracellular Ca²⁺ release from the ER.

Summary of this compound Concentrations and Effects

The effective concentration of this compound varies significantly depending on the cell type and the specific process being investigated. The following table summarizes concentrations reported in the literature. Note the diversity of observed effects.

This compound Concentration (µM)Cell Type / TissueStimulusObserved EffectReference
1 - 10Rat Renal Cortical SlicesMethoxamineBlocked inhibitory effect on renin secretion.[2]
100Rat Renal Cortical SlicesADH, K-depolarizationBlocked inhibitory effects; noted as non-specific.[2]
25 - 150N1E-115 Neuroblastoma CellsN/A (Basal)Inhibited phosphatidylcholine formation; stimulated synthesis of other phospholipids (Ca²⁺-independent effect).[3]
10 - 100Pancreatic Islets (Rat)Glucose, IBMXCaused a concentration-dependent increase in ⁴⁵Ca²⁺ efflux (mobilized Ca²⁺).
Not SpecifiedGuinea-Pig UterusA23187 (Ca²⁺ Ionophore)Inhibited A23187-induced increase in prostaglandin output.[4]
Not SpecifiedCanine Tracheal EpitheliumProstaglandin E₂, Forskolin, A23187Reduced stimulated ion transport and reversed net Cl⁻ fluxes.[5]

Experimental Protocols

This section provides a generalized protocol for assessing the effect of this compound on agonist-induced intracellular Ca²⁺ release in cultured mammalian cells using the ratiometric fluorescent indicator Fura-2 AM.

Materials and Reagents
  • Adherent mammalian cell line of interest

  • Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin/streptomycin)

  • Black, clear-bottom 96-well plates

  • This compound hydrochloride (prepare stock in DMSO)

  • Fura-2 AM (prepare stock in anhydrous DMSO)

  • Pluronic™ F-127 (20% solution in DMSO)

  • Probenecid (prepare stock in 1 M NaOH and buffer)

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) with and without Ca²⁺

  • Agonist of interest (to stimulate Ca²⁺ release)

  • Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and injectors.

Protocol Steps

Step 1: Cell Preparation

  • Seed cells in a black, clear-bottom 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment (e.g., 3.0 x 10⁴ cells/well).[6]

  • Culture cells for 16-24 hours in a humidified incubator at 37°C with 5% CO₂.[6]

Step 2: Fura-2 AM Dye Loading

  • Prepare a Fura-2 AM loading buffer. For each well, you will need approximately 100 µL. A typical buffer consists of HBSS containing 2-5 µM Fura-2 AM, 0.02% Pluronic™ F-127, and 2.5 mM probenecid (probenecid helps prevent dye leakage from the cells).[6][7]

  • Aspirate the culture medium from the wells.

  • Wash the cell monolayer once with 200 µL of HBSS.[6]

  • Add 100 µL of the Fura-2 AM loading buffer to each well.

  • Incubate the plate for 45-60 minutes at room temperature or 37°C in the dark, allowing the dye to enter the cells and undergo de-esterification.[6][8]

Step 3: Wash and Pre-incubation with this compound

  • Aspirate the loading buffer.

  • Wash the cells twice with 200 µL of HBSS (containing 2.5 mM probenecid) to remove extracellular dye.[6]

  • Add 100 µL of HBSS (with probenecid) containing the desired concentration of this compound to the treatment wells. For control wells, add HBSS with the corresponding concentration of vehicle (DMSO).

  • Incubate the plate for 15-30 minutes at room temperature in the dark. This pre-incubation period allows this compound to exert its effect before stimulation.

Step 4: Measurement of Intracellular Calcium

  • Place the 96-well plate into the fluorescence plate reader.

  • Set the instrument to measure fluorescence emission at ~510 nm while alternating excitation between 340 nm and 380 nm.[6][7]

  • Begin recording a baseline fluorescence ratio (F340/F380) for 1-2 minutes.

  • Using the instrument's injectors, add the agonist of interest to stimulate Ca²⁺ release.

  • Continue recording the fluorescence ratio for an additional 5-10 minutes to capture the full response profile.

Step 5: Data Analysis

  • The primary output is the ratio of fluorescence intensities (F340/F380).[6]

  • Normalize the data by dividing each ratio value by the average baseline ratio recorded before agonist addition.

  • Compare the peak response (or area under the curve) in this compound-treated wells to the vehicle control wells to determine the extent of inhibition.

  • (Optional) To convert ratios to absolute Ca²⁺ concentrations, a calibration must be performed at the end of the experiment using a Ca²⁺ ionophore (e.g., ionomycin) in Ca²⁺-free (with EGTA) and Ca²⁺-saturating solutions to determine R_min and R_max.[9]

Experimental Workflow

The following diagram provides a visual summary of the experimental protocol.

G cluster_measurement Fluorescence Measurement start Start seed 1. Seed cells in 96-well plate start->seed culture 2. Culture overnight (37°C, 5% CO₂) seed->culture wash1 3. Wash with HBSS culture->wash1 load 4. Load with Fura-2 AM (45-60 min) wash1->load wash2 5. Wash 2x to remove extracellular dye load->wash2 treat 6. Pre-incubate with this compound or Vehicle (15-30 min) wash2->treat measure 7. Measure Ca²⁺ response in plate reader treat->measure baseline Record Baseline (1-2 min) measure->baseline analyze 8. Analyze Data (Ratio, Normalization) end_node End analyze->end_node inject Inject Agonist Stimulate Release record Record Response (5-10 min) record->analyze

Caption: Workflow for measuring this compound's effect on intracellular Ca²⁺ release.

References

Application of TMB-8 in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMB-8, or 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride, is a pharmacological agent widely utilized in neuroscience research as a putative intracellular calcium (Ca²⁺) antagonist. It is recognized for its ability to inhibit the release of calcium from intracellular stores, a fundamental process in a myriad of neuronal functions including neurotransmitter release, synaptic plasticity, and neuronal excitability. While its primary mechanism is attributed to the blockade of intracellular Ca²⁺ mobilization, it is crucial for researchers to be aware of its other pharmacological activities to ensure accurate interpretation of experimental results. This document provides detailed application notes, experimental protocols, and quantitative data to guide the use of this compound in neuroscience research.

Mechanism of Action

This compound is primarily described as an antagonist of intracellular calcium release. Its main proposed mechanisms of action in neurons include:

  • Inhibition of IP₃- and Ryanodine-Mediated Ca²⁺ Release: this compound is thought to interfere with the release of Ca²⁺ from the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR) by acting on inositol 1,4,5-trisphosphate receptors (IP₃Rs) and ryanodine receptors (RyRs).[1][2][3][4] This action prevents the amplification of calcium signals initiated by neurotransmitters and other signaling molecules that rely on the mobilization of intracellular calcium stores.

  • Antagonism of Nicotinic Acetylcholine Receptors (nAChRs): this compound has been shown to act as a non-competitive antagonist at various nicotinic acetylcholine receptor subtypes. This can lead to a reduction in postsynaptic sensitivity and neurotransmission at cholinergic synapses.[5]

  • Inhibition of Mitochondrial ATP Production: At higher concentrations, this compound can inhibit mitochondrial respiration, leading to a decrease in cellular ATP levels. This off-target effect should be considered, especially in long-duration experiments or when using high concentrations of the compound.

It is important to note that this compound's effects can be complex and may vary depending on the experimental system and the concentration used.

Applications in Neuroscience Research

This compound is a valuable tool for investigating a range of physiological and pathological processes in the nervous system:

  • Neurotransmitter Release: By inhibiting the release of calcium from intracellular stores, this compound can be used to dissect the contribution of these stores to the process of neurotransmitter release from presynaptic terminals.[5]

  • Neuronal Excitability and Synaptic Transmission: this compound can modulate neuronal excitability and synaptic strength by interfering with calcium-dependent signaling pathways that regulate ion channel activity and synaptic plasticity.[6]

  • Excitotoxicity and Neuroprotection: The compound can be employed to study the role of intracellular calcium overload in excitotoxic neuronal death and to explore potential neuroprotective strategies.

  • Synaptic Plasticity: this compound can be used to investigate the involvement of intracellular calcium stores in the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD), cellular models of learning and memory.

Data Presentation

The following tables summarize quantitative data on the effects of this compound from various neuroscience research applications.

Table 1: Inhibition of Agonist-Induced Intracellular Calcium Increase by this compound in Cultured Mouse Cortical Neurons

AgonistThis compound Concentration (µM)% Inhibition of Ca²⁺ Increase (Mean ± SEM)
Glutamate (100 µM)1025 ± 3
3058 ± 5
10085 ± 6
KCl (55 mM)1015 ± 2
3040 ± 4
10070 ± 5

Data are hypothetical and presented for illustrative purposes based on findings suggesting dose-dependent inhibition.[7]

Table 2: Effect of this compound on Neuromuscular Transmission in Mouse Phrenic Nerve-Hemidiaphragm Preparation

This compound Concentration (M)Effect on Indirectly Evoked TwitchesEffect on Directly Evoked Twitches
10⁻⁶AugmentationAugmentation
10⁻⁵ - 3x10⁻⁵Augmentation followed by reductionAugmentation followed by reduction
10⁻⁴ - 3x10⁻⁴Concentration-dependent reductionConcentration-dependent reduction

Data summarized from a study by Ohta et al. (1987).[6]

Experimental Protocols

Here are detailed methodologies for key experiments utilizing this compound in neuroscience research.

Protocol 1: Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentration in cultured primary cortical neurons in response to a stimulus, and how to use this compound to investigate the contribution of intracellular calcium stores.

Materials:

  • Primary cortical neurons cultured on glass coverslips[8][9][10][11][12]

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline

  • This compound hydrochloride

  • Stimulating agent (e.g., Glutamate, KCl)

  • Fluorescence imaging system with dual-excitation wavelength capabilities (e.g., 340 nm and 380 nm)

Procedure:

  • Preparation of Fura-2 AM Loading Solution:

    • Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

    • For the loading solution, mix 2-5 µL of the Fura-2 AM stock and an equal volume of the Pluronic F-127 stock into 1 mL of HBSS to achieve a final Fura-2 AM concentration of 2-5 µM.

  • Loading of Cultured Neurons:

    • Wash the cultured neurons twice with pre-warmed HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells three times with HBSS to remove extracellular Fura-2 AM.

    • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

  • This compound Treatment:

    • Prepare a stock solution of this compound in distilled water or an appropriate solvent.

    • Dilute the this compound stock solution in HBSS to the desired final concentrations (e.g., 10, 30, 100 µM).

    • Pre-incubate the Fura-2-loaded neurons with the this compound solution for 15-30 minutes prior to stimulation. A vehicle control (HBSS with the same final concentration of the solvent used for the this compound stock) should be run in parallel.

  • Fluorescence Imaging:

    • Mount the coverslip with the loaded and treated neurons onto the stage of the fluorescence microscope.

    • Continuously perfuse the cells with HBSS.

    • Excite the cells alternately with light at 340 nm and 380 nm and capture the emission at ~510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.

    • Apply the stimulating agent (e.g., glutamate) to the perfusion solution and record the change in the F340/F380 ratio over time.

  • Data Analysis:

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

    • Calculate the change in the fluorescence ratio (ΔR) by subtracting the baseline ratio from the peak ratio after stimulation.

    • Compare the ΔR in control (vehicle-treated) cells to that in this compound-treated cells to determine the inhibitory effect of this compound.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Imaging cluster_3 Analysis Culture Neurons Culture Neurons Load with Fura-2 AM Load with Fura-2 AM Culture Neurons->Load with Fura-2 AM Wash Wash Load with Fura-2 AM->Wash De-esterify De-esterify Wash->De-esterify Pre-incubate with this compound Pre-incubate with this compound De-esterify->Pre-incubate with this compound Baseline Recording Baseline Recording Pre-incubate with this compound->Baseline Recording Stimulate Stimulate Baseline Recording->Stimulate Record Response Record Response Stimulate->Record Response Calculate Ratio Change Calculate Ratio Change Record Response->Calculate Ratio Change Compare Treatments Compare Treatments Calculate Ratio Change->Compare Treatments

Experimental workflow for intracellular calcium imaging.

Protocol 2: Assessment of Neurotransmitter Release (Acetylcholine)

This protocol provides a general framework for studying the effect of this compound on acetylcholine (ACh) release from a nerve-muscle preparation, such as the frog neuromuscular junction or the mouse phrenic nerve-hemidiaphragm.[5][6]

Materials:

  • Nerve-muscle preparation (e.g., frog sartorius nerve-muscle, mouse phrenic nerve-hemidiaphragm)

  • Ringer's solution or Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂

  • This compound hydrochloride

  • Stimulating and recording electrodes

  • Electrophysiology setup (amplifier, digitizer, data acquisition software)

Procedure:

  • Preparation of the Nerve-Muscle Tissue:

    • Dissect the nerve-muscle preparation according to established protocols and place it in a recording chamber continuously perfused with oxygenated physiological saline.

    • Allow the preparation to equilibrate for at least 30-60 minutes.

  • Electrophysiological Recordings:

    • Position a stimulating electrode on the motor nerve and a recording microelectrode in a muscle fiber near the end-plate region to record end-plate potentials (EPPs) or miniature end-plate potentials (mEPPs).

    • Adjust the stimulation intensity to elicit a consistent EPP response.

  • This compound Application:

    • Prepare a stock solution of this compound in the physiological saline.

    • After recording a stable baseline of EPPs or mEPPs, switch the perfusion to a solution containing the desired concentration of this compound (e.g., 1-100 µM).

    • Record the changes in EPP and mEPP amplitude and frequency over time.

  • Data Analysis:

    • Measure the amplitude of the evoked EPPs and the amplitude and frequency of spontaneous mEPPs.

    • The quantal content (a measure of the number of neurotransmitter vesicles released per nerve impulse) can be calculated by dividing the mean EPP amplitude by the mean mEPP amplitude.

    • Compare the quantal content before and after the application of this compound to determine its effect on neurotransmitter release.

G Nerve Impulse Nerve Impulse Ca Influx Ca Influx Nerve Impulse->Ca Influx Vesicle Fusion Vesicle Fusion Ca Influx->Vesicle Fusion Intracellular Ca Stores Intracellular Ca Stores Intracellular Ca Stores->Vesicle Fusion Ca release This compound This compound This compound->Intracellular Ca Stores Inhibits ACh Release ACh Release Vesicle Fusion->ACh Release

This compound's effect on neurotransmitter release.

Protocol 3: Evaluation of Neuronal Excitability Using Patch-Clamp Electrophysiology

This protocol outlines the use of this compound to investigate its effects on the intrinsic electrical properties of neurons using the whole-cell patch-clamp technique.

Materials:

  • Cultured neurons or acute brain slices

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

  • Borosilicate glass capillaries for patch pipettes

  • Artificial cerebrospinal fluid (aCSF) for brain slices or extracellular solution for cultured neurons

  • Intracellular solution for the patch pipette

  • This compound hydrochloride

Procedure:

  • Preparation of Neurons:

    • For acute brain slices, prepare 300-400 µm thick slices from the brain region of interest and maintain them in oxygenated aCSF.

    • For cultured neurons, use cells grown on coverslips.

  • Whole-Cell Patch-Clamp Recording:

    • Pull patch pipettes with a resistance of 3-6 MΩ when filled with intracellular solution.

    • Under visual guidance, approach a neuron with the patch pipette and form a gigaseal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials and determine the neuron's firing properties (e.g., rheobase, firing frequency, action potential threshold and amplitude).

  • Application of this compound:

    • After establishing a stable baseline recording of the neuron's firing properties, perfuse the recording chamber with aCSF or extracellular solution containing the desired concentration of this compound.

    • Continuously monitor the neuron's firing properties in response to the same series of current injections.

  • Data Analysis:

    • Compare the firing frequency, rheobase, action potential threshold, and other electrophysiological parameters before and after the application of this compound.

    • Construct current-frequency (I-F) plots to visualize the effect of this compound on neuronal excitability.

G cluster_pathway Signaling Pathway Receptor Activation Receptor Activation IP3 Production IP3 Production Receptor Activation->IP3 Production ER Ca Release ER Ca Release IP3 Production->ER Ca Release Ca-dependent Kinases Ca-dependent Kinases ER Ca Release->Ca-dependent Kinases This compound This compound This compound->ER Ca Release Inhibits Ion Channel Modulation Ion Channel Modulation Ca-dependent Kinases->Ion Channel Modulation Neuronal Excitability Neuronal Excitability Ion Channel Modulation->Neuronal Excitability

This compound's impact on neuronal excitability pathway.

Concluding Remarks

This compound remains a useful pharmacological tool for dissecting the role of intracellular calcium stores in a variety of neuronal processes. However, researchers must be mindful of its potential off-target effects, particularly at higher concentrations and with prolonged exposure. Careful experimental design, including appropriate controls and dose-response analyses, is essential for obtaining reliable and interpretable data. The protocols and data presented in these application notes are intended to serve as a guide for the effective use of this compound in advancing our understanding of the complex signaling mechanisms that govern nervous system function.

References

Application Notes and Protocols for Utilizing TMB-8 in Excitation-Contraction Coupling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8) is a widely utilized pharmacological tool in the study of excitation-contraction (E-C) coupling. It is primarily known as an intracellular calcium antagonist, interfering with the mobilization of calcium from intracellular stores, a critical step in the contraction of smooth, skeletal, and cardiac muscle. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in research settings.

Mechanism of Action

This compound exerts its effects through multiple mechanisms, making it a complex but valuable tool for dissecting the intricacies of E-C coupling. Its primary modes of action include:

  • Inhibition of Intracellular Calcium Release: this compound is reported to stabilize intracellular calcium stores, particularly the sarcoplasmic reticulum (SR), thereby inhibiting the release of calcium triggered by various stimuli.[1][2] This action is crucial for its inhibitory effect on muscle contraction. In vascular smooth muscle, 100 µM this compound has been shown to inhibit norepinephrine-induced transient increases in intracellular calcium concentration ([Ca²⁺]i) and muscle tension in a Ca²⁺-free solution.[3]

  • Inhibition of Calcium Influx: this compound can also block the influx of extracellular calcium. In vascular smooth muscle, 100 µM this compound was found to decrease high K⁺-induced increases in muscle tension, [Ca²⁺]i, and ⁴⁵Ca²⁺ influx.[3]

  • Modulation of Ion Channels: this compound is not entirely specific to intracellular calcium release. Studies have shown that it can affect membrane conductances for other cations and may possess both Ca²⁺ channel- and Na⁺ channel-blocking properties.[4]

  • Other Effects: It is important to note that this compound can have effects unrelated to calcium antagonism. For instance, it has been shown to be a potent, non-competitive antagonist at diverse nicotinic acetylcholine receptor subtypes.[5]

Data Presentation

The following tables summarize the quantitative effects of this compound on various muscle types as reported in the literature.

Muscle TypePreparationAgonist/StimulusThis compound ConcentrationObserved EffectReference
Smooth Muscle Rabbit Aortic StripNorepinephrine100 µMInhibition of transient increases in [Ca²⁺]i and muscle tension.[3]
Rabbit Aortic StripHigh K⁺100 µMDecreased muscle tension, [Ca²⁺]i, and ⁴⁵Ca²⁺ influx.[3]
Rabbit Aortic StripNorepinephrine / KCl10⁻⁶ M - 10⁻⁴ MDepression of contractile effect.[6]
Rabbit Basilar ArteryBHQ / Ryanodine30 µMSignificant inhibition of contractions.[7]
Skeletal Muscle Frog Toe MuscleElectrical Stimulation5 x 10⁻⁵ - 10⁻⁴ MBlocked electrically evoked twitches.[8]
Frog Sartorius MuscleElectrical Stimulation10⁻⁴ MSmall (16%) decrease in action potential.[8]
Mouse Phrenic Nerve-HemidiaphragmElectrical Stimulation10⁻⁴ M - 3 x 10⁻⁴ MTwitch reduction in a concentration-dependent manner.[9]
Rabbit SR PreparationCaffeine (20 mM)5 µMSignificant inhibition of ⁴⁵Ca²⁺ release.[2]
Cardiac Muscle Guinea Pig Right AtriaSpontaneous1-100 µMNegative chronotropic effect.[10]
Guinea Pig Left AtriaElectrical Stimulation1-100 µMBiphasic inotropic effect (transient increase followed by sustained decrease).[10]
Guinea Pig Papillary MuscleElectrical Stimulation30 µMShortened action potential duration.[10]

Table 1: Effects of this compound on Muscle Contraction and Calcium Dynamics

ParameterMuscle Type/Cell LineValueReference
IC₅₀ (Agonist-stimulated ion flux)Human muscle nAChR (TE671/RD cells)~400 nM[5]
IC₅₀ (Agonist-stimulated [³H]dopamine release)Rat brain synaptosomes (CNS nAChR)~500 nM[5]

Table 2: IC₅₀ Values for this compound

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

TMB8_Mechanism cluster_EC_Coupling Excitation-Contraction Coupling cluster_TMB8 This compound Intervention AP Action Potential DHPR Dihydropyridine Receptor (DHPR) AP->DHPR Depolarization Ca_influx Ca²⁺ Influx (L-type Ca²⁺ channels) AP->Ca_influx RyR Ryanodine Receptor (RyR) DHPR->RyR Conformational Change Ca_release Ca²⁺ Release RyR->Ca_release SR Sarcoplasmic Reticulum (SR) Contraction Muscle Contraction Ca_release->Contraction Ca_influx->Contraction TMB8 This compound TMB8->Ca_release Inhibits TMB8->Ca_influx Inhibits

Caption: Mechanism of this compound in Excitation-Contraction Coupling.

Experimental_Workflow prep 1. Tissue Preparation (e.g., Isolate Aortic Rings) mount 2. Mounting (Organ Bath with Krebs-Henseleit Solution) prep->mount equilibrate 3. Equilibration (Apply Optimal Resting Tension) mount->equilibrate stimulate_baseline 4. Baseline Contraction (e.g., High K⁺ or Agonist) equilibrate->stimulate_baseline wash 5. Washout stimulate_baseline->wash tmb8_incubation 6. This compound Incubation (Varying Concentrations) wash->tmb8_incubation stimulate_tmb8 7. Contraction with this compound (e.g., High K⁺ or Agonist) tmb8_incubation->stimulate_tmb8 data_acq 8. Data Acquisition (Isometric Tension Recording) stimulate_tmb8->data_acq analysis 9. Data Analysis (e.g., Calculate % Inhibition, IC₅₀) data_acq->analysis

Caption: Experimental Workflow for Isometric Tension Measurement.

Experimental Protocols

Protocol 1: Isometric Tension Measurement in Isolated Smooth Muscle (Aortic Rings)

1. Solutions and Reagents:

  • Krebs-Henseleit Solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11 glucose.[7] Prepare fresh and continuously gas with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.[7]

  • High Potassium (K⁺) Depolarizing Solution: Krebs-Henseleit solution with an equimolar substitution of NaCl with KCl (e.g., 80 mM KCl).[6]

  • Agonists: e.g., Norepinephrine, Phenylephrine, Histamine. Prepare stock solutions and dilute to final concentrations in Krebs-Henseleit solution.

  • This compound Stock Solution: Prepare a stock solution (e.g., 10 mM) in an appropriate solvent (e.g., DMSO or ethanol) and dilute to final concentrations in Krebs-Henseleit solution.

2. Tissue Preparation:

  • Euthanize a rabbit (or other suitable animal model) according to institutionally approved protocols.

  • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit solution.

  • Remove adherent connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm in width.

3. Experimental Setup:

  • Mount each aortic ring in an organ bath containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Attach one end of the ring to a fixed support and the other to an isometric force transducer.

  • Apply an optimal resting tension (e.g., 2 g) and allow the tissue to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.

4. Experimental Procedure:

  • Induce a reference contraction with a high K⁺ solution or a maximal concentration of an agonist.

  • Wash the tissue with Krebs-Henseleit solution until the tension returns to baseline.

  • Incubate the tissue with a specific concentration of this compound for a predetermined period (e.g., 20-30 minutes).

  • Induce contraction again with the same stimulus in the presence of this compound.

  • Repeat with different concentrations of this compound to obtain a dose-response curve.

5. Data Analysis:

  • Record the isometric tension generated by the aortic rings.

  • Express the contraction in the presence of this compound as a percentage of the baseline contraction.

  • Calculate the IC₅₀ value for this compound inhibition.

Protocol 2: Intracellular Calcium Measurement in Isolated Smooth Muscle using Fura-2 AM

1. Solutions and Reagents:

  • Krebs-Henseleit Solution: As described in Protocol 1.

  • Fura-2 AM Stock Solution: Dissolve Fura-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM.

  • Pluronic F-127 Stock Solution: 20% (w/v) in DMSO.

  • This compound Stock Solution: As described in Protocol 1.

2. Tissue Preparation and Dye Loading:

  • Prepare aortic strips (or other smooth muscle preparations) as described in Protocol 1.

  • For loading, prepare a Fura-2 AM loading solution in Krebs-Henseleit solution with a final concentration of 1-5 µM Fura-2 AM and ~0.02% Pluronic F-127.[11]

  • Incubate the muscle strips in the Fura-2 AM loading solution for 3-4 hours at room temperature in the dark.

  • After loading, wash the tissue with Krebs-Henseleit solution for at least 30 minutes to allow for de-esterification of the dye.

3. Experimental Setup:

  • Mount the Fura-2 loaded muscle strip in a perfusion chamber on the stage of an inverted microscope equipped for ratiometric fluorescence imaging.

  • Superfuse the tissue with gassed Krebs-Henseleit solution at 37°C.

4. Experimental Procedure:

  • Excite the tissue alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm.

  • Establish a baseline fluorescence ratio (F340/F380).

  • Stimulate the muscle with an agonist or high K⁺ solution and record the change in the fluorescence ratio.

  • After washout, incubate the tissue with this compound and repeat the stimulation.

5. Data Analysis:

  • The F340/F380 ratio is proportional to the intracellular calcium concentration.

  • Calculate the change in the fluorescence ratio in response to the stimulus with and without this compound to determine the inhibitory effect of this compound on the calcium transient.

Protocol 3: Investigating this compound Effects on Skeletal Muscle Contraction

1. Solutions and Reagents:

  • Ringer's Solution (for frog muscle): Composition can be varied, but a typical solution contains (in mM): 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 0.85 NaH₂PO₄, 2.15 Na₂HPO₄.

  • Tyrode's Solution (for mammalian muscle): Composition can vary.

  • Stimulating Agents: Caffeine or high K⁺ solution.

  • This compound Stock Solution: As described in Protocol 1.

2. Tissue Preparation:

  • Isolate a suitable skeletal muscle, such as a frog sartorius or a mouse phrenic nerve-hemidiaphragm preparation.[8][9]

  • Mount the muscle in a chamber containing the appropriate physiological saline solution, maintained at the desired temperature.

  • Attach the muscle to a force transducer for isometric contraction recording.

3. Experimental Procedure:

  • Electrical Stimulation: Use platinum wire electrodes placed parallel to the muscle to deliver electrical field stimulation.[1][12] Optimize stimulation parameters (voltage, pulse duration, and frequency) to elicit maximal twitch or tetanic contractions.[1][12]

  • Establish a baseline contractile response to electrical stimulation.

  • Incubate the muscle with this compound and re-evaluate the contractile response.

  • Chemical Stimulation: To bypass membrane depolarization, use agents like caffeine to directly induce calcium release from the SR.

  • Measure the contractile response to caffeine in the absence and presence of this compound.

4. Data Analysis:

  • Measure the peak twitch tension, tetanic tension, and the force of contractures.

  • Analyze the effect of this compound on these parameters to understand its impact on different aspects of E-C coupling in skeletal muscle.

Conclusion

This compound is a valuable pharmacological agent for investigating the role of intracellular calcium in excitation-contraction coupling. However, researchers must be mindful of its potential non-specific effects. By employing the detailed protocols and considering the quantitative data presented in these application notes, scientists can effectively utilize this compound to elucidate the complex mechanisms governing muscle function in both physiological and pathological states.

References

TMB-8 as a Pharmacological Tool in Guinea Pig Myocardium: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride (TMB-8) as a pharmacological tool for investigating cardiac function in guinea pig myocardial preparations. This compound is recognized primarily as an intracellular calcium (Ca²⁺) antagonist, though its spectrum of action in heart muscle is broader, encompassing effects on other ion channels. This document details its observed effects, provides structured quantitative data, and offers detailed protocols for its application in experimental settings.

Mechanism of Action and Electrophysiological Effects

This compound has been characterized as an intracellular Ca²⁺ antagonist, but research on guinea pig myocardium reveals a more complex pharmacological profile.[1] In addition to its potential interference with Ca²⁺ release from the sarcoplasmic reticulum, this compound also modulates membrane conductances for other cations.[1] It exhibits both Ca²⁺ channel and Na⁺ channel-blocking properties and also reduces membrane K⁺ conductance.[2] This non-selective action is thought to be a result of its amphiphilic nature, allowing it to accumulate at lipid-water interfaces of biological membranes and interfere with the function of various membrane proteins.[2]

Key observations in guinea pig myocardium include:
  • Negative Chronotropic Effects: In spontaneously beating right atria, this compound (1-100 µM) induces a slowing of the heart rate.[1]

  • Biphasic Inotropic Effects: In left atria, this compound (1-100 µM) produces a transient increase in the force of contraction, followed by a sustained decrease. This effect is frequency-dependent and the negative inotropic phase can be partially counteracted by increasing the extracellular Ca²⁺ concentration.[1]

  • Action Potential Modulation: The effects of this compound on the action potential duration (APD) are tissue-dependent. In atrial muscle, 30 µM this compound prolongs the APD, particularly at 90% repolarization (APD90), and decreases the maximum upstroke velocity (Vmax).[1] Conversely, in right ventricular papillary muscles, the same concentration shortens the APD.[1]

  • Ion Channel Inhibition: In isolated ventricular cardiomyocytes, this compound demonstrates a concentration-dependent and reversible inhibition of the L-type calcium current (I_Ca), sodium current (I_Na), and quasi steady-state potassium currents.[2]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on various parameters in guinea pig myocardial tissues.

Table 1: Effects of this compound on Atrial and Papillary Muscle Preparations
ParameterTissueThis compound Concentration (µM)Observed EffectReference
Chronotropy Right Atria1 - 100Negative chronotropic effect[1]
Inotropy Left Atria1 - 100Frequency-dependent biphasic effect (transient increase, then sustained decrease)[1]
Time-to-Peak Force Left Atria1 - 100Prolonged[1]
Electrical Stimulation Threshold Left Atria> 10Elevated[1]
Action Potential Duration (APD90) Left Atria30Prolonged[1]
Action Potential Amplitude Left Atria30Decreased[1]
Vmax Left Atria30Decreased[1]
Refractory Period Left Atria30Prolonged[1]
Action Potential Duration (APD) Right Ventricular Papillary Muscle30Shortened (APD20 = APD50 > APD90)[1]
Refractory Period Right Ventricular Papillary Muscle30Shortened[1]
Resting Membrane Potential Atria and Papillary Muscle30Unchanged[1]
Table 2: Effects of this compound on Ion Currents in Isolated Ventricular Cardiomyocytes
Ion CurrentThis compound ConcentrationpD2Observed EffectReference
Calcium Current (I_Ca) Concentration-dependent5.0Reversible reduction[2]
Sodium Current (I_Na) Concentration-dependent5.3Reversible decrease[2]
Quasi Steady-State K⁺ Currents 100 µMNot specifiedReduced[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and standardized experimental workflows for its characterization in guinea pig myocardium.

TMB8_Signaling_Pathway cluster_channels Membrane Ion Channels TMB8 This compound ICa L-type Ca²⁺ Channel (I_Ca) TMB8->ICa Inhibits INa Na⁺ Channel (I_Na) TMB8->INa Inhibits IK K⁺ Channels (I_K) TMB8->IK Inhibits SR Sarcoplasmic Reticulum (SR) TMB8->SR Inhibits Ca²⁺ Release (Proposed) Membrane Cardiomyocyte Membrane Ca_release Ca²⁺ Release ICa->Ca_release Triggers SR->Ca_release Source of Ca²⁺ Contraction Myocardial Contraction Ca_release->Contraction Initiates

Caption: Proposed signaling pathway of this compound in guinea pig cardiomyocytes.

Contraction_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Guinea Pig A2 Excise Heart A1->A2 A3 Isolate Atrial or Papillary Muscle A2->A3 A4 Mount in Organ Bath with Physiological Solution A3->A4 B1 Set Preload and Stimulation Frequency A4->B1 B2 Equilibrate and Record Baseline Isometric Contraction B1->B2 B3 Administer this compound (Cumulative Concentrations) B2->B3 B4 Record Contractile Parameters at Each Concentration B3->B4 C1 Measure Force of Contraction, Time-to-Peak Force, etc. B4->C1 C2 Construct Concentration- Response Curves C1->C2

Caption: Experimental workflow for assessing this compound effects on myocardial contractility.

AP_Workflow cluster_prep_ap Tissue Preparation cluster_exp_ap Electrophysiology cluster_analysis_ap Data Analysis D1 Prepare Atrial or Papillary Muscle D2 Place in Tissue Bath and Superfuse with Tyrode's Solution D1->D2 E1 Impale with Glass Microelectrode D2->E1 E2 Record Baseline Action Potentials E1->E2 E3 Superfuse with this compound E2->E3 E4 Record Action Potentials in the Presence of this compound E3->E4 F1 Measure APD, Vmax, Amplitude, and Resting Potential E4->F1 F2 Compare Pre- and Post-TMB-8 Parameters F1->F2

Caption: Experimental workflow for electrophysiological measurements of this compound's effects.

Experimental Protocols

Protocol 1: Isolation and Mounting of Guinea Pig Atrial and Papillary Muscles

Objective: To isolate and prepare guinea pig atrial and papillary muscles for the measurement of isometric contraction and action potentials.

Materials:

  • Guinea pig (250-350 g)

  • Standard surgical instruments (scissors, forceps)

  • Organ bath with temperature control (37°C) and gassing (95% O₂ / 5% CO₂) capabilities

  • Force-displacement transducer

  • Stimulator with platinum electrodes

  • Tyrode's solution (in mM): NaCl 137, KCl 5.4, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.42, NaHCO₃ 11.9, Glucose 5.5; gassed with 95% O₂ / 5% CO₂ to maintain pH 7.4.

Procedure:

  • Humanely euthanize the guinea pig in accordance with institutional guidelines.

  • Rapidly perform a thoracotomy and excise the heart, placing it immediately into oxygenated, room temperature Tyrode's solution.

  • For Atrial Preparations: Isolate the left and right atria. For spontaneously beating right atria, mount the preparation vertically in the organ bath. For electrically stimulated left atria, mount the preparation and connect one end to a tissue holder and the other to the force transducer.

  • For Papillary Muscle Preparations: Isolate the right ventricle and carefully dissect a papillary muscle with its connection to the ventricular wall. Mount the ventricular wall end in a clamp and connect the tendinous end to the force transducer.

  • Superfuse the mounted tissue with oxygenated Tyrode's solution at 37°C.

  • Allow the preparation to equilibrate for at least 60 minutes under a light preload (e.g., 5 mN).

  • For electrically stimulated preparations, place platinum electrodes on either side of the tissue and stimulate at a desired frequency (e.g., 1 Hz) with square-wave pulses of 1 ms duration and a voltage approximately 20% above the threshold.

Protocol 2: Measurement of Isometric Contraction

Objective: To quantify the effects of this compound on the force of contraction in isolated myocardial tissues.

Procedure:

  • Prepare and mount the tissue as described in Protocol 1.

  • After equilibration, record baseline contractile force for at least 20 minutes to ensure stability.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., distilled water).

  • Add this compound to the organ bath in a cumulative concentration-response manner (e.g., 1, 3, 10, 30, 100 µM). Allow the tissue to stabilize for 15-20 minutes at each concentration before recording data.

  • Continuously record the isometric force of contraction.

  • At the end of the experiment, perform a washout by perfusing with fresh Tyrode's solution to assess the reversibility of the effects.

  • Analyze the data to determine changes in peak tension, time-to-peak tension, and relaxation time.

Protocol 3: Recording of Action Potentials

Objective: To measure the effects of this compound on action potential parameters in guinea pig myocardial tissue.

Materials:

  • Mounted tissue preparation (from Protocol 1)

  • Glass microelectrodes (filled with 3 M KCl; tip resistance 10-20 MΩ)

  • Microelectrode amplifier

  • Micromanipulator

  • Data acquisition system

Procedure:

  • Prepare and mount the tissue as described in Protocol 1.

  • Using a micromanipulator, carefully impale a cell on the surface of the tissue with a glass microelectrode. A stable recording is indicated by a sharp drop in potential to a steady negative value (the resting membrane potential).

  • Record baseline action potentials for at least 15 minutes.

  • Introduce this compound into the superfusing Tyrode's solution at the desired concentration (e.g., 30 µM).

  • Record action potentials for at least 30 minutes in the presence of this compound to allow for steady-state effects.

  • Analyze the recorded action potentials for changes in resting membrane potential, amplitude, Vmax, and APD at 20%, 50%, and 90% of repolarization.

Protocol 4: Isolation of Ventricular Cardiomyocytes and Whole-Cell Voltage Clamp

Objective: To isolate single ventricular myocytes and measure the effects of this compound on specific ion currents using the whole-cell patch-clamp technique.

Materials:

  • Langendorff perfusion system

  • Enzyme solution: Tyrode's solution containing collagenase (e.g., Type II) and protease (e.g., Type XIV).

  • Patch-clamp rig (inverted microscope, micromanipulator, amplifier, data acquisition system)

  • Borosilicate glass pipettes

  • Pipette solution (intracellular) and Bath solution (extracellular) with specific ionic compositions to isolate the current of interest (e.g., using Cs⁺ to block K⁺ currents when measuring I_Ca and I_Na).

Procedure:

  • Cell Isolation:

    • Anesthetize the guinea pig and excise the heart.

    • Mount the heart on the Langendorff apparatus and perfuse retrogradely with Ca²⁺-free Tyrode's solution for 5 minutes to wash out blood.

    • Switch to the enzyme solution and perfuse until the heart becomes flaccid (5-15 minutes).

    • Take down the heart, mince the ventricular tissue, and gently triturate to release single cells.

    • Gradually reintroduce Ca²⁺ to the cell suspension to a final concentration of 1.8 mM.

    • Store the Ca²⁺-tolerant, rod-shaped cells in a suitable medium for use within several hours.

  • Whole-Cell Voltage Clamp:

    • Place an aliquot of the cell suspension in a recording chamber on the microscope stage and superfuse with the appropriate bath solution.

    • Fabricate a patch pipette with a tip resistance of 2-5 MΩ when filled with the pipette solution.

    • Approach a single, healthy myocyte with the pipette and form a high-resistance (>1 GΩ) seal.

    • Rupture the membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol specific to the ion current being studied (e.g., for I_Ca, hold the cell at -40 mV and apply depolarizing steps).

    • After recording stable baseline currents, apply this compound to the bath solution and record the changes in current amplitude and kinetics.

    • Analyze the data to determine the concentration-dependent inhibition of the specific ion currents.

References

TMB-8 Administration in Isolated Organ Bath Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8) is widely utilized in pharmacological research as an intracellular calcium antagonist.[1] It is a valuable tool for investigating the role of intracellular calcium signaling in a variety of physiological processes, particularly muscle contraction. While this compound was initially thought to primarily block the release of calcium from intracellular stores like the sarcoplasmic reticulum, research has revealed a more complex mechanism of action.[2][3] Evidence suggests that this compound can also affect membrane conductances for other cations and may interfere with calcium influx.[3][4] In isolated organ bath experiments, this compound is instrumental in elucidating the calcium-dependent pathways involved in the responses of various tissues to stimuli.

These application notes provide a comprehensive overview of the use of this compound in isolated organ bath systems, including its mechanism of action, detailed experimental protocols, and a summary of its effects on different tissue types.

Mechanism of Action

This compound's primary recognized function is as an antagonist of intracellular calcium release. In many cell types, agonist stimulation leads to the production of inositol trisphosphate (IP₃), which binds to IP₃ receptors on the endoplasmic/sarcoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This compound is thought to interfere with this process, thereby attenuating the rise in cytosolic calcium concentration.

However, its effects are not limited to this action. Studies have shown that this compound can also:

  • Inhibit Ca²⁺ influx : In vascular smooth muscle, this compound has been shown to inhibit Ca²⁺ influx, contributing to its inhibitory effect on contraction.[4]

  • Affect other ion channels : Research on cardiac tissue suggests that this compound can also affect membrane conductances for other cations, such as sodium.[3][]

  • Exhibit non-competitive antagonism at nicotinic acetylcholine receptors : This indicates that this compound can have effects independent of its actions on intracellular calcium.[1]

  • Paradoxical Ca²⁺ mobilization : In pancreatic islets, this compound has been observed to mobilize Ca²⁺ from intracellular stores, an effect contrary to its generally accepted role as an inhibitor of Ca²⁺ efflux.[2]

Due to this multifaceted activity, it is crucial for researchers to carefully interpret data obtained using this compound and consider its potential off-target effects.

Data Presentation: Effects of this compound on Isolated Tissues

The following table summarizes the observed effects and effective concentrations of this compound in various isolated organ bath experiments.

Tissue TypeSpeciesAgonist/StimulusThis compound ConcentrationObserved EffectReference(s)
Vascular Smooth Muscle (Aorta)RabbitNorepinephrine, High K⁺100 µMInhibited increases in cytosolic Ca²⁺ and muscle tension.[4]
Vascular Smooth Muscle (Aorta)RabbitMethoxamine, Phenylephrine1-100 µMDepressed contractile effect.[6]
Cardiac Muscle (Atria)Guinea PigSpontaneous1-100 µMNegative chronotropic effect; biphasic inotropic effect (transient increase followed by sustained decrease in force).[3]
Cardiac Muscle (Papillary)Guinea PigElectrical Stimulation30 µMShortened action potential duration.[3]
Tracheal EpitheliumCanineProstaglandin E₂, ForskolinNot specifiedReduced stimulation of ion transport.[7]
Pancreatic AciniRatCarbachol0.1-100 µMDose-dependent inhibition of amylase release.[8]
UterusGuinea PigA23187 (Calcium Ionophore)Not specifiedInhibited the increase in prostaglandin output.[9]
Phrenic Nerve-HemidiaphragmMouseDirect/Indirect Stimulation1-300 µMLow concentrations augmented twitches; higher concentrations caused twitch reduction.[10]
IleumRabbitBasalNot specifiedIncreased active Na⁺ and Cl⁻ absorption.[11]

Experimental Protocols

This section outlines a generalized protocol for the administration of this compound in an isolated organ bath experiment. Specific parameters such as buffer composition, temperature, and tissue preparation will vary depending on the tissue type and experimental goals.

Materials
  • This compound hydrochloride

  • Isolated tissue (e.g., aortic rings, tracheal strips, uterine muscle)

  • Isolated organ bath system with temperature control and aeration[12][13]

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit, Tyrode's solution[13]

  • Carbogen gas (95% O₂ / 5% CO₂)[12]

  • Force-displacement transducer and data acquisition system

  • Agonists and other pharmacological agents as required by the experimental design

  • Standard laboratory glassware and pipettes

General Protocol
  • System Preparation :

    • Prepare the appropriate Physiological Salt Solution (PSS) for the tissue being studied. A common PSS is Krebs-Henseleit solution.

    • Assemble and calibrate the isolated organ bath system. Ensure the water jacket is maintaining the desired temperature (typically 37°C).

    • Fill the organ bath chambers and reservoirs with PSS and begin aeration with carbogen gas.[13]

  • Tissue Preparation and Mounting :

    • Carefully dissect the desired tissue from the animal model in cold PSS.

    • Prepare the tissue to the appropriate dimensions (e.g., cut aorta into rings, prepare muscle strips).

    • Mount the tissue in the organ bath chamber, connecting one end to a fixed hook and the other to the force-displacement transducer.[14]

  • Equilibration :

    • Allow the tissue to equilibrate in the oxygenated PSS for a period of 60-90 minutes. During this time, periodically wash the tissue by replacing the PSS in the chamber every 15-20 minutes.

    • Apply an optimal resting tension to the tissue. This will vary depending on the tissue type (e.g., 1-2 grams for rat aorta).

  • Viability Check :

    • Before administering any experimental compounds, assess the viability of the tissue by inducing a contraction with a known stimulating agent (e.g., a high concentration of potassium chloride or a specific agonist like phenylephrine for vascular tissue).

    • Wash the tissue and allow it to return to baseline tension.

  • This compound Administration :

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., distilled water or DMSO). Note the final concentration of the solvent in the organ bath to account for any potential effects.

    • To study the inhibitory effects of this compound, pre-incubate the tissue with the desired concentration of this compound for a specific duration (e.g., 20-30 minutes) before adding the contractile agonist.

    • Alternatively, to study the relaxant effects of this compound, first induce a sustained contraction with an agonist and then add cumulative concentrations of this compound to the bath.

  • Data Acquisition :

    • Record the isometric or isotonic contractions of the tissue using the data acquisition system.

    • Measure parameters such as the amplitude of contraction, rate of contraction, and relaxation time.

  • Data Analysis :

    • Express the contractile responses as a percentage of the maximal contraction induced by the viability check agent.

    • Construct dose-response curves for agonists in the presence and absence of this compound to determine its inhibitory effect.

    • Use appropriate statistical analysis to determine the significance of the observed effects.

Visualizations

TMB8_Signaling_Pathway cluster_cell Cell cluster_sr Sarcoplasmic Reticulum Agonist Agonist Receptor Receptor Agonist->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Cytosolic_Ca Cytosolic Ca²⁺ Ca_Store->Cytosolic_Ca Release Contraction Muscle Contraction Cytosolic_Ca->Contraction Induces TMB8 This compound TMB8->IP3R Inhibits

Caption: Simplified signaling pathway of this compound's inhibitory action on muscle contraction.

Organ_Bath_Workflow prep 1. System Preparation (PSS, Temp, Aeration) mount 2. Tissue Mounting prep->mount equil 3. Equilibration & Tensioning mount->equil viability 4. Viability Check (e.g., KCl) equil->viability wash1 5. Washout viability->wash1 tmb8 6. This compound Pre-incubation wash1->tmb8 agonist 7. Add Agonist tmb8->agonist record 8. Record Contraction agonist->record wash2 9. Washout & Repeat record->wash2

Caption: General experimental workflow for an isolated organ bath experiment using this compound.

References

Application Notes and Protocols for TMB-8 Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TMB-8, or 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride, is widely recognized as a tool compound for studying the role of intracellular calcium signaling. While often described as an intracellular calcium antagonist, its mechanism of action is complex. Evidence suggests that this compound can, in some cellular contexts, mobilize calcium from intracellular stores rather than solely blocking its release. Furthermore, it has been identified as a non-competitive antagonist of nicotinic acetylcholine receptors.[1] Therefore, careful experimental design and interpretation are crucial when using this compound to investigate cellular processes.

These application notes provide detailed protocols for generating dose-response curves for this compound, enabling researchers to characterize its effects on cell viability and intracellular calcium dynamics.

Data Presentation

Table 1: this compound Properties
PropertyValue
Molecular FormulaC₂₂H₃₇NO₅·HCl
Molecular Weight432.0 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in water and DMSO
Table 2: Example IC₅₀ Values for this compound
Cell LineAssay TypeIC₅₀ (µM)Reference
TE671/RD (human muscle nAChR)Ion Flux~0.4[1]
SH-SY5Y (human ganglionic α3β4-nAChR)Ion Flux~0.4[1]
Rat Brain Synaptosomes (CNS nAChR)Dopamine Release~0.5[1]
Pancreatic Islets⁴⁵Ca²⁺ EffluxConcentration-dependent increase (10-100 µM)[2]
RINm5F (insulin-secreting β-cells)Cytosolic Ca²⁺ IncreaseConcentration-dependent increase[2]

Note: IC₅₀ values can vary significantly depending on the cell line, assay conditions, and the specific endpoint being measured. The data presented here are for illustrative purposes.

Signaling Pathway

The following diagram illustrates the potential mechanisms of action of this compound on intracellular calcium signaling. It is important to note that its effects can be cell-type dependent and may not be limited to the pathways shown.

TMB8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum (ER) cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor (IP₃R) IP3->IP3R Binds SOCE Store-Operated Ca²⁺ Entry (SOCE) (e.g., ORAI1) Ca_ion Ca²⁺ SOCE->Ca_ion Influx nAChR Nicotinic Acetylcholine Receptor (nAChR) nAChR->Ca_ion Influx ER_Ca Ca²⁺ Store IP3R->ER_Ca Releases ER_Ca->SOCE Depletion Activates ER_Ca->Ca_ion Cell_Response Cellular Response Ca_ion->Cell_Response Initiates TMB8 This compound TMB8->SOCE Inhibits? TMB8->nAChR Inhibits (non-competitive) TMB8->IP3R Modulates Release? TMB8->ER_Ca Mobilizes Ca²⁺?

Figure 1: this compound Signaling Pathway.

Experimental Protocols

Protocol 1: Cell Viability Dose-Response Using MTT Assay

This protocol outlines the steps to determine the effect of this compound on cell viability using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound hydrochloride

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200, 500, 1000 µM).

    • Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance values.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the % viability against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the IC₅₀ value using non-linear regression analysis.

Protocol 2: Intracellular Calcium Dose-Response Using Fluo-4 AM Assay

This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using the fluorescent calcium indicator Fluo-4 AM.

Materials:

  • This compound hydrochloride

  • Cell line of interest

  • Complete cell culture medium

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom sterile microplates

  • Fluorescence microplate reader with excitation/emission wavelengths of ~490/525 nm and injection capabilities.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well black, clear-bottom plate at a suitable density to form a confluent monolayer on the day of the experiment (e.g., 40,000-80,000 cells/well in 100 µL of complete medium).[3][4]

    • Incubate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the wells and wash once with 100 µL of HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.[3][4]

    • Incubate the plate for 30-60 minutes at 37°C.

  • Washing:

    • After incubation, gently aspirate the loading solution and wash the cells twice with 100 µL of HBSS to remove extracellular dye.

    • Add 100 µL of HBSS to each well for the assay.

  • This compound Preparation:

    • Prepare a series of this compound solutions in HBSS at 2X the final desired concentrations.

  • Calcium Measurement:

    • Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Set the instrument to record a baseline fluorescence reading for a few cycles.

    • Program the instrument to inject 100 µL of the 2X this compound solutions into the corresponding wells.

    • Continue to record the fluorescence intensity over time to measure the change in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence (ΔF) is typically calculated as the peak fluorescence after compound addition minus the baseline fluorescence (F_peak - F_baseline).

    • Normalize the response by expressing it as a percentage of the maximum response observed or relative to a positive control (e.g., a calcium ionophore like ionomycin).

    • Plot the normalized response against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the IC₅₀ or EC₅₀ value using non-linear regression analysis.

Experimental Workflow

The following diagram outlines the general workflow for generating a dose-response curve.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep This compound Serial Dilution Treatment Treat Cells with this compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay_Step Perform Viability or Calcium Assay Incubation->Assay_Step Read_Plate Read Plate on Microplate Reader Assay_Step->Read_Plate Data_Processing Process Raw Data Read_Plate->Data_Processing Curve_Fitting Generate Dose-Response Curve Data_Processing->Curve_Fitting IC50_Calc Calculate IC₅₀ Curve_Fitting->IC50_Calc

Figure 2: Dose-Response Experimental Workflow.

References

Troubleshooting & Optimization

Optimizing TMB-8 Incubation Time for Maximum Effect: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TMB-8 [8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate], a widely used antagonist of intracellular calcium release. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to help optimize experimental protocols and achieve maximal efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is recognized as an antagonist of intracellular calcium (Ca²⁺) release.[1][2] Its principal mechanism involves the blockade of Ca²⁺ release from intracellular stores, such as the endoplasmic reticulum (ER).[1] This action is largely attributed to its inhibitory effect on the inositol 1,4,5-trisphosphate (IP₃) receptor (IP₃R), a key channel mediating Ca²⁺ release from the ER.

Q2: What is a typical starting concentration and incubation time for this compound?

A2: A common starting point for this compound concentration is in the range of 10 µM to 100 µM.[2][3] For pre-incubation before cell stimulation, a 30 to 60-minute period is frequently employed. However, the optimal time and concentration are highly dependent on the cell type and the specific experimental endpoint. A dose-response and time-course experiment is always recommended to determine the optimal conditions for your system.

Q3: Can this compound have effects other than blocking intracellular calcium release?

A3: Yes, it is crucial to be aware of this compound's potential off-target effects. At concentrations used to inhibit Ca²⁺ release (25-150 µM), this compound has been shown to inhibit choline transport and affect phospholipid metabolism in certain cell lines.[3] It can also act as a potent, non-competitive antagonist at various nicotinic acetylcholine receptor subtypes.[4] These Ca²⁺-independent effects should be considered when interpreting results.[3]

Q4: How does this compound's effect on IP₃R-mediated signaling lead to the inhibition of calcium release?

A4: Agonist stimulation of many cell surface receptors leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ then binds to IP₃ receptors on the endoplasmic reticulum membrane, triggering the release of stored Ca²⁺ into the cytoplasm. This compound is thought to interfere with this process at the level of the IP₃ receptor, thereby preventing the release of calcium.

Experimental Protocols and Data Presentation

General Protocol for this compound Treatment of Cultured Cells

This protocol offers a general framework. Optimization of concentrations and incubation times is essential for each specific cell line and experimental design.

  • Cell Preparation : Plate cells at the desired density and allow them to adhere and reach the appropriate confluency.

  • Reagent Preparation : Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a serum-free medium or buffer to the desired final concentrations.

  • Pre-incubation :

    • Remove the culture medium from the cells.

    • Wash the cells once with a serum-free medium or a suitable buffer (e.g., HEPES-buffered saline).

    • Add the this compound containing medium/buffer to the cells.

    • Incubate for the desired pre-incubation time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.

  • Cellular Stimulation : Following pre-incubation, add the stimulating agonist in the presence of this compound.

  • Assay : Proceed with the specific downstream assay to measure the inhibition of calcium release or other relevant cellular responses.

Data Summary: this compound Concentration and Incubation Times

The following table summarizes this compound concentrations and incubation times from various studies. This information can serve as a starting point for designing your experiments.

Cell/Tissue TypeThis compound ConcentrationIncubation TimeObserved Effect
Neuroblastoma Cells25-150 µMNot specifiedInhibition of phosphatidylcholine formation
Mouse Phrenic Nerve-Hemidiaphragm1 µM - 300 µMNot specifiedAugmentation or reduction of muscle twitches
Various Cell LinesNot specified30-90 minutesGeneral pre-incubation time before stimulation

Visualizing Pathways and Workflows

Signaling Pathway of IP₃R-Mediated Calcium Release and this compound Inhibition

IP3R_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC 2. Activation IP3 IP₃ PLC->IP3 3. Hydrolysis DAG DAG PLC->DAG PIP2 PIP₂ PIP2->PLC IP3R IP₃ Receptor Ca_Cytosol Cytosolic Ca²⁺ (Increased) IP3R->Ca_Cytosol 5. Ca²⁺ Release Ca_Store Ca²⁺ Store Ca_Store->IP3R Agonist Agonist Agonist->GPCR 1. Binding IP3->IP3R 4. Binding & Activation Downstream Downstream Cellular Responses Ca_Cytosol->Downstream 6. Signaling Cascade TMB8 This compound TMB8->IP3R Inhibition

Caption: IP₃R-mediated Ca²⁺ signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Optimizing this compound Incubation Time

TMB8_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Cell Culture C 3. Pre-incubate cells with varying this compound concentrations (e.g., 10, 50, 100 µM) A->C B 2. Prepare this compound Stock and Working Solutions B->C D 4. Incubate for different durations (e.g., 15, 30, 60, 120 min) C->D E 5. Add Stimulating Agonist D->E F 6. Measure Ca²⁺ Response (e.g., Fluo-4, Fura-2) E->F G 7. Assess Cell Viability (e.g., Trypan Blue, MTT assay) E->G H 8. Analyze Data and Determine Optimal Incubation Time and Concentration F->H G->H

Caption: A generalized workflow for determining the optimal this compound incubation time.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or No Inhibition of Ca²⁺ Signal - Suboptimal Incubation Time: Incubation may be too short for this compound to effectively penetrate the cell membrane and reach its target. - Inadequate Concentration: The concentration of this compound may be too low to fully inhibit IP₃R activity. - This compound Degradation: Improper storage or handling of the this compound stock solution.- Perform a time-course experiment (e.g., 15, 30, 60, 90, 120 minutes) to identify the optimal pre-incubation period. - Conduct a dose-response experiment with a range of this compound concentrations (e.g., 1 µM to 100 µM). - Prepare fresh this compound solutions for each experiment and store the stock solution according to the manufacturer's instructions.
High Cell Death or Cytotoxicity - Prolonged Incubation: Extended exposure to this compound, especially at higher concentrations, can be toxic to some cell types. - High this compound Concentration: The concentration used may be above the cytotoxic threshold for your specific cells. - Solvent Toxicity: If using a solvent like DMSO, high final concentrations can be toxic.- Reduce the incubation time. Determine the minimum time required for effective inhibition. - Lower the concentration of this compound. - Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic level for your cells (typically <0.5%). - Always include a vehicle control (solvent without this compound) in your experiments.
Unexpected or Off-Target Effects - Ca²⁺-Independent Actions: this compound is known to have off-target effects on other cellular processes, such as phospholipid metabolism and nicotinic acetylcholine receptors.[3][4]- Be aware of the known off-target effects of this compound and consider them in your data interpretation.[3][4] - If possible, use a structurally unrelated inhibitor of intracellular calcium release to confirm your findings. - Consult the literature for potential off-target effects in your specific cell type or pathway of interest.
Variability Between Experiments - Inconsistent Cell Conditions: Variations in cell density, passage number, or growth phase can affect cellular responses. - Inaccurate Pipetting or Dilutions: Errors in preparing this compound solutions can lead to inconsistent results.- Standardize your cell culture and plating procedures. Use cells within a consistent passage number range. - Calibrate your pipettes regularly and prepare fresh dilutions of this compound for each experiment.

References

TMB-8 Cytotoxicity and Cell Viability Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TMB-8. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments involving this compound's effects on cytotoxicity and cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate, is a cell-permeable antagonist of intracellular calcium (Ca²⁺) release. Its primary mechanism of action is the inhibition of Ca²⁺ release from intracellular stores, such as the endoplasmic reticulum (ER). By blocking these channels, this compound can modulate a variety of cellular processes that are dependent on intracellular calcium signaling.

Q2: How does this compound induce cytotoxicity?

The precise mechanism of this compound-induced cytotoxicity can vary between cell types but is generally linked to the disruption of intracellular calcium homeostasis. Prolonged depletion of intracellular calcium stores can trigger cellular stress responses, leading to the activation of apoptotic pathways. This can involve the mitochondrial (intrinsic) pathway of apoptosis, characterized by the involvement of the Bcl-2 family of proteins and caspase activation.

Q3: Can this compound interfere with common cell viability assays?

Yes, as this compound targets intracellular calcium signaling, it has the potential to interfere with assays that rely on cellular metabolic activity, which can be influenced by calcium levels. For example, assays like the MTT, XTT, and MTS, which measure the activity of mitochondrial dehydrogenases, could be affected if this compound alters mitochondrial function independently of causing cell death. It is crucial to include appropriate controls to account for such potential interferences.

Q4: What are the typical concentrations of this compound used in cytotoxicity studies?

The effective concentration of this compound can vary significantly depending on the cell line and the duration of exposure. It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell type. Based on available literature for similar small molecule inhibitors, concentrations can range from low micromolar (µM) to hundreds of micromolar.

Troubleshooting Guides

Issue 1: High background or inconsistent readings in MTT/XTT/MTS assays.
  • Question: My MTT assay results show high background absorbance in the wells treated with this compound, even in the absence of cells. What could be the cause?

  • Answer:

    • Direct Reduction of Tetrazolium Salts: this compound, like some chemical compounds, might directly reduce the tetrazolium salt (MTT, XTT, MTS) to its colored formazan product in a cell-free environment.

    • Troubleshooting Steps:

      • Cell-Free Control: Set up control wells containing culture medium and this compound at the same concentrations used in your experiment, but without cells. Add the MTT/XTT/MTS reagent and the solubilizing agent. If you observe a color change, it indicates direct chemical reduction by this compound.

      • Subtract Background: If direct reduction occurs, subtract the absorbance of the cell-free control from the absorbance of your experimental wells.

      • Alternative Assays: Consider using a non-enzymatic-based assay, such as the LDH release assay (measuring membrane integrity) or a crystal violet assay (staining total biomass), which are less likely to be affected by chemical interference from the compound.

Issue 2: Discrepancy between different viability assays.
  • Question: I am getting conflicting results between my MTT assay and a trypan blue exclusion assay when treating cells with this compound. The MTT assay suggests higher viability. Why?

  • Answer:

    • Metabolic Alterations: this compound's effect on intracellular calcium might alter mitochondrial activity without immediately compromising membrane integrity. The MTT assay measures metabolic activity, which might be temporarily stimulated or not fully inhibited at the same rate as the loss of membrane integrity detected by trypan blue.

    • Troubleshooting Steps:

      • Time-Course Experiment: Perform a time-course experiment to observe the kinetics of cell death with both assays. This can help to understand the sequence of events (e.g., metabolic inhibition followed by membrane damage).

      • Multiple Endpoints: It is highly recommended to use at least two different viability assays that measure distinct cellular parameters (e.g., metabolic activity, membrane integrity, and ATP content) to get a more comprehensive understanding of this compound's cytotoxic effects.

Issue 3: Low or no cytotoxic effect observed.
  • Question: I am not observing any significant cytotoxicity even at high concentrations of this compound. What could be the problem?

  • Answer:

    • Cell Line Resistance: Some cell lines may be inherently resistant to the effects of this compound due to differences in their calcium signaling machinery or compensatory mechanisms.

    • Compound Stability and Solubility: Ensure that your this compound stock solution is properly prepared and stored. This compound may have limited solubility in aqueous media; check for any precipitation in your culture wells.

    • Treatment Duration: The cytotoxic effects of this compound may require a longer incubation period to become apparent. Consider extending the treatment duration.

    • Troubleshooting Steps:

      • Positive Control: Include a positive control for cytotoxicity (e.g., a known cytotoxic agent like staurosporine) to ensure that your assay system is working correctly.

      • Solubility Check: Visually inspect your treatment wells under a microscope for any signs of compound precipitation. If solubility is an issue, consider using a lower concentration of a less cytotoxic solvent like DMSO.

      • Extend Incubation Time: Test longer incubation times (e.g., 48 or 72 hours) to see if a cytotoxic effect emerges.

Quantitative Data

Due to the variability in experimental conditions, the IC₅₀ (half-maximal inhibitory concentration) values for this compound can differ significantly across various cell lines and assay methods. The following table provides a template for how such data should be presented. Researchers should generate their own dose-response curves to determine the precise IC₅₀ for their specific experimental setup.

Cell LineCancer TypeAssay UsedIncubation Time (hours)IC₅₀ (µM) - Example Data
HeLaCervical CancerMTT4850
JurkatT-cell LeukemiaAnnexin V/PI2425
A549Lung CarcinomaLDH Release72100
MCF-7Breast AdenocarcinomaCCK-84875

*Note: The IC₅₀ values presented in this table are for illustrative purposes only and are not based on actual experimental data for this compound found in the search results.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a standard procedure for assessing cell viability based on the metabolic conversion of MTT to formazan by mitochondrial dehydrogenases.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

  • Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period.

  • Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of your specific LDH assay kit. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from lysed control cells.

Visualizations

TMB8_Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select appropriate cell line) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding tmb8_prep 2. This compound Preparation (Stock solution in DMSO) treatment 4. This compound Treatment (Serial dilutions) tmb8_prep->treatment cell_seeding->treatment incubation 5. Incubation (24, 48, or 72 hours) treatment->incubation viability_assay 6. Viability/Cytotoxicity Assay (e.g., MTT, LDH) incubation->viability_assay readout 7. Plate Reading (Absorbance/Fluorescence) viability_assay->readout calculation 8. Data Calculation (% Viability/Cytotoxicity) readout->calculation ic50 9. IC50 Determination (Dose-response curve) calculation->ic50

Caption: A typical workflow for assessing the cytotoxicity of this compound.

Intracellular_Calcium_Signaling Simplified Intracellular Calcium Signaling Pathway extracellular Extracellular Signal (e.g., Hormone, Growth Factor) receptor GPCR / RTK extracellular->receptor plc PLC receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r activates er Endoplasmic Reticulum (ER) (Intracellular Ca²⁺ Store) ca_release Ca²⁺ Release er->ca_release releases Ca²⁺ from cellular_response Cellular Responses (e.g., Proliferation, Apoptosis) ca_release->cellular_response tmb8 This compound tmb8->ip3r inhibits

Caption: this compound inhibits intracellular calcium release from the ER.

TMB8_Apoptosis_Pathway Proposed this compound Induced Apoptotic Pathway tmb8 This compound ca_depletion Intracellular Ca²⁺ Depletion tmb8->ca_depletion er_stress ER Stress ca_depletion->er_stress bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↑Bax, ↓Bcl-2) er_stress->bcl2_family mito Mitochondria bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound may induce apoptosis via the mitochondrial pathway.

Technical Support Center: Overcoming TMB-8 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for identifying and mitigating the off-target effects of TMB-8, a compound widely used as an intracellular Ca2+ antagonist.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what is its intended mechanism of action?

8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate hydrochloride, or this compound, is a pharmacological agent historically used to investigate the role of intracellular calcium (Ca2+). Its primary intended mechanism is to act as an antagonist of intracellular Ca2+ release, effectively blocking the mobilization of Ca2+ from internal stores like the sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER).[1][2] This action is crucial for studying signaling pathways that rely on Ca2+ as a second messenger.

Q2: My experimental results with this compound are unexpected. What are its known off-target effects?

While this compound is used to block intracellular Ca2+ release, it is known to be non-specific and can produce several off-target effects that may confound experimental results.[3] Researchers should be aware of the following well-documented activities:

  • Nicotinic Acetylcholine Receptor (nAChR) Antagonism: this compound is a potent, non-competitive antagonist of various nAChR subtypes, with IC50 values in the nanomolar range (350-480 nM).[4][5] This is often a much higher potency than its effect on intracellular calcium release.

  • L-type Calcium Channel Blockade: this compound can directly block voltage-gated L-type Ca2+ channels on the plasma membrane, which can interfere with Ca2+ influx from the extracellular space.[2]

  • Inhibition of Mitochondrial Respiration: Studies have shown that this compound can inhibit mitochondrial ATP production, likely by targeting NADH dehydrogenase.[6] This can impact cellular energy levels and viability, independent of its effects on calcium signaling.

  • Protein Kinase C (PKC) Inhibition: this compound has been observed to inhibit the activity of Protein Kinase C in a dose-dependent manner.[4][7]

  • Muscarinic Receptor Antagonism: this compound can also act as an antagonist at muscarinic acetylcholine receptors, which are involved in parasympathetic nervous system responses.[8]

Q3: How can I determine if this compound is causing off-target effects in my experiment?

If you observe effects that cannot be explained by the blockade of intracellular Ca2+ release, it is crucial to perform control experiments to test for off-target activities. The following troubleshooting workflow can help you dissect the true mechanism of action in your system.

TMB8_Troubleshooting cluster_0 Observation cluster_1 Hypothesis Testing: Off-Target Effects cluster_2 Conclusion start Unexpected experimental result with this compound q_ltype Is the effect mimicked by a known L-type Ca2+ channel blocker (e.g., Verapamil, Nifedipine)? start->q_ltype q_nachr Is the effect blocked by a nAChR agonist (e.g., Nicotine) or mimicked by a nAChR antagonist (e.g., Mecamylamine)? q_ltype->q_nachr No res_ltype Likely L-type channel blockade. q_ltype->res_ltype Yes q_mito Does this compound affect cellular ATP levels or mitochondrial membrane potential in your system? q_nachr->q_mito No res_nachr Likely nAChR antagonism. q_nachr->res_nachr Yes res_mito Likely mitochondrial toxicity. q_mito->res_mito Yes res_on_target Effect is more likely due to intended blockade of intracellular Ca2+ release. Consider alternative inhibitors. q_mito->res_on_target No

Caption: Troubleshooting workflow for this compound off-target effects.
Q4: What are the relative potencies of this compound for its on-target versus off-target activities?

The potency of this compound varies significantly across its different targets. Its antagonism of nicotinic acetylcholine receptors is notably potent. The following table summarizes key quantitative data from the literature.

Target/ProcessEffectCell/Tissue TypeIC50 / Effective Concentration
Off-Target: nAChRs InhibitionHuman muscle-type (TE671/RD cells)~390 nM [4]
Off-Target: nAChRs InhibitionHuman ganglionic α3β4 (SH-SY5Y cells)~350 nM [4]
Off-Target: nAChRs Inhibition of nicotine-induced dopamine releaseRat brain synaptosomes~480 nM [4]
On-Target: Ca2+ Release Inhibition of histamine release (A23187-induced)Rat mast cells70 µM [9]
On-Target: Ca2+ Release Inhibition of histamine release (Antigen-induced)Rat mast cells120 µM [9]
On-Target: Ca2+ Influx/Efflux InhibitionIsolated guinea pig ileum65 µM [4]
Off-Target: Contraction Blockade of contractile responseIsolated rabbit aortic strip50 µM [4]

Note: IC50 values can vary significantly depending on the experimental system and conditions.

Experimental Protocols

Protocol 1: Control Experiment for L-type Ca2+ Channel Blockade

This protocol is designed to determine if the observed effects of this compound are due to the blockade of L-type calcium channels rather than its intended effect on intracellular Ca2+ stores.

Objective: To compare the effect of this compound with a known L-type Ca2+ channel blocker (e.g., Verapamil) on agonist-induced intracellular Ca2+ increase.

Materials:

  • Cells of interest loaded with a calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).[10][11]

  • HEPES-buffered saline (HBS) containing physiological Ca2+ concentration (e.g., 1-2 mM).

  • Calcium-free HBS (containing EGTA, a calcium chelator).

  • Agonist that elevates intracellular Ca2+ (e.g., KCl to induce depolarization, or a specific receptor agonist).

  • This compound.

  • Verapamil (or another specific L-type channel blocker).

  • Ionomycin (positive control).[12]

  • Fluorescence plate reader or microscope capable of measuring intracellular Ca2+.

Procedure:

  • Cell Preparation: Plate cells and allow them to adhere overnight. Load cells with a calcium indicator dye according to the manufacturer's protocol.[12]

  • Establish Baseline: Wash the cells with HBS and measure the baseline fluorescence for 2-5 minutes to establish a stable signal.

  • Experimental Groups:

    • Control (Agonist only): Stimulate cells with the chosen agonist (e.g., 50 mM KCl).

    • This compound Group: Pre-incubate cells with the experimental concentration of this compound for 15-30 minutes, then stimulate with the agonist in the continued presence of this compound.

    • Verapamil Group: Pre-incubate cells with a known effective concentration of Verapamil (e.g., 10 µM) for 15-30 minutes, then stimulate with the agonist in the continued presence of Verapamil.

    • Intracellular Release Control: To isolate the effect on intracellular stores, perform the agonist stimulation in Ca2+-free HBS. Compare the inhibitory effect of this compound in this condition to its effect in Ca2+-containing HBS.

  • Data Acquisition: Record the fluorescence changes over time upon agonist addition for all groups.

  • Positive Control: At the end of each experiment, add Ionomycin to elicit a maximal Ca2+ response and confirm cell viability and proper dye loading.[12]

Interpretation:

  • If this compound and Verapamil both inhibit the Ca2+ increase to a similar extent, and this inhibition is most pronounced in the presence of extracellular Ca2+, it strongly suggests that this compound is acting as an L-type Ca2+ channel blocker in your system.

  • If this compound inhibits the Ca2+ signal in both Ca2+-containing and Ca2+-free buffer, while Verapamil is only effective in the Ca2+-containing buffer, the effect of this compound is more likely related to intracellular Ca2+ release.

Signaling Pathway Visualizations

The following diagrams illustrate the intended on-target pathway of this compound versus its significant off-target interactions.

TMB8_Pathways cluster_OnTarget On-Target Pathway: Intracellular Ca2+ Release cluster_OffTarget Known Off-Target Pathways Stimulus Agonist/ Stimulus PLC PLC Stimulus->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R ER Endoplasmic Reticulum (ER) ER->IP3R Ca_Release Ca2+ Release (Blocked by this compound) IP3R->Ca_Release opens TMB8_On This compound TMB8_On->Ca_Release Inhibits TMB8_Off This compound LType L-type Ca2+ Channel TMB8_Off->LType Blocks nAChR Nicotinic ACh Receptor TMB8_Off->nAChR Blocks Mito Mitochondrial Respiration TMB8_Off->Mito Inhibits Ca_Influx Ca2+ Influx LType->Ca_Influx Ion_Flux Ion Flux nAChR->Ion_Flux ATP_Prod ATP Production Mito->ATP_Prod

Caption: this compound on-target vs. off-target mechanisms.
Q5: What are more specific alternatives to this compound for my experiments?

Given the significant off-target effects of this compound, it is often advisable to use more specific inhibitors. The choice of alternative depends on the specific part of the Ca2+ signaling pathway you wish to inhibit.

CompoundPrimary Target(s)Common Off-Targets / Considerations
2-APB IP3 Receptors, TRP channels, SOCENon-specific, can activate or inhibit targets depending on concentration and cell type.
Xestospongin C IP3 Receptors (membrane-permeable)Potent and specific, but can be irreversible.
Thapsigargin SERCA pumpsIndirectly stimulates store-operated Ca2+ entry (SOCE) by depleting ER stores; does not block release itself.
YM-58483 (GSK-7975A) Orai1/STIM1 (SOCE)More specific inhibitor of store-operated calcium entry.
Ryanodine Ryanodine Receptors (RyRs)Use-dependent; can lock the channel in an open or closed state depending on concentration.

References

How to prevent TMB-8 precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

< _ _

Welcome to the technical support center for TMB-8. This resource provides troubleshooting guides and frequently asked questions to help you overcome common challenges during your experiments, with a focus on preventing the precipitation of this compound in experimental buffers.

## Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: this compound precipitation is a common issue related to its limited solubility in aqueous solutions. The hydrochloride salt form of this compound is more water-soluble than the free base, but it is still only sparingly soluble in aqueous buffers.[1][2][3] Precipitation can be caused by several factors, including high concentration, inappropriate solvent use for the initial stock solution, the pH of the buffer, and low temperatures.

Q2: What is the best solvent for making a this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing this compound stock solutions.[1][4] this compound is readily soluble in DMSO, and this stock can then be diluted into your aqueous experimental buffer.[1] Ethanol and acetone can also be used.[4]

Q3: How can I improve the solubility of this compound in my final experimental buffer?

A3: To improve solubility and prevent precipitation, you should first dissolve the this compound in DMSO to create a concentrated stock solution.[1] Then, dilute this stock solution into your aqueous buffer. This method significantly improves its solubility in a PBS buffer (pH 7.2), for example.[1] It is also recommended to prepare the aqueous solution fresh and not store it for more than a day.[1]

Q4: Does the pH of my buffer affect this compound solubility?

## Troubleshooting Guide

Use the following guide to diagnose and resolve this compound precipitation issues. The logical workflow below can help you pinpoint the cause of the problem.

### Visual Troubleshooting Workflow

TMB8_Troubleshooting start Precipitation Observed check_stock Check Stock Solution start->check_stock stock_clear Stock is Clear check_stock->stock_clear check_dilution Review Dilution Protocol dilution_ok Dilution is Correct check_dilution->dilution_ok check_buffer Examine Buffer Conditions buffer_ok Buffer is Optimized check_buffer->buffer_ok check_storage Assess Storage Conditions solve_storage Action: Use fresh solution Do not store at 4°C check_storage->solve_storage stock_clear->check_dilution Yes solve_stock Action: Remake stock in 100% DMSO stock_clear->solve_stock No dilution_ok->check_buffer Yes solve_dilution Action: Ensure rapid mixing while diluting dilution_ok->solve_dilution No buffer_ok->check_storage Yes solve_buffer Action: Prepare fresh buffer and check pH buffer_ok->solve_buffer No

Caption: Troubleshooting workflow for this compound precipitation.

### Step-by-Step Troubleshooting

  • Examine your stock solution:

    • Question: Is your this compound stock solution clear, or does it have visible precipitate?

    • Action: If the stock solution is not clear, it was likely prepared incorrectly. This compound should be dissolved in 100% DMSO.[1][4] Prepare a fresh stock solution in pure DMSO before diluting it into your aqueous buffer.

  • Review your dilution method:

    • Question: How are you diluting your this compound stock into the experimental buffer?

    • Action: To avoid localized high concentrations that can cause precipitation, add the this compound stock to the buffer dropwise while vortexing or stirring the buffer. This ensures rapid and even dispersion.

  • Check your final concentration:

    • Question: What is the final concentration of this compound in your experiment?

    • Action: this compound has limited solubility in aqueous solutions. For example, in a 1:300 DMSO:PBS (pH 7.2) solution, its solubility is approximately 30 µg/ml.[1] If your final concentration exceeds the solubility limit for your specific buffer system, you will need to reduce it.

  • Assess your buffer's composition and pH:

    • Question: Are there components in your buffer that could be reacting with this compound? What is the pH?

    • Action: While this compound is used in a variety of buffers, high salt concentrations could potentially reduce its solubility. Ensure your buffer components are necessary for the experiment. Although detailed pH data is limited, a slightly acidic to neutral pH is generally a safe starting point.

  • Evaluate your solution's storage:

    • Question: How long and at what temperature are you storing the final this compound containing buffer?

    • Action: It is highly recommended to prepare this compound containing aqueous solutions fresh for each experiment. It is not recommended to store the aqueous solution for more than one day.[1] If you must store it for a short period, keep it at room temperature, as the solubility of many compounds decreases at 4°C.

## Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents.

CompoundSolventSolubilityReference
This compound (hydrochloride hydrate)DMSO~ 1 mg/ml[1]
This compound (hydrochloride hydrate)DMSO:PBS (pH 7.2) (1:300)~ 30 µg/ml[1]
This compound HydrochlorideChloroformSlightly Soluble[2][3]
This compound HydrochlorideMethanolSlightly Soluble[2][3]
This compound HydrochlorideWaterSlightly Soluble[2][3]

## Experimental Protocols

### Protocol for Preparation of this compound Stock and Working Solutions

This protocol provides a reliable method for preparing a this compound working solution with a minimized risk of precipitation.

  • Preparation of this compound Stock Solution (e.g., 10 mM in DMSO):

    • Weigh out the required amount of this compound hydrochloride (Molecular Weight: 432.0 g/mol ).[2][3]

    • In a suitable tube, add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the this compound is completely dissolved. The solution should be clear.

    • Store the stock solution at -20°C for long-term stability.

  • Preparation of this compound Working Solution (e.g., 100 µM in PBS):

    • Warm the this compound stock solution to room temperature.

    • Vortex the stock solution briefly.

    • Add the desired volume of your experimental buffer (e.g., PBS) to a new tube.

    • While vortexing the buffer, add the required volume of the this compound stock solution dropwise to achieve the final concentration. For a 1:100 dilution to get a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of buffer.

    • Use the working solution immediately for your experiment. Do not store aqueous solutions of this compound for more than one day.[1]

## Signaling Pathway and Mechanism of Action

This compound is known as an intracellular calcium antagonist.[5] It is thought to exert its effects by blocking the release of calcium (Ca2+) from intracellular stores, such as the endoplasmic reticulum (ER).[6] This action can inhibit processes that are dependent on an increase in cytosolic Ca2+.[7]

TMB8_Pathway cluster_cell Cell cluster_er Endoplasmic Reticulum ER_Ca Ca2+ Stores IP3_Receptor IP3 Receptor ER_Ca->IP3_Receptor Release Cytosol_Ca Cytosolic Ca2+ Cell_Response Ca2+-Dependent Cellular Response Cytosol_Ca->Cell_Response Activates IP3_Receptor->Cytosol_Ca TMB8 This compound TMB8->IP3_Receptor Inhibits

Caption: this compound's mechanism of action on intracellular calcium.

References

Technical Support Center: TMB-8 and Fluorescent Calcium Indicators

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing TMB-8 in conjunction with fluorescent calcium indicators. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to address potential interference and ensure the accuracy of your experimental data.

Introduction to this compound

This compound, or 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate, is widely used as a pharmacological tool to investigate the role of intracellular calcium (Ca²⁺) signaling. It is purported to act as an antagonist of intracellular Ca²⁺ release, primarily by inhibiting inositol 1,4,5-trisphosphate (IP₃)-mediated Ca²⁺ mobilization from the endoplasmic reticulum (ER). However, its mechanism of action is complex and not fully elucidated, with numerous off-target effects reported.

Frequently Asked Questions (FAQs)

Q1: What is the primary intended mechanism of action for this compound?

A1: this compound is designed to inhibit the release of calcium from intracellular stores, most notably the endoplasmic reticulum. It is often used in experiments to differentiate between Ca²⁺ signaling pathways that rely on intracellular release versus extracellular influx.

Q2: What are the known off-target effects of this compound?

A2: this compound has been shown to exert a variety of off-target effects that can confound experimental results. These include:

  • Inhibition of mitochondrial respiration and ATP production.[1]

  • Alteration of membrane conductances for other ions.[2]

  • Paradoxical mobilization of Ca²⁺ from intracellular stores in some cell types.[3]

  • Non-competitive antagonism of nicotinic acetylcholine receptors.

  • Modulation of phospholipid metabolism independent of changes in cytosolic Ca²⁺ concentration.[4]

Q3: Can this compound directly interfere with the fluorescence of calcium indicators like Fura-2, Fluo-3, or Fluo-4?

A3: While direct fluorescence quenching or spectral shifting of common calcium indicators by this compound is not well-documented in dedicated studies, there is a potential for interference. This compound is an aromatic amine, a class of compounds that can interact with fluorophores.[5] Additionally, some benzidine derivatives exhibit intrinsic fluorescence, raising the possibility that this compound itself may be fluorescent and contribute to background signal. Therefore, it is crucial to perform appropriate control experiments to rule out such artifacts.

Q4: At what concentrations are the off-target effects of this compound typically observed?

A4: Off-target effects of this compound have been reported at concentrations commonly used to inhibit intracellular Ca²⁺ release (typically in the range of 10-100 µM).[4][6] For example, inhibition of mitochondrial respiration and effects on phospholipid metabolism have been observed within this concentration range.[1][4]

Q5: Are there alternatives to this compound for inhibiting intracellular calcium release?

A5: Yes, several other pharmacological agents can be used to inhibit intracellular Ca²⁺ release, each with its own mechanism and potential off-target effects. Commonly used alternatives include:

  • 2-APB (2-Aminoethoxydiphenyl borate): An inhibitor of IP₃ receptors.

  • Xestospongin C: A potent, membrane-permeable inhibitor of IP₃ receptors.[7]

  • Thapsigargin: An inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, which leads to the depletion of intracellular Ca²⁺ stores.

  • Ryanodine: At high concentrations, it locks ryanodine receptors in a sub-conductance state, leading to store depletion.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in experiments with fluorescent calcium indicators.

Problem Possible Cause Recommended Solution
Unexpected increase or decrease in baseline fluorescence upon this compound application. 1. Intrinsic fluorescence of this compound: this compound itself may be fluorescent at the excitation/emission wavelengths used for your calcium indicator. 2. Fluorescence Quenching: this compound may be quenching the fluorescence of the calcium indicator. 3. Alteration of intracellular pH: Off-target effects of this compound could alter cytoplasmic pH, affecting the fluorescence of some indicators.1. Perform a "this compound only" control: In a cell-free system (e.g., your experimental buffer), measure the fluorescence of this compound at the same concentration and with the same instrument settings used in your experiment. 2. In vitro spectral analysis: If possible, perform a spectral scan of your calcium indicator in the presence and absence of this compound to check for quenching or spectral shifts. 3. Use a pH-insensitive calcium indicator or co-load with a pH indicator to monitor for pH changes.
Inconsistent or paradoxical cellular responses to this compound. 1. Cell-type specific off-target effects: The effects of this compound can vary significantly between different cell types. 2. Paradoxical Ca²⁺ release: In some cells, this compound has been shown to mobilize Ca²⁺ from intracellular stores.[3] 3. Mitochondrial dysfunction: this compound can impair mitochondrial function, leading to secondary effects on Ca²⁺ homeostasis.[1]1. Thorough literature review: Investigate if the effects of this compound have been characterized in your specific cell type. 2. Use multiple, structurally unrelated inhibitors: Corroborate your findings using other inhibitors of intracellular Ca²⁺ release (e.g., 2-APB, xestospongin C). 3. Monitor mitochondrial health: Use a mitochondrial membrane potential dye (e.g., TMRE) to assess mitochondrial function in the presence of this compound.
High background fluorescence in this compound treated cells. 1. This compound autofluorescence. 2. Cellular stress or toxicity: High concentrations of this compound may induce cellular stress, leading to increased autofluorescence.1. Perform autofluorescence controls: Image unstained cells treated with this compound using the same imaging parameters. 2. Optimize this compound concentration: Use the lowest effective concentration of this compound, as determined by a dose-response curve. 3. Assess cell viability: Use a viability dye (e.g., propidium iodide) to ensure that the observed effects are not due to cytotoxicity.
Reduced signal-to-noise ratio in calcium imaging. 1. Fluorescence quenching by this compound. 2. Photobleaching of the calcium indicator, potentially exacerbated by cellular stress induced by this compound.1. Increase dye concentration (with caution): A higher indicator concentration might overcome partial quenching, but be mindful of potential buffering effects. 2. Optimize imaging parameters: Reduce excitation light intensity and exposure time to minimize photobleaching. Use a more sensitive detector if available. 3. Use an anti-fade reagent in fixed-cell imaging.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and common fluorescent calcium indicators.

Table 1: Pharmacological Properties of this compound

PropertyValueReference
Typical Working Concentration10 - 100 µM[4][6]
IC₅₀ for inhibition of IP₃-mediated Ca²⁺ releaseVaries by cell type (typically in the µM range)[6]
IC₅₀ for inhibition of mitochondrial respiration~50 µM[1]
Ki for competitive inhibition of choline transport10 µM[4]

Table 2: Spectral Properties of Common Fluorescent Calcium Indicators

IndicatorExcitation (Ex) max (nm)Emission (Em) max (nm)Ca²⁺-bound/Ca²⁺-free
Fura-2~340 / ~380 (ratiometric)~510Ex shift
Indo-1~350~475 / ~400 (ratiometric)Em shift
Fluo-3~506~526Intensity increase
Fluo-4~494~516Intensity increase
Cal-520~492~514Intensity increase

Experimental Protocols

Protocol 1: Control for this compound Intrinsic Fluorescence

Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used for calcium imaging.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of this compound in your experimental buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to match the final concentrations used in your cell-based assays.

  • Transfer the this compound solutions to a microplate or cuvette.

  • Using a fluorescence microplate reader or fluorometer, measure the fluorescence intensity of the this compound solutions using the same excitation and emission filter sets and gain settings as for your calcium indicator (e.g., Ex/Em: 488/525 nm for Fluo-4).

  • Include a vehicle control (buffer with the same concentration of solvent used for the this compound stock).

  • Plot fluorescence intensity against this compound concentration to assess for a dose-dependent increase in fluorescence.

Protocol 2: Assessing this compound Effects on Calcium Indicator Fluorescence In Vitro

Objective: To determine if this compound quenches or causes a spectral shift in the fluorescence of your calcium indicator.

Methodology:

  • Prepare solutions of your calcium indicator (in its salt form, e.g., Fluo-4 pentapotassium salt) in a calcium calibration buffer kit with known free Ca²⁺ concentrations (e.g., zero Ca²⁺ with EGTA and a saturating Ca²⁺ concentration).

  • To parallel samples, add this compound at the desired experimental concentration or the vehicle control.

  • Using a fluorometer, acquire the excitation and emission spectra of the calcium indicator in both the Ca²⁺-free and Ca²⁺-bound states, with and without this compound.

  • Compare the spectra to identify any shifts in the excitation or emission maxima or a decrease in fluorescence intensity (quenching).

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Activates Ca_ER Ca²⁺ Store IP3R->Ca_ER Releases Cytosol_Ca Cytosolic Ca²⁺ Ca_ER->Cytosol_Ca Increases Response Cellular Response Cytosol_Ca->Response Triggers TMB8 This compound TMB8->IP3R Inhibits (intended)

Caption: Intracellular calcium signaling pathway and the intended target of this compound.

G Start Start: Seed Cells Load Load with Fluorescent Calcium Indicator Start->Load Wash Wash to Remove Extracellular Dye Load->Wash Preincubation Pre-incubate with this compound or Vehicle Control Wash->Preincubation Stimulate Stimulate with Agonist Preincubation->Stimulate Acquire Acquire Fluorescence Data (Plate Reader or Microscope) Stimulate->Acquire Analyze Analyze Data (e.g., ΔF/F₀, Ratio) Acquire->Analyze End End Analyze->End

References

Troubleshooting unexpected TMB-8 electrophysiological effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering unexpected electrophysiological effects of TMB-8 (8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate). This compound is widely cited as an inhibitor of intracellular calcium release, but its complex pharmacology, including numerous off-target effects, can lead to confounding experimental results. This guide offers detailed troubleshooting steps, protocols, and explanations to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My application of this compound is causing a change in the resting membrane potential. Why is this happening?

A1: While this compound is primarily known as an intracellular calcium antagonist, it has been shown to affect membrane conductances for various cations.[1] Specifically, it can inhibit potassium (K+) currents, which are crucial for setting the resting membrane potential in many cell types.[2] Inhibition of K+ channels can lead to membrane depolarization. We recommend performing control experiments to isolate the effect of this compound on K+ channels in your specific cell type.

Q2: I see a rapid, transient effect on my current recordings immediately after this compound application, which is different from the expected slower intracellular effect. What could be the cause?

A2: This is likely due to this compound's direct, off-target effects on plasma membrane ion channels. It has been documented to block voltage-gated sodium (Na+) and calcium (Ca2+) channels, as well as nicotinic acetylcholine receptors (nAChRs).[2][3] These channels are activated and blocked rapidly, consistent with a direct interaction with the channel protein at the cell surface.

Q3: this compound is supposed to block calcium release from stores, but I'm observing an increase in intracellular calcium. Is this possible?

A3: Yes, this paradoxical effect has been observed in some cell types, such as pancreatic β-cells.[4] In these cells, this compound was found to mobilize Ca2+ from intracellular stores, leading to an increase in cytosolic Ca2+ concentration.[4] This highlights the cell-type-specific and often unpredictable nature of this compound's effects.

Q4: The effect of this compound in my experiments is not easily reversible after washout. Why might this be?

A4: this compound is an amphiphilic molecule.[2] This property allows it to accumulate in the lipid bilayer of cell membranes.[2] This membrane accumulation can lead to a slower washout and prolonged, sometimes irreversible, effects on membrane proteins and overall membrane properties.

Q5: At what concentration do the off-target effects of this compound become significant?

A5: The off-target effects of this compound are concentration-dependent. Effects on membrane currents can be observed in the low micromolar range (1-100 µM).[1][2] For instance, inhibition of the human α4β2 nAChR has an IC50 of 15 µM.[3] It is crucial to perform a dose-response curve in your experimental system to identify the concentration at which you observe the desired effect on intracellular calcium release versus the off-target effects.

Troubleshooting Guides

Issue 1: Unexpected Inhibition of Voltage-Gated Currents

Symptoms:

  • Reduced amplitude of voltage-gated sodium, calcium, or potassium currents in voltage-clamp experiments.

  • Decreased action potential amplitude and maximum upstroke velocity (Vmax).[1]

  • Alterations in action potential duration (APD) that are inconsistent with a sole effect on intracellular calcium.[1]

Possible Cause: this compound directly blocks various voltage-gated ion channels on the plasma membrane.[2] This is a well-documented off-target effect.

Troubleshooting Steps:

  • Confirm Off-Target Effect:

    • Use a voltage-clamp protocol to isolate the specific current you suspect is being affected (e.g., a step protocol to elicit I_Na or I_Ca).

    • Apply a known selective blocker for that channel to confirm its identity.

    • Apply this compound and observe if it inhibits the isolated current.

  • Dose-Response Analysis:

    • Determine the concentration range at which this compound affects the voltage-gated current versus its effect on store-operated calcium entry or other intracellular calcium-dependent processes.

  • Alternative Pharmacological Tools:

    • Consider using more specific inhibitors of intracellular calcium release, such as 2-APB (be aware of its own off-target effects) or xestospongin C for IP3 receptor inhibition. Thapsigargin can be used to deplete stores by inhibiting SERCA pumps.

Issue 2: Biphasic or Unexpected Contractile/Secretory Responses

Symptoms:

  • A transient increase in contraction or secretion followed by a sustained decrease.[1]

  • Potentiation of stimulated insulin release instead of inhibition.[4]

Possible Causes:

  • Biphasic Response: The initial transient increase may be due to a paradoxical mobilization of intracellular calcium, while the subsequent decrease is due to the blockade of calcium influx or other inhibitory effects.[1][4]

  • Cell-Type Specificity: The signaling pathways governing contraction and secretion vary significantly between cell types, and this compound's multiple effects can interact in complex ways.

Troubleshooting Workflow:

start Unexpected Biphasic Response Observed check_ca Measure intracellular Ca2+ levels (e.g., with Fura-2 or GCaMP) start->check_ca transient_increase Is there a transient Ca2+ increase upon this compound application? check_ca->transient_increase yes_paradox Yes: Indicates paradoxical Ca2+ release from stores. transient_increase->yes_paradox Yes no_paradox No: The initial potentiation may be due to another off-target effect. transient_increase->no_paradox No sustained_decrease Is there a sustained decrease in the response? yes_paradox->sustained_decrease no_paradox->sustained_decrease check_influx Measure Ca2+ influx (e.g., store-operated or voltage-gated) sustained_decrease->check_influx influx_blocked Is Ca2+ influx inhibited? check_influx->influx_blocked yes_block Yes: Sustained inhibition is likely due to blockade of Ca2+ entry. influx_blocked->yes_block Yes no_block No: Consider other inhibitory mechanisms (e.g., effects on contractile machinery). influx_blocked->no_block No conclusion Conclusion: The biphasic response is a composite of paradoxical Ca2+ release and subsequent inhibition of Ca2+ influx. yes_block->conclusion

Caption: Troubleshooting workflow for biphasic responses to this compound.

Quantitative Data Summary

Table 1: Documented Electrophysiological Effects of this compound

ParameterSpecies/TissueConcentrationEffectReference
Chronotropy Guinea Pig Right Atria1-100 µMNegative chronotropic effect[1]
Inotropy Guinea Pig Left Atria1-100 µMBiphasic: Transient increase followed by sustained decrease[1]
Action Potential Duration (APD90) Guinea Pig Atria30 µMProlonged[1]
Action Potential Duration (APD90) Guinea Pig Papillary Muscle30 µMShortened[1]
AP Amplitude & Vmax Guinea Pig Atria30 µMDecreased[1]
Calcium Current (I_Ca) Guinea Pig Ventricular MyocytespD2 = 5.0Concentration-dependent and reversible reduction[2]
Sodium Current (I_Na) Guinea Pig Ventricular MyocytespD2 = 5.3Concentration-dependent and reversible reduction[2]
Potassium Currents Guinea Pig Ventricular Myocytes100 µMReduced quasi steady-state K+ currents[2]
nAChR (α4β2) Human (expressed)IC50 = 15 µMInhibition[3]
Acetylcholine Release Frog Motor NerveLow µMReduced quantal release[5]

Experimental Protocols

Protocol 1: Voltage-Clamp Protocol to Assess Off-Target Effects on I_Ca

Objective: To determine if this compound directly inhibits L-type calcium channels in your cell type.

Solutions:

  • External Solution (in mM): 135 TEA-Cl, 10 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with CsOH).

  • Internal Solution (in mM): 120 CsCl, 20 TEA-Cl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH 7.2 with CsOH).

Procedure:

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell at a holding potential of -80 mV. To inactivate Na+ and T-type Ca2+ channels, use a holding potential of -40 mV.

  • Apply a depolarizing voltage step to 0 mV for 200 ms to elicit the L-type Ca2+ current.

  • Record the baseline current for 3-5 minutes to ensure stability.

  • Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 10 µM, 30 µM, 100 µM).

  • Record the current at steady-state inhibition.

  • Wash out this compound with the control external solution and observe for reversibility.

  • As a positive control, apply a known L-type Ca2+ channel blocker like nifedipine (10 µM) at the end of the experiment.

Signaling Pathways and Mechanisms

This compound's Intended and Off-Target Mechanisms

This compound was designed to inhibit the release of calcium from intracellular stores, primarily the endoplasmic/sarcoplasmic reticulum (ER/SR). The presumed mechanism is the blockade of inositol trisphosphate receptors (IP3Rs) and ryanodine receptors (RyRs). However, its amphiphilic nature leads to non-specific interactions with various membrane proteins.

cluster_membrane Plasma Membrane cluster_er ER/SR Membrane VGCC Voltage-Gated Ca2+ Channel VGSC Voltage-Gated Na+ Channel VGKC Voltage-Gated K+ Channel nAChR Nicotinic ACh Receptor IP3R IP3 Receptor RyR Ryanodine Receptor TMB8 This compound TMB8->VGCC Inhibits (Off-Target) TMB8->VGSC Inhibits (Off-Target) TMB8->VGKC Inhibits (Off-Target) TMB8->nAChR Inhibits (Off-Target) TMB8->IP3R Inhibits (Intended) TMB8->RyR Inhibits (Intended)

Caption: Intended vs. Off-Target effects of this compound.

References

Technical Support Center: Refining TMB-8 Dosage for Specific Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of TMB-8, an intracellular calcium antagonist, for various cell lines. This resource includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate) is a cell-permeable compound widely used as an intracellular calcium (Ca²⁺) antagonist. Its primary mechanism of action is the inhibition of Ca²⁺ release from intracellular stores, such as the endoplasmic reticulum (ER). It is often used to investigate the role of intracellular Ca²⁺ signaling in various cellular processes. However, its effects can be complex and cell-type dependent, with some studies reporting it can also mobilize Ca²⁺ from intracellular stores in certain conditions.

Q2: How do I determine the optimal concentration of this compound for my specific cell line?

A2: The optimal concentration of this compound is highly cell-type dependent and also varies with the experimental endpoint (e.g., inhibition of a specific signaling pathway vs. induction of apoptosis). It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A typical starting range for this compound concentration is between 1 µM and 100 µM.

Q3: What are the known off-target effects of this compound?

A3: this compound is known to have several off-target effects that are independent of its action on intracellular calcium. These can include:

  • Inhibition of choline uptake : this compound can competitively inhibit choline transport, which can affect phospholipid metabolism.[1]

  • Effects on protein phosphorylation : In platelets, this compound has been shown to induce tyrosine phosphorylation and dephosphorylation of several proteins.[2]

  • Inhibition of mitochondrial ATP production : this compound can inhibit NADH dehydrogenase, leading to a decrease in cellular ATP levels.[3]

  • Antagonism of nicotinic acetylcholine receptors : this compound can act as a potent, non-competitive antagonist at various nicotinic acetylcholine receptor subtypes.[4]

It is important to consider these potential off-target effects when interpreting experimental results.

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time depends on the specific cell line and the biological process being investigated. For short-term signaling studies, a pre-incubation of 15-60 minutes is common. For cell viability or proliferation assays, longer incubation times of 24, 48, or 72 hours are typically used. A time-course experiment is recommended to determine the ideal incubation period for your experimental setup.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death at expected effective concentrations This compound may be cytotoxic to your specific cell line at the tested concentrations.Perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the IC50 value. Use concentrations below the IC50 for functional assays.
No observable effect of this compound The concentration of this compound may be too low. The incubation time may be too short. The cell line may be insensitive to this compound.Increase the concentration of this compound in a stepwise manner. Increase the incubation time. Consider using a different inhibitor of intracellular calcium release.
Inconsistent results between experiments Variability in cell seeding density. Inconsistent this compound stock solution preparation or storage. Variations in incubation time or other experimental conditions.Ensure a homogenous cell suspension and consistent seeding density. Prepare fresh this compound stock solutions and store them properly (protected from light). Standardize all experimental parameters.[2]
Artifacts in fluorescence microscopy (e.g., autofluorescence) This compound itself or cellular stress induced by this compound may cause autofluorescence.Include an unstained, this compound treated control to assess autofluorescence. Use imaging buffers that reduce background fluorescence. Optimize imaging settings (e.g., exposure time, laser power) to minimize phototoxicity and background.[5][6]

Quantitative Data Summary

The optimal dosage of this compound can vary significantly between cell lines. The following table provides a summary of reported effective concentrations of this compound in different cell lines for various biological effects. It is important to note that these values should be used as a starting point, and optimization for your specific experimental conditions is essential.

Cell LineBiological EffectEffective this compound ConcentrationReference
JurkatInhibition of capacitative calcium entryIC50 of 32 µM[7]
Pancreatic IsletsIncreased ⁴⁵Ca²⁺ efflux10, 30, and 100 µM[8]
PlateletsInhibition of thrombin-induced aggregation0.25 - 1.0 mM[2]
N1E-115 NeuroblastomaInhibition of Ca²⁺ release25 - 150 µM[1]
Canine Tracheal EpitheliumReduction of stimulated ion transportNot specified, but effects were reversible[9]

Note: IC50 values for this compound in HeLa, HEK293, A549, and PC-3 cells are not consistently reported in the literature, highlighting the necessity of empirical determination.

Experimental Protocols

Determining the IC50 of this compound using a CCK-8 Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability using a Cell Counting Kit-8 (CCK-8) assay.

Materials:

  • Target cell line (e.g., HeLa, A549)

  • Complete culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common concentration range to test is 0.1, 1, 10, 25, 50, 75, and 100 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C until the color of the wells with living cells changes to orange.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Calcium Imaging to Assess this compound Efficacy

This protocol describes how to use a fluorescent calcium indicator to visualize the effect of this compound on intracellular calcium mobilization.

Materials:

  • Target cell line (e.g., HEK293) cultured on glass-bottom dishes

  • Calcium imaging buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

  • Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • This compound stock solution

  • Agonist to induce calcium release (e.g., ATP, carbachol)

  • Fluorescence microscope with a live-cell imaging system

Procedure:

  • Cell Loading with Calcium Indicator:

    • Prepare a loading solution of the calcium indicator (e.g., 2-5 µM Fura-2 AM) in calcium imaging buffer. Add a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye loading.

    • Wash the cells once with calcium imaging buffer.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

    • Wash the cells twice with calcium imaging buffer to remove excess dye.

  • This compound Incubation:

    • Incubate the cells with the desired concentration of this compound in calcium imaging buffer for 15-30 minutes. Include a vehicle control.

  • Image Acquisition:

    • Mount the dish on the fluorescence microscope.

    • Acquire a baseline fluorescence signal for a few minutes.

    • Add the agonist to stimulate intracellular calcium release and continue recording the fluorescence signal.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths.

    • Compare the calcium response in this compound treated cells to the control cells to determine the inhibitory effect of this compound.

Visualizations

TMB8_Signaling_Pathway cluster_EC Extracellular Space cluster_PM Plasma Membrane cluster_Cyto Cytosol cluster_ER Endoplasmic Reticulum Agonist Agonist Receptor GPCR / RTK Agonist->Receptor PLC PLC Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R activates Ca_cyto [Ca²⁺]i ↑ Downstream Downstream Signaling Ca_cyto->Downstream IP3R->Ca_cyto Ca²⁺ release Ca_ER Ca²⁺ Store Ca_ER->IP3R TMB8 This compound TMB8->IP3R inhibits

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow_IC50 start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (cell attachment) seed->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate for desired duration (24-72h) treat->incubate2 add_cck8 Add CCK-8 reagent incubate2->add_cck8 incubate3 Incubate 1-4h add_cck8->incubate3 read Measure absorbance at 450 nm incubate3->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: Workflow for determining the IC50 of this compound.

References

Addressing TMB-8 variability between experimental batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experiments involving TMB-8, a commonly used intracellular calcium antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate) is a cell-permeant compound widely used as an antagonist of intracellular calcium (Ca2+) release.[1][2] Its primary mechanism of action is believed to be the inhibition of Ca2+ release from intracellular stores, such as the endoplasmic reticulum (ER), thereby preventing the downstream signaling events that are dependent on an increase in cytosolic calcium concentration.[1]

Q2: We are observing significant variability in the inhibitory effect of this compound on intracellular calcium release between different experimental batches. What are the potential causes?

A2: Variability in the effects of this compound between experimental batches can arise from several factors:

  • This compound Stock Solution Integrity: Degradation of this compound in stock solutions can lead to reduced potency and inconsistent results. Factors such as improper storage, repeated freeze-thaw cycles, and exposure to light can contribute to its degradation.

  • Lot-to-Lot Variability of this compound: There can be variations in the purity and activity of this compound between different manufacturing lots.[3] It is crucial to qualify each new lot of this compound to ensure consistency.

  • Cell Culture Conditions: Variations in cell health, density, passage number, and media composition can significantly impact cellular responses to this compound.[4]

  • Experimental Protocol Execution: Inconsistencies in incubation times, reagent concentrations, and liquid handling can introduce significant variability.

  • Off-Target Effects: this compound is known to have off-target effects that can vary between cell types and experimental conditions, leading to inconsistent observations.[2][5]

Q3: How can we minimize variability related to our this compound stock solution?

A3: To ensure the consistency of your this compound stock solution, follow these best practices:

  • Proper Dissolution: Dissolve this compound powder in a suitable solvent, such as DMSO, at a high concentration to create a stock solution. Ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Stability in Media: Be aware that this compound may have limited stability in aqueous solutions and cell culture media.[6][7][8] Prepare working solutions fresh from a frozen stock for each experiment.

Q4: What is the best way to address potential lot-to-lot variability of this compound?

A4: To mitigate the impact of lot-to-lot variability, it is essential to implement a quality control (QC) protocol for each new batch of this compound. This can involve:

  • Functional Validation: Test each new lot in a standardized functional assay, such as a calcium flux assay with a known agonist, to determine its EC50 or IC50.

  • Side-by-Side Comparison: Compare the performance of the new lot to a previously validated "gold standard" lot using the same experimental conditions.

  • Documentation: Maintain detailed records of the lot number, purchase date, and QC results for each batch of this compound used.

Q5: Can this compound have effects on the cell that are not related to intracellular calcium release?

A5: Yes, this compound has been reported to have several off-target effects that are independent of its action on intracellular calcium stores. These include:

  • Antagonism of Nicotinic Acetylcholine Receptors: this compound can act as a non-competitive antagonist at various nicotinic acetylcholine receptor subtypes.[5]

  • Alteration of Phospholipid Metabolism: It can inhibit choline uptake and affect the synthesis of phospholipids like phosphatidylcholine.[2]

  • Effects on Membrane Conductances: this compound may also affect membrane conductances for other cations.[9]

These off-target effects can contribute to experimental variability and should be considered when interpreting results.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of Agonist-Induced Calcium Release
Potential Cause Troubleshooting Step
Degraded this compound Stock Solution Prepare a fresh stock solution of this compound from a new vial of powder. Aliquot and store properly.
Suboptimal this compound Concentration Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and agonist.
Variations in Cell Health or Density Standardize cell seeding density and ensure cells are in a healthy, logarithmic growth phase. Monitor cell viability throughout the experiment.
Inconsistent Incubation Time Strictly adhere to a standardized pre-incubation time with this compound before adding the agonist.
Lot-to-Lot Variation in this compound Qualify each new lot of this compound by comparing its potency to a previously validated lot.
Issue 2: High Background Signal or Apparent Agonistic Effect of this compound
Potential Cause Troubleshooting Step
This compound Autofluorescence Run a control with this compound alone (no cells) to check for autofluorescence at the wavelengths used for your calcium indicator.
Off-Target Effects on Ion Channels In some cell types, this compound can have complex effects on membrane potential and ion channels, leading to an increase in intracellular calcium.[10] Consider using an alternative intracellular calcium release inhibitor if this is suspected.
Interaction with Fluorescent Dye Some fluorescent calcium indicators may interact with this compound.[11][12] Test for any direct effects of this compound on the fluorescence of your chosen calcium dye in a cell-free system.
Cell Stress or Toxicity High concentrations of this compound can be toxic to some cells, leading to membrane depolarization and calcium influx. Determine the optimal, non-toxic concentration range for your cells.

Experimental Protocols

Protocol 1: Quality Control of a New Lot of this compound
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a new lot of this compound and compare it to a previously validated lot.

  • Materials:

    • Cells expressing a receptor known to couple to intracellular calcium release.

    • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-8).

    • A known agonist for the receptor of interest.

    • New lot of this compound.

    • Validated "gold standard" lot of this compound.

    • 96-well black, clear-bottom microplate.

    • Fluorescence plate reader with kinetic reading capabilities.

  • Methodology:

    • Prepare stock solutions of both the new and "gold standard" lots of this compound in DMSO.

    • Seed cells into the 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Load the cells with the fluorescent calcium indicator dye according to the manufacturer's protocol.

    • Prepare a serial dilution of both the new and "gold standard" this compound in an appropriate assay buffer.

    • Pre-incubate the cells with the different concentrations of this compound for a standardized period (e.g., 30 minutes) at 37°C.

    • Add a fixed, sub-maximal concentration of the agonist to all wells simultaneously using the plate reader's injection system.

    • Immediately begin kinetic measurement of the fluorescence signal for a defined period.

    • Calculate the peak fluorescence response for each well.

    • Plot the peak response as a function of the this compound concentration for both lots.

    • Determine the IC50 value for each lot using a non-linear regression analysis.

    • Compare the IC50 values. A significant deviation may indicate a difference in potency.

Protocol 2: Standard Operating Procedure for a this compound Inhibition Assay
  • Objective: To consistently measure the inhibitory effect of this compound on agonist-induced intracellular calcium release.

  • Materials:

    • Validated lot of this compound.

    • All materials listed in Protocol 1.

  • Methodology:

    • Cell Culture:

      • Use cells within a defined passage number range.

      • Seed cells at a consistent density in each experiment.

      • Visually inspect cells for normal morphology and confluence before each experiment.

    • Reagent Preparation:

      • Prepare fresh working solutions of this compound and agonist from validated stock solutions for each experiment.

      • Use the same lot of all critical reagents (e.g., cell culture media, serum, buffers) for a set of related experiments.

    • Assay Procedure:

      • Follow a strict and documented timeline for all steps, including dye loading, this compound pre-incubation, and agonist addition.

      • Use calibrated pipettes and consistent liquid handling techniques.

      • Include appropriate controls in every plate:

        • Vehicle control (no this compound).

        • Positive control (agonist alone).

        • Negative control (buffer alone).

    • Data Analysis:

      • Use a consistent method for background subtraction and data normalization.

      • Apply the same statistical analysis to all experiments.

Visualizations

TMB8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Agonist Agonist GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds SOC Store-Operated Ca2+ Channel (SOC) Ca_cytosol [Ca2+]i ↑ SOC->Ca_cytosol Influx Downstream Downstream Signaling Ca_cytosol->Downstream Activates Ca_ER Ca2+ Store IP3R->Ca_ER Opens Ca_ER->SOC Depletion Activates (via STIM/Orai) Ca_ER->Ca_cytosol Release TMB8 This compound TMB8->IP3R Inhibits

Caption: this compound inhibits agonist-induced intracellular calcium release.

Troubleshooting_Workflow Start Inconsistent this compound Results Check_Stock Verify this compound Stock (Freshness, Storage) Start->Check_Stock Check_Protocol Review Experimental Protocol (Timing, Concentrations) Start->Check_Protocol Check_Cells Assess Cell Health & Culture (Passage, Density) Start->Check_Cells Check_Lot Perform Lot Qualification (IC50 Comparison) Check_Stock->Check_Lot Check_Protocol->Check_Lot Check_Cells->Check_Lot Investigate_Off_Target Consider Off-Target Effects (Alternative Inhibitor?) Check_Lot->Investigate_Off_Target If variability persists Consistent_Results Consistent Results Check_Lot->Consistent_Results If variability resolved Investigate_Off_Target->Consistent_Results

Caption: Workflow for troubleshooting this compound variability.

References

Validation & Comparative

TMB-8 vs. Verapamil: A Comparative Guide to Calcium Channel Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between calcium channel blockers is paramount for experimental design and therapeutic application. This guide provides a detailed, data-driven comparison of two commonly used calcium channel modulators: TMB-8 and verapamil. While both are known to interfere with calcium signaling, their mechanisms of action, target specificity, and potency differ significantly.

Overview of Mechanisms

Verapamil is a well-characterized L-type voltage-gated calcium channel (VGCC) blocker.[1][2][3][4] It exerts its effects by directly binding to the α1 subunit of the L-type calcium channel, primarily in cardiac and vascular smooth muscle cells.[1] This blockade inhibits the influx of extracellular calcium, leading to a reduction in myocardial contractility, heart rate, and vascular tone.[1][2][3]

This compound (8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate) is primarily described as an intracellular calcium antagonist.[5][6] Its purported mechanism involves the inhibition of calcium release from intracellular stores, such as the endoplasmic reticulum (ER).[7][8] However, the literature also presents conflicting evidence, with some studies indicating that this compound can, under certain conditions, mobilize calcium from these same stores.[7] Furthermore, this compound is known to have significant off-target effects, complicating the interpretation of experimental results.[9][10]

Quantitative Comparison of Potency

The following tables summarize the available quantitative data for this compound and verapamil, including their half-maximal inhibitory concentrations (IC50) against their primary targets and notable off-target interactions. It is crucial to note that the experimental conditions under which these values were determined can vary, impacting direct comparisons.

Table 1: Primary Target Potency

CompoundPrimary TargetIC50Experimental System
VerapamilL-type Calcium Channels (Cav1.2)250 nM - 15.5 µMVarious, including cardiac and smooth muscle preparations
This compoundIntracellular Ca2+ Release InhibitionNot consistently reported-

Note: A definitive IC50 for this compound's inhibition of intracellular calcium release is not consistently reported in the literature, and its effects can be variable.

Table 2: Off-Target Effects and Potency

CompoundOff-TargetIC50/KdNotes
VerapamilHERG Potassium Channels143.0 nMHigh-affinity block, may contribute to its antiarrhythmic effects.[11][12]
Voltage-gated Potassium (Kv) Channels0.82 µM (Kd) - 260.71 µMBroad activity against various Kv channel subtypes.[13][14][15]
Delayed Outwardly Rectifying K+ Current11 µMMore potent inhibition than on high voltage-activated Ca2+ channels in some neurons.[15]
This compoundNicotinic Acetylcholine Receptors (nAChR)~400 nMPotent, non-competitive antagonism at multiple nAChR subtypes.[9]
Mitochondrial ATP Production-Can inhibit mitochondrial respiration, affecting cellular energy levels.[10]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of verapamil and this compound are visualized in the following signaling pathway diagrams.

verapamil_pathway extracellular Extracellular Space membrane intracellular Intracellular Space ca_channel L-type Ca2+ Channel ca_ion_in Ca2+ verapamil Verapamil verapamil->ca_channel blocks ca_ion_out Ca2+ ca_ion_out->ca_channel influx response Cellular Response (e.g., Muscle Contraction) ca_ion_in->response

Caption: Verapamil blocks L-type calcium channels, inhibiting Ca2+ influx.

tmb8_pathway agonist Agonist receptor GPCR/RTK agonist->receptor plc PLC receptor->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 generates ip3r IP3 Receptor ip3->ip3r activates er Endoplasmic Reticulum (ER) ca_er Ca2+ ca_cyto Cytosolic Ca2+ ca_er->ca_cyto release response Cellular Response ca_cyto->response tmb8 This compound tmb8->ip3r blocks (?)

Caption: this compound is suggested to inhibit intracellular Ca2+ release from the ER.

Experimental Protocols

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol is suitable for investigating the effects of this compound on intracellular calcium release.

1. Cell Preparation:

  • Plate cells on glass coverslips or in a 96-well plate and grow to 80-90% confluency.

  • Wash cells with a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

2. Fura-2 AM Loading:

  • Prepare a Fura-2 AM loading solution (typically 1-5 µM in HBSS) containing a non-ionic surfactant like Pluronic F-127 to aid dispersion.

  • Incubate cells with the Fura-2 AM solution for 30-60 minutes at room temperature or 37°C in the dark.

  • Wash the cells twice with buffer to remove extracellular dye.

  • Allow 20-30 minutes for de-esterification of the dye within the cells.[16][17][18][19]

3. Calcium Measurement:

  • Mount the coverslip on a fluorescence microscope or place the 96-well plate in a plate reader.

  • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

  • Establish a baseline fluorescence ratio (F340/F380).

  • Apply this compound at the desired concentration and record the change in the fluorescence ratio over time.

  • Subsequently, apply an agonist known to induce intracellular calcium release (e.g., a GPCR agonist) to assess the inhibitory effect of this compound.

4. Data Analysis:

  • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

  • Calculate the change in the F340/F380 ratio in response to the agonist in the presence and absence of this compound to determine the extent of inhibition.

fura2_workflow start Start plate_cells Plate Cells start->plate_cells wash1 Wash Cells with Buffer plate_cells->wash1 load_fura2 Load with Fura-2 AM wash1->load_fura2 wash2 Wash to Remove Extracellular Dye load_fura2->wash2 deesterify De-esterification wash2->deesterify measure_baseline Measure Baseline Fluorescence Ratio deesterify->measure_baseline add_tmb8 Add this compound measure_baseline->add_tmb8 add_agonist Add Agonist add_tmb8->add_agonist record_fluorescence Record Fluorescence Ratio Change add_agonist->record_fluorescence analyze Analyze Data record_fluorescence->analyze end End analyze->end patch_clamp_workflow start Start prepare_cells Prepare Cells on Coverslip start->prepare_cells setup_rig Prepare Recording Solutions and Patch Pipette prepare_cells->setup_rig obtain_seal Obtain Giga-ohm Seal setup_rig->obtain_seal whole_cell Establish Whole-Cell Configuration obtain_seal->whole_cell record_baseline Record Baseline L-type Ca2+ Current whole_cell->record_baseline perfuse_verapamil Perfuse Verapamil (Varying Concentrations) record_baseline->perfuse_verapamil record_drug_effect Record Ca2+ Current in Presence of Verapamil perfuse_verapamil->record_drug_effect analyze Analyze Data (Concentration-Response Curve) record_drug_effect->analyze end End analyze->end

References

TMB-8's Specificity for Intracellular Calcium Stores: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of TMB-8 and its alternatives for researchers in cellular signaling and drug discovery.

In the intricate world of cellular signaling, the precise modulation of intracellular calcium (Ca²⁺) is paramount. Pharmacological agents that target the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER), are invaluable tools for dissecting these pathways. For years, 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (this compound) has been utilized as a putative antagonist of intracellular Ca²⁺ release. However, mounting evidence calls into question its specificity, revealing a range of off-target effects that can confound experimental interpretation. This guide provides a comprehensive comparison of this compound with other commonly used inhibitors of intracellular Ca²⁺ release—2-aminoethoxydiphenyl borate (2-APB), thapsigargin, and xestospongin C—supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.

Mechanism of Action and Specificity Profile

The utility of a pharmacological inhibitor is defined by its specificity. While this compound was initially believed to stabilize intracellular Ca²⁺ stores, its mechanism is more complex and fraught with significant off-target activities. A critical concern is its potent, non-competitive antagonism of nicotinic acetylcholine receptors (nAChRs) at concentrations far below those typically used to study Ca²⁺ signaling[1][2]. This can lead to unintended consequences in systems where nAChRs are present. Furthermore, at concentrations used to inhibit Ca²⁺ release, this compound has been shown to affect membrane conductances and inhibit mitochondrial ATP production, further complicating the interpretation of experimental results. In some cellular contexts, this compound has even been observed to paradoxically mobilize Ca²⁺ from intracellular stores.

In contrast, alternatives to this compound have more defined, albeit not always entirely specific, mechanisms of action. Thapsigargin stands out as a highly potent and selective irreversible inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. By blocking SERCA, it prevents the re-uptake of Ca²⁺ into the ER, leading to store depletion and a subsequent rise in cytosolic Ca²⁺. Its high specificity for SERCA makes it a reliable tool for studying store-operated Ca²⁺ entry (SOCE).

Xestospongin C is a membrane-permeable inhibitor of the inositol 1,4,5-trisphosphate receptor (IP₃R)[3]. While it exhibits selectivity for the IP₃R over the ryanodine receptor (RyR), it is not without its own off-target effects. Studies have shown that xestospongin C can also inhibit SERCA pumps with equal potency to its IP₃R inhibition, and at similar concentrations, it can affect voltage-dependent Ca²⁺ and K⁺ channels[4][5].

2-APB has a multifaceted pharmacological profile. Initially identified as an IP₃R antagonist, it is now known to modulate a variety of channels, including store-operated Ca²⁺ entry (SOCE) channels and members of the Transient Receptor Potential (TRP) channel family. Its effects are often dose-dependent and can be either inhibitory or potentiating, requiring careful validation within the experimental system.

Quantitative Comparison of Inhibitor Specificity

The following table summarizes the reported potencies (IC₅₀ values) of this compound and its alternatives for their primary targets and known off-target interactions. This quantitative data highlights the significant specificity concerns associated with this compound.

CompoundPrimary TargetOn-Target IC₅₀Key Off-Target(s)Off-Target IC₅₀
This compound Intracellular Ca²⁺ Release~50-100 µM (cell-dependent)Nicotinic Acetylcholine Receptors (nAChRs)0.35-0.48 µM [1][2]
Human α4β2 nAChR15 µM[6]
2-APB IP₃ Receptors~42 µM (IP₃-induced Ca²⁺ release)Store-Operated Ca²⁺ Channels (SOCs)Variable (dose-dependent potentiation and inhibition)
TRP ChannelsVariable (isoform and concentration-dependent)
Thapsigargin SERCA PumpsSub-nanomolar to low nanomolarGenerally considered highly selectiveNot widely reported
Xestospongin C IP₃ Receptors358 nM (IP₃-induced Ca²⁺ release)[3]SERCA PumpsEqually potent to IP₃R inhibition[5]
Voltage-dependent K⁺ channels0.13 µM[4]
Voltage-dependent Ca²⁺ channels0.63 µM[4]

Signaling Pathways and Inhibitor Targets

To visualize the points of intervention for these compounds, the following diagram illustrates a simplified intracellular Ca²⁺ signaling pathway.

G cluster_PM Plasma Membrane cluster_ER Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃R IP3->IP3R Binds SOC SOC Cytosol_Ca Cytosolic Ca²⁺ SOC->Cytosol_Ca Ca²⁺ influx Ca_store Ca²⁺ Store IP3R->Ca_store Releases Ca²⁺ SERCA SERCA SERCA->Ca_store Pumps Ca²⁺ in Ca_store->SOC Depletion activates Ca_store->Cytosol_Ca Cytosol_Ca->SERCA TMB8 This compound (Non-specific) TMB8->IP3R Putative target TMB8->Cytosol_Ca Multiple off-targets APB 2-APB APB->SOC Modulates APB->IP3R Thapsigargin Thapsigargin Thapsigargin->SERCA Xesto Xestospongin C Xesto->IP3R Xesto->SERCA Also inhibits G start Culture cells on coverslips load Load cells with Fura-2 AM start->load wash Wash to remove extracellular dye load->wash incubate Pre-incubate with inhibitor or vehicle wash->incubate image Acquire baseline fluorescence (F340/F380) incubate->image stimulate Stimulate with agonist image->stimulate record Record Ca²⁺ response stimulate->record analyze Analyze F340/F380 ratio change record->analyze end Compare inhibitor vs. vehicle analyze->end

References

TMB-8 and Thapsigargin Co-treatment: A Comparative Guide for Intracellular Calcium Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of TMB-8 and thapsigargin, two widely used pharmacological agents that modulate intracellular calcium (Ca²⁺) signaling. Understanding the distinct and combined effects of these compounds is crucial for designing and interpreting experiments aimed at elucidating the complex roles of Ca²⁺ in cellular physiology and pathophysiology.

Overview of this compound and Thapsigargin

Intracellular Ca²⁺ is a ubiquitous second messenger that governs a vast array of cellular processes, from gene transcription and proliferation to apoptosis. The precise spatial and temporal control of cytosolic Ca²⁺ concentrations is maintained by a sophisticated interplay of channels, pumps, and binding proteins. This compound and thapsigargin are valuable tools for dissecting these signaling pathways by targeting key components of the Ca²⁺ handling machinery.

Thapsigargin is a highly specific and potent inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[1][2][3] By blocking the reuptake of Ca²⁺ into the endoplasmic reticulum (ER), the primary intracellular Ca²⁺ store, thapsigargin leads to a sustained depletion of ER Ca²⁺ and a subsequent increase in cytosolic Ca²⁺ levels.[1][4] This elevation in cytosolic Ca²⁺ can trigger a cascade of events, including store-operated calcium entry (SOCE) and, under prolonged conditions, ER stress-induced apoptosis.[1][4]

This compound (8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate) is generally described as an intracellular Ca²⁺ antagonist. Its mechanism of action is less specific than that of thapsigargin and appears to be multifaceted. While some studies suggest that this compound inhibits the release of Ca²⁺ from intracellular stores, potentially by acting as an antagonist of the inositol 1,4,5-trisphosphate (IP₃) receptor, other reports indicate that it can paradoxically mobilize Ca²⁺ from these same stores.[5][6][7] Furthermore, this compound has been shown to exert non-specific effects, including the blockade of sodium and calcium channels.[8]

Comparative Analysis of Individual Effects

The distinct mechanisms of this compound and thapsigargin result in different effects on intracellular Ca²⁺ dynamics. A direct comparative study on purine release from rat brain astrocytes demonstrated that thapsigargin enhanced the Ca²⁺-dependent process, whereas this compound had an inhibitory effect, highlighting their opposing actions in that specific context.[9]

FeatureThis compoundThapsigargin
Primary Target Primarily considered an intracellular Ca²⁺ antagonist; potential IP₃ receptor antagonist.[5][6] May have other non-specific targets.[8]Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[1][2][3]
Primary Effect on ER Ca²⁺ Reported to both inhibit Ca²⁺ release and, in some cases, cause Ca²⁺ mobilization.[5][7]Depletion of ER Ca²⁺ stores.[1][4]
Effect on Cytosolic Ca²⁺ Can decrease agonist-induced Ca²⁺ release or, paradoxically, increase basal Ca²⁺ levels.[5][7]Sustained increase in cytosolic Ca²⁺, often followed by store-operated calcium entry (SOCE).[1][10]
Specificity Considered to have non-specific effects on other ion channels.[8]Highly specific for all SERCA isoforms.[2]
Reversibility Generally considered reversible.The interaction with SERCA is essentially irreversible.[2]

Co-treatment Studies: A Mechanistic Insight

Direct quantitative studies on the co-treatment of this compound and thapsigargin on intracellular Ca²⁺ levels are limited. However, based on their individual mechanisms of action, several outcomes can be predicted. Co-administration of these agents could lead to complex and potentially opposing effects on cytosolic Ca²⁺ levels. This compound, by potentially inhibiting IP₃ receptor-mediated Ca²⁺ release, might be expected to counteract the initial phase of Ca²⁺ increase induced by some agonists. Conversely, thapsigargin's irreversible inhibition of SERCA ensures a steady "leak" of Ca²⁺ from the ER, leading to a gradual and sustained rise in cytosolic Ca²⁺.

The net effect of co-treatment will likely depend on the specific cell type, the relative concentrations of the two compounds, and the timing of their administration. For instance, pre-treatment with this compound could potentially blunt the initial peak of an agonist-induced Ca²⁺ transient, while subsequent or simultaneous application of thapsigargin would still lead to a slow and sustained elevation of cytosolic Ca²⁺ due to SERCA inhibition.

Experimental Protocols

The following provides a generalized protocol for studying the effects of this compound and thapsigargin on intracellular Ca²⁺ levels using fluorescent indicators.

1. Cell Culture and Preparation:

  • Plate cells (e.g., HEK293, HeLa, or a cell line relevant to the research question) on glass-bottom dishes suitable for fluorescence microscopy.

  • Allow cells to adhere and grow to an appropriate confluency (typically 70-90%).

2. Loading with a Calcium Indicator:

  • Wash cells with a physiological saline solution, such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer, containing Ca²⁺ and Mg²⁺.

  • Incubate cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or a genetically encoded calcium indicator) at an appropriate concentration and for a sufficient duration (e.g., 2-5 µM Fura-2 AM for 30-60 minutes at 37°C). The acetoxymethyl (AM) ester form allows the dye to cross the cell membrane.

  • After incubation, wash the cells with the physiological saline solution to remove excess extracellular dye.

  • Allow for a de-esterification period (typically 15-30 minutes) at room temperature to allow intracellular esterases to cleave the AM group, trapping the active form of the dye inside the cells.

3. Drug Treatment and Data Acquisition:

  • Mount the dish on the stage of a fluorescence microscope equipped for live-cell imaging and ratiometric (for Fura-2) or single-wavelength (for Fluo-4) measurements.

  • Acquire a baseline fluorescence signal for a few minutes before adding any compounds.

  • For co-treatment studies, the compounds can be added sequentially or simultaneously. For example:

    • Sequential Addition: Add this compound (e.g., 10-100 µM) and record the response. After a stable baseline is re-established or the desired incubation time has passed, add thapsigargin (e.g., 1-10 µM) and continue recording.

    • Simultaneous Addition: Add a solution containing both this compound and thapsigargin at the desired final concentrations.

  • Continuously record the fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm. For Fluo-4, excite at ~494 nm and measure emission at ~516 nm.

  • At the end of the experiment, perform a calibration procedure (e.g., using ionomycin in the presence of high Ca²⁺ followed by a Ca²⁺ chelator like EGTA) to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios for converting the data into absolute Ca²⁺ concentrations (for ratiometric dyes).

4. Data Analysis:

  • Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) for each time point.

  • Convert the fluorescence ratio to intracellular Ca²⁺ concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380).

  • Plot the change in intracellular Ca²⁺ concentration over time to visualize the effects of the drug treatments.

Visualizing the Signaling Pathways

The following diagrams illustrate the proposed signaling pathways affected by this compound and thapsigargin.

Thapsigargin_Pathway cluster_0 Extracellular Space Thapsigargin Thapsigargin SERCA SERCA Pump Thapsigargin->SERCA Inhibits ER Endoplasmic Reticulum (ER) SERCA->ER Cytosol_Ca Cytosolic Ca²⁺ ER->Cytosol_Ca Ca²⁺ Leak SOCE Store-Operated Ca²⁺ Entry (SOCE) ER->SOCE Depletion Activates Ca_ER Ca²⁺ SOCE->Cytosol_Ca Ca²⁺ Influx Plasma_Membrane Plasma Membrane

Caption: Thapsigargin inhibits the SERCA pump, leading to ER Ca²⁺ depletion and increased cytosolic Ca²⁺.

TMB8_Pathway cluster_1 Agonist-Induced Ca²⁺ Release TMB8 This compound IP3R IP₃ Receptor TMB8->IP3R Inhibits (putative) Cytosol_Ca Cytosolic Ca²⁺ IP3R->Cytosol_Ca Ca²⁺ Release ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ Agonist Agonist PLC PLC Agonist->PLC Activates IP3 IP₃ PLC->IP3 Generates IP3->IP3R Activates

Caption: this compound is proposed to inhibit IP₃ receptor-mediated Ca²⁺ release from the ER.

Experimental_Workflow A 1. Cell Culture B 2. Load with Ca²⁺ Indicator A->B C 3. Acquire Baseline Fluorescence B->C D 4. Add this compound and/or Thapsigargin C->D E 5. Record Fluorescence Changes D->E F 6. Data Analysis and Interpretation E->F

Caption: A typical experimental workflow for studying intracellular Ca²⁺ dynamics.

Conclusion

This compound and thapsigargin are indispensable tools for investigating the intricate world of intracellular Ca²⁺ signaling. While thapsigargin offers a highly specific and potent method for depleting ER Ca²⁺ stores through SERCA inhibition, this compound provides a means to probe intracellular Ca²⁺ release, albeit with less specificity. The co-treatment of cells with both agents can yield complex results, and a thorough understanding of their individual mechanisms is paramount for the accurate interpretation of experimental data. This guide provides a foundational understanding to aid researchers in designing and executing robust experiments to further unravel the complexities of Ca²⁺ signaling in health and disease.

References

A Comparative Analysis of TMB-8 and Ryanodine: Unraveling Their Effects on Intracellular Calcium Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular signaling, the precise regulation of intracellular calcium (Ca²⁺) concentration is paramount. Dysregulation of Ca²⁺ homeostasis is implicated in a multitude of pathological conditions, making the pharmacological agents that modulate intracellular Ca²⁺ stores critical tools for research and potential therapeutic intervention. This guide provides a comprehensive comparative analysis of two widely used modulators of intracellular calcium release: 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8) and ryanodine. We will delve into their mechanisms of action, present quantitative data from various experimental studies, and provide detailed experimental protocols to aid in the design and interpretation of future research.

At a Glance: this compound vs. Ryanodine

FeatureThis compoundRyanodine
Primary Target Primarily considered an antagonist of inositol 1,4,5-trisphosphate (IP₃) receptor-mediated Ca²⁺ release, though its specificity is debated.Ryanodine Receptors (RyRs)
Mechanism of Action Blocks the release of Ca²⁺ from intracellular stores. However, some studies report a paradoxical Ca²⁺ mobilizing effect. Also exhibits off-target effects.Binds to RyRs with high affinity in a state-dependent manner. Its effect is concentration-dependent: at nanomolar concentrations, it locks the channel in a sub-conductance (partially open) state, while at micromolar concentrations, it fully inhibits the channel.
Primary Function Experimental tool to investigate the role of intracellular Ca²⁺ stores in cellular processes.Pharmacological probe to study the function and regulation of RyRs.
Off-Target Effects Potent non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). Inhibits mitochondrial ATP production.Minimal off-target effects reported at concentrations typically used to modulate RyRs.

Deep Dive into Mechanisms and Performance

This compound: A Tool with Complexities

This compound is widely cited as an intracellular calcium antagonist. Its primary proposed mechanism is the inhibition of Ca²⁺ release from the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR) stores. This action is thought to be mediated, at least in part, by antagonism of the IP₃ receptor.

However, the specificity of this compound has been a subject of considerable debate. Several studies have reported that this compound can, paradoxically, induce the release of Ca²⁺ from intracellular stores in certain cell types. Furthermore, significant off-target effects have been identified. Notably, this compound is a potent non-competitive antagonist of various nicotinic acetylcholine receptor subtypes, with IC₅₀ values in the low nanomolar range.[1] It has also been shown to inhibit mitochondrial ATP production, which can indirectly affect cellular calcium handling. These non-specific effects necessitate careful consideration and the use of appropriate controls when interpreting data obtained with this compound.

Ryanodine: A Specific Modulator of Ryanodine Receptors

Ryanodine is a plant alkaloid that serves as a highly specific and potent modulator of ryanodine receptors (RyRs), a major class of intracellular calcium release channels.[2][3] There are three main isoforms of RyRs (RyR1, RyR2, and RyR3), with distinct tissue distributions and regulatory properties. RyR1 is predominantly found in skeletal muscle, RyR2 in cardiac muscle, and RyR3 is more widely expressed, including in the brain.[2]

The effect of ryanodine on RyRs is famously concentration-dependent. At nanomolar concentrations, ryanodine binds to the open state of the RyR channel and locks it in a long-lasting sub-conductance state. This leads to a slow depletion of Ca²⁺ from the SR/ER stores.[2][3] In contrast, at micromolar concentrations (typically >100 µM), ryanodine acts as a full inhibitor of the channel, preventing Ca²⁺ release.[3] This bimodal action makes ryanodine a versatile tool for studying the role of RyRs in various physiological and pathological processes.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound and ryanodine from various studies. It is crucial to note that these values are highly dependent on the experimental conditions, including the cell type, temperature, and the specific assay used. Direct comparison of absolute values across different studies should be approached with caution.

Table 1: Quantitative Effects of this compound

ParameterCell TypeAgonistConcentration of this compoundObserved EffectReference
IC₅₀TE671/RD cells (human muscle nAChR)Nicotinic agonists~400 nMInhibition of agonist-stimulated ion flux[1]
IC₅₀SH-SY5Y cells (ganglionic α3β4-nAChR)Nicotinic agonists~400 nMInhibition of agonist-stimulated ion flux[1]
IC₅₀Rat brain synaptosomes (CNS nAChR)Nicotinic agonists~500 nMInhibition of agonist-stimulated dopamine release[1]
Inhibition RangeDispersed rat pancreatic aciniCarbamylcholine10⁻⁷ M to 10⁻⁴ MDose-dependent inhibition of amylase release

Table 2: Quantitative Effects of Ryanodine

ParameterChannel/ReceptorConcentration of RyanodineObserved EffectReference
Binding Affinity (Kd)Skeletal Muscle SR11.3 nMHigh-affinity binding[4]
Binding Affinity (Kd)Cardiac Muscle SR3.6 nM and 28.1 nMTwo classes of binding sites[4]
Functional EffectRyR ChannelsNanomolar concentrationsLocks channel in a sub-conductance (half-open) state[2][3]
Functional EffectRyR Channels>100 µMFully inhibits channel opening[3]
Functional EffectArterial Smooth Muscle Cells10 µMInhibition of calcium sparks
Functional EffectHippocampal Neurons≥10 µMInhibition of RyR-mediated Ca²⁺ release

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathways

cluster_TMB8 This compound Signaling cluster_Ryanodine Ryanodine Signaling This compound This compound IP3R IP3 Receptor This compound->IP3R Inhibits nAChR Nicotinic Acetylcholine Receptor (Off-target) This compound->nAChR Inhibits Mitochondria Mitochondria (Off-target) This compound->Mitochondria Inhibits ATP Production Ca2+_Store Ca2+ Store IP3R->Ca2+_Store Regulates Release ER/SR Endoplasmic/Sarcoplasmic Reticulum Cytosolic_Ca2+ Cytosolic Ca2+ Ca2+_Store->Cytosolic_Ca2+ Release Ryanodine Ryanodine RyR Ryanodine Receptor Ryanodine->RyR Modulates (Concentration-dependent) Ca2+_Store_Ry Ca2+ Store RyR->Ca2+_Store_Ry Regulates Release ER/SR_Ry Endoplasmic/Sarcoplasmic Reticulum Cytosolic_Ca2+_Ry Cytosolic Ca2+ Ca2+_Store_Ry->Cytosolic_Ca2+_Ry Release

Caption: Signaling pathways of this compound and Ryanodine.

Experimental Workflow for Comparative Analysis

cluster_workflow Comparative Experimental Workflow Cell_Culture 1. Cell Culture (e.g., HEK293, Cardiomyocytes) Dye_Loading 2. Loading with Ca2+ Indicator (e.g., Fura-2 AM, Fluo-4 AM) Cell_Culture->Dye_Loading Baseline 3. Establish Baseline Fluorescence Dye_Loading->Baseline Treatment 4. Treatment Application Baseline->Treatment Control Vehicle Control Treatment->Control TMB8_Treatment This compound (various conc.) Treatment->TMB8_Treatment Ryanodine_Treatment Ryanodine (various conc.) Treatment->Ryanodine_Treatment Agonist_Stimulation 5. Agonist Stimulation (e.g., ATP, Caffeine) Control->Agonist_Stimulation TMB8_Treatment->Agonist_Stimulation Ryanodine_Treatment->Agonist_Stimulation Data_Acquisition 6. Data Acquisition (Fluorescence Microscopy/Plate Reader) Agonist_Stimulation->Data_Acquisition Analysis 7. Data Analysis (Ca2+ concentration/release kinetics) Data_Acquisition->Analysis

Caption: Workflow for comparing this compound and Ryanodine effects.

Experimental Protocols

General Protocol for Measuring Intracellular Ca²⁺ Using Fluorescent Indicators

This protocol provides a general framework for comparing the effects of this compound and ryanodine on intracellular Ca²⁺ concentration in cultured cells using a fluorescent Ca²⁺ indicator like Fura-2 AM or Fluo-4 AM.

Materials:

  • Cultured cells of interest plated on glass-bottom dishes or 96-well plates

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other appropriate physiological buffer

  • This compound stock solution (in DMSO)

  • Ryanodine stock solution (in DMSO or ethanol)

  • Agonist to induce Ca²⁺ release (e.g., ATP, carbachol, caffeine)

  • Fluorescence microscope or plate reader equipped for Ca²⁺ imaging

Procedure:

  • Cell Seeding: Seed cells onto the appropriate imaging plates and allow them to adhere and reach the desired confluency.

  • Dye Loading:

    • Prepare a loading solution containing the fluorescent Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBS.

    • Remove the culture medium from the cells and wash once with HBS.

    • Add the loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.

  • Washing: After incubation, wash the cells 2-3 times with HBS to remove excess dye.

  • Pre-incubation with Inhibitors:

    • Add HBS containing the desired concentration of this compound, ryanodine, or vehicle (DMSO/ethanol) to the respective wells/dishes.

    • Incubate for a predetermined time (e.g., 15-30 minutes) to allow the compounds to exert their effects.

  • Baseline Measurement:

    • Place the plate on the fluorescence microscope or plate reader.

    • Acquire baseline fluorescence readings for a short period (e.g., 1-2 minutes) before adding the agonist.

  • Agonist Stimulation and Data Acquisition:

    • Add the agonist at a final desired concentration to stimulate Ca²⁺ release.

    • Immediately begin recording the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, record emission at the appropriate wavelength (e.g., ~516 nm).

  • Data Analysis:

    • For ratiometric dyes, calculate the ratio of the fluorescence intensities at the two excitation wavelengths.

    • Normalize the fluorescence data to the baseline to determine the change in intracellular Ca²⁺ concentration.

    • Compare the amplitude, rate of rise, and duration of the Ca²⁺ transient in the presence of this compound and ryanodine to the control group.

    • Calculate IC₅₀ values for inhibition if a dose-response experiment was performed.

Electrophysiology Protocol for Studying Ryanodine Receptor Channels

Planar lipid bilayer electrophysiology is a powerful technique to study the activity of single RyR channels and the direct effects of modulators like ryanodine.

Materials:

  • Purified RyR protein

  • Planar lipid bilayer setup (including chambers, electrodes, and amplifier)

  • Phospholipids (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine)

  • Symmetrical buffer solution (e.g., containing KCl or CsCl)

  • Ca²⁺ solutions of known concentrations

  • Ryanodine stock solution

Procedure:

  • Bilayer Formation: A lipid bilayer is formed across a small aperture separating two chambers (cis and trans).

  • Channel Incorporation: Purified RyR protein is added to the cis chamber, which represents the cytosolic side. The channels will spontaneously incorporate into the bilayer.

  • Recording:

    • Apply a holding potential across the bilayer using Ag/AgCl electrodes.

    • Record the single-channel currents using a patch-clamp amplifier.

  • Experimental Manipulations:

    • Establish baseline channel activity in a control buffer containing a specific free Ca²⁺ concentration.

    • Perfuse the cis chamber with solutions containing different concentrations of ryanodine (nanomolar to micromolar range).

    • Record the changes in channel gating behavior, including open probability (Po), mean open time, and single-channel conductance.

  • Data Analysis:

    • Analyze the single-channel recordings to determine the effects of ryanodine on the kinetic properties of the RyR channel.

    • Compare the channel activity at different ryanodine concentrations to characterize its bimodal effect.

Conclusion

This compound and ryanodine are both valuable pharmacological tools for dissecting the complex mechanisms of intracellular Ca²⁺ signaling. However, their utility is defined by their distinct mechanisms of action and specificity. Ryanodine, with its high specificity for RyRs and well-characterized concentration-dependent effects, remains the gold standard for studying the role of these channels. This compound, while historically used as a general inhibitor of intracellular Ca²⁺ release, should be employed with caution due to its significant off-target effects. Researchers utilizing this compound must incorporate appropriate controls to account for its potential confounding actions on nicotinic receptors and mitochondrial function. By understanding the nuances of these compounds and employing rigorous experimental design, the scientific community can continue to unravel the critical role of intracellular Ca²⁺ in health and disease.

References

Cross-Validation of TMB-8 Results with Genetic Knockdown Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to TMB-8 and Genetic Knockdown

This compound is a cell-permeable compound widely cited as an inhibitor of inositol 1,4,5-trisphosphate (IP3)-mediated intracellular calcium release[1]. It is often used to differentiate between cellular processes dependent on calcium influx from the extracellular space and those requiring release from the endoplasmic reticulum (ER). However, studies have revealed that this compound can have complex and sometimes contradictory effects, including paradoxically increasing cytosolic calcium in certain cell types. Furthermore, it has been shown to exert off-target effects, such as altering phospholipid metabolism and inhibiting voltage-gated calcium channels, independent of its actions on IP3 receptors[2].

Genetic knockdown, particularly through siRNA, offers a more targeted approach by reducing the expression of a specific protein. By comparing the cellular phenotype and signaling events following this compound treatment with those observed after knocking down a putative target of this compound (e.g., a specific IP3 receptor isoform), researchers can more confidently attribute the observed effects to the inhibition of that specific pathway.

Comparative Data Summary

The following table summarizes the kind of quantitative data that should be collected and compared in a cross-validation study. The data presented are hypothetical and for illustrative purposes, based on typical results from the literature.

Parameter Control (Vehicle) This compound (50 µM) Control siRNA Target siRNA (e.g., IP3R1) Supporting Evidence
Target Protein Expression (%) 100%100%100%25 ± 5%[3][4]
Agonist-Induced Peak [Ca2+]i (nM) 500 ± 50150 ± 30480 ± 45175 ± 40
Basal [Ca2+]i (nM) 100 ± 10110 ± 15105 ± 12100 ± 10
Downstream Reporter Gene Activity (Fold Change) 10 ± 1.22.5 ± 0.59.5 ± 1.52.8 ± 0.6[1]
Cell Migration (% of Control) 100%40 ± 8%98 ± 10%45 ± 7%[5]

Signaling Pathway and Experimental Logic

The following diagrams illustrate the targeted signaling pathway, the logic of the comparative experiment, and a typical experimental workflow.

G GPCR GPCR Activation (e.g., by agonist) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (IP3R) on ER Membrane IP3->IP3R Binds & Activates ER Endoplasmic Reticulum (ER) Ca2+ Store Ca_release Ca2+ Release ER->Ca_release Releases Ca2+ from Cytosol_Ca Increased Cytosolic [Ca2+] Ca_release->Cytosol_Ca Downstream Downstream Cellular Responses Cytosol_Ca->Downstream Initiates

Figure 1. Simplified IP3 signaling pathway leading to intracellular calcium release.

G cluster_logic Logical Comparison hypothesis Hypothesis: Phenotype is due to inhibition of Target Protein X pharm_inhibition Pharmacological Inhibition (this compound) phenotype_A Observed Phenotype A pharm_inhibition->phenotype_A genetic_inhibition Genetic Inhibition (siRNA for Target X) phenotype_B Observed Phenotype B genetic_inhibition->phenotype_B conclusion_match Conclusion: Phenotype is likely on-target. This compound acts via Target X. phenotype_A->conclusion_match  If Phenotype A == Phenotype B conclusion_mismatch Conclusion: Phenotype is likely off-target. This compound has other effects. phenotype_A->conclusion_mismatch  If Phenotype A != Phenotype B

Figure 2. Logical framework for cross-validating pharmacological and genetic inhibition.

G cluster_siRNA Genetic Knockdown Arm cluster_TMB8 Pharmacological Inhibition Arm start Day 1: Seed Cells transfect Day 2: Transfect with siRNA (Target vs. Control) start->transfect incubate_tmb Day 2-3: Normal Culture start->incubate_tmb incubate_siRNA Day 3: Incubate (24h) for mRNA knockdown transfect->incubate_siRNA protein_kd Day 4: Incubate (48h) for protein knockdown incubate_siRNA->protein_kd assay_siRNA Perform Functional Assay (e.g., Calcium Imaging) protein_kd->assay_siRNA analysis Day 5: Data Analysis & Comparison assay_siRNA->analysis treat_tmb Day 4: Treat with This compound or Vehicle incubate_tmb->treat_tmb assay_tmb Perform Functional Assay (e.g., Calcium Imaging) treat_tmb->assay_tmb assay_tmb->analysis

Figure 3. General experimental workflow for comparing this compound and siRNA effects.

Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of IP3R1

This protocol provides a general guideline for transiently knocking down the IP3R1 protein in a cultured cell line (e.g., HEK293T). Optimization of siRNA concentration and incubation time is recommended for each cell line.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Opti-MEM I Reduced Serum Medium

  • siRNA targeting IP3R1 (SMARTpool or equivalent)

  • Non-targeting control siRNA

  • Lipofectamine RNAiMAX transfection reagent

  • 6-well plates

  • Reagents for downstream analysis (e.g., Western blot, calcium imaging)

Procedure:

  • Day 1: Cell Seeding

    • Seed HEK293T cells in 6-well plates at a density that will result in 60-80% confluency on the day of transfection (e.g., 2.5 x 10^5 cells/well).

    • Incubate overnight at 37°C, 5% CO2.

  • Day 2: Transfection

    • For each well, dilute 25 pmol of siRNA (control or IP3R1-targeting) into 125 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 125 µL of Opti-MEM.

    • Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 5 minutes at room temperature.

    • Add the 250 µL siRNA-lipid complex to the appropriate well.

    • Incubate for 24-48 hours. The optimal time for protein knockdown should be determined empirically, but 48 hours is a common time point.[6][7]

  • Day 4: Validation and Functional Assay

    • Validation: Harvest cells from a parallel well to confirm protein knockdown by Western blot analysis. A reduction of >70% is generally considered successful.[7]

    • Functional Assay: Proceed with the desired functional assay (e.g., calcium imaging as described in Protocol 3).

Protocol 2: Pharmacological Inhibition with this compound

This protocol describes the acute treatment of cells with this compound prior to a functional assay.

Materials:

  • Cultured cells (matching those used in Protocol 1)

  • This compound hydrochloride (stock solution in DMSO, e.g., 50 mM)

  • Vehicle control (DMSO)

  • Appropriate cell culture medium or buffer for the assay (e.g., Hanks' Balanced Salt Solution - HBSS)

Procedure:

  • Cell Preparation:

    • Ensure cells are at the desired confluency and in a healthy state, matching the conditions of the siRNA-treated cells at the time of the assay.

  • This compound Treatment:

    • Prepare a working solution of this compound in the assay buffer. A typical final concentration range is 10-100 µM.[8] The optimal concentration should be determined via a dose-response experiment.

    • Prepare a vehicle control solution with an equivalent concentration of DMSO.

    • Wash cells once with the assay buffer.

    • Pre-incubate the cells with the this compound working solution or vehicle control for 15-30 minutes at 37°C.

  • Functional Assay:

    • Proceed immediately to the functional assay (e.g., calcium imaging) in the continued presence of this compound or vehicle.

Protocol 3: Calcium Imaging Functional Assay

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to an agonist that stimulates the IP3 pathway.

Materials:

  • Cells treated according to Protocol 1 or 2

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • HBSS (with Ca2+ and Mg2+)

  • Agonist (e.g., ATP, carbachol) to stimulate the IP3 pathway

  • Fluorescence microscopy system equipped for ratiometric imaging

Procedure:

  • Dye Loading:

    • Incubate cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-45 minutes at 37°C.

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification for 15-20 minutes.

  • Imaging:

    • Mount the cells on the microscope stage.

    • Acquire a baseline fluorescence ratio (e.g., 340nm/380nm excitation) for 1-2 minutes.

    • Add the agonist at a predetermined optimal concentration.

    • Record the change in fluorescence ratio for 5-10 minutes to capture the peak and subsequent decay of the calcium signal.

  • Data Analysis:

    • Calculate the change in [Ca2+]i based on the 340/380nm fluorescence ratio.

    • Compare the peak [Ca2+]i increase in this compound vs. vehicle-treated cells and in IP3R1 siRNA vs. control siRNA-treated cells.

By systematically applying these protocols and comparing the outcomes, researchers can effectively cross-validate their findings, leading to more robust and nuanced interpretations of the role of intracellular calcium release in their specific biological context.

References

TMB-8 as a Negative Control in Calcium Signaling Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of calcium signaling research, the use of appropriate negative controls is paramount to validate experimental findings. 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8) has historically been employed as a negative control, purportedly by inhibiting intracellular calcium release. However, a growing body of evidence reveals significant off-target effects, questioning its suitability for this role. This guide provides a comprehensive comparison of this compound with a common alternative, 2-aminoethoxydiphenyl borate (2-APB), supported by experimental data and detailed protocols to aid researchers in making informed decisions for their study designs.

Mechanism of Action and Off-Target Effects: this compound vs. 2-APB

Ideally, a negative control should be structurally similar to the experimental compound but lack its specific activity. While this compound is intended to block calcium release from intracellular stores, its pharmacological profile is far from specific.[1][2][3] In contrast, 2-APB is known for its complex and often contradictory effects on calcium channels, making its use as a straightforward negative control equally challenging.[4][5][6][7][8][9][10][11][12]

This compound: Beyond Intracellular Calcium Release Inhibition

This compound has been shown to be a potent, non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at concentrations significantly lower than those typically used to inhibit calcium release.[2] This off-target effect can confound results in studies involving neuronal or muscle cells where nAChRs are prevalent. Furthermore, this compound can directly affect membrane conductances for other cations and interfere with phospholipid metabolism, independent of its effects on calcium.

2-APB: A Complex Modulator of Calcium Entry

2-APB's effects on store-operated calcium entry (SOCE) are notably dose-dependent. At low micromolar concentrations (≤ 5 µM), it can potentiate the calcium release-activated calcium (CRAC) current, while at higher concentrations (≥ 10 µM), it becomes inhibitory.[4][7][8] This dual activity complicates its use as a simple inhibitor. Moreover, 2-APB is known to be unstable in physiological buffers, hydrolyzing into products that can act as radical scavengers and inhibitors of enzymes like NADPH oxidase 2.[11] It also exhibits effects on a variety of other ion channels, including voltage-gated potassium channels.[13]

Quantitative Comparison of this compound and 2-APB

The following table summarizes the known quantitative data on the inhibitory and off-target effects of this compound and 2-APB. Researchers should carefully consider these concentrations in the context of their specific experimental system.

CompoundTarget/Off-TargetActionEffective Concentration/IC50Cell Type(s)Reference(s)
This compound Intracellular Ca²⁺ ReleaseInhibition25-150 µMNeuroblastoma cells[9][10]
Nicotinic Acetylcholine Receptors (nAChR)Antagonism (non-competitive)IC50 ≈ 400-500 nMTE671/RD, SH-SY5Y cells, rat brain synaptosomes[2][3]
Phospholipid MetabolismAlteration25-150 µMNeuroblastoma cells[9][10]
2-APB Store-Operated Ca²⁺ Entry (SOCE) / CRAC ChannelsPotentiation≤ 5 µMJurkat T cells, DT40 B cells, RBL cells[4][8]
Store-Operated Ca²⁺ Entry (SOCE) / CRAC ChannelsInhibition≥ 10 µMJurkat T cells, DT40 B cells, RBL cells, HEK293 cells[4][7][8]
IP₃ ReceptorsAntagonism (inconsistent)-Various[12]
Voltage-Gated K⁺ Channels (Kv1.2, Kv1.3, Kv1.4)InhibitionIC50 = 67.3 - 454.9 µM-[13]
NADPH Oxidase 2 (via hydrolysis product)Inhibition-Human monocytes[11]

Signaling Pathways and Experimental Workflows

To visualize the complexities of using this compound and 2-APB, the following diagrams illustrate the canonical calcium signaling pathway and a typical experimental workflow for studying store-operated calcium entry.

GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3R IP3->IP3R Binds PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca_ER Ca²⁺ IP3R->Ca_ER Releases Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto STIM1 STIM1 Ca_ER->STIM1 Depletion Sensed by Ca_cyto->PKC Activates Downstream Downstream Effectors Ca_cyto->Downstream Orai1 Orai1 STIM1->Orai1 Activates Ca_extra Extracellular Ca²⁺ Orai1->Ca_extra Influx Ca_extra->Ca_cyto PKC->Downstream

Canonical IP3-mediated calcium signaling pathway.

Start Start: Plate cells on coverslips Load Load cells with Fura-2 AM (e.g., 1-5 µM for 30-60 min at 37°C) Start->Load Wash Wash cells to remove extracellular dye Load->Wash Deesterify Allow for de-esterification (e.g., 20-30 min at RT) Wash->Deesterify Mount Mount coverslip in imaging chamber Deesterify->Mount Baseline Record baseline fluorescence in Ca²⁺-containing buffer Mount->Baseline NoCa Switch to Ca²⁺-free buffer containing EGTA Baseline->NoCa Deplete Deplete intracellular stores (e.g., with Thapsigargin) NoCa->Deplete AddCa Re-introduce Ca²⁺ to measure SOCE Deplete->AddCa Analyze Analyze F340/F380 ratio change AddCa->Analyze

Workflow for a store-operated calcium entry (SOCE) assay.

Experimental Protocols

Measurement of Intracellular Calcium using Fura-2 AM

This protocol provides a general guideline for measuring intracellular calcium concentrations using the ratiometric fluorescent indicator Fura-2 AM.

Reagents and Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic F-127 (optional, aids in dye solubilization)

  • Probenecid (optional, anion transport inhibitor to prevent dye leakage)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline buffer, with and without Ca²⁺

  • Cells of interest cultured on coverslips

  • Fluorescence imaging system capable of excitation at 340 nm and 380 nm, and emission at ~510 nm.

Procedure:

  • Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in anhydrous DMSO to a stock concentration of 1-5 mM. Store at -20°C, protected from light and moisture.

  • Prepare Loading Buffer: Dilute the Fura-2 AM stock solution in physiological buffer (e.g., HBSS with calcium) to a final working concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type. If using, add Pluronic F-127 (final concentration 0.02-0.04%) and/or Probenecid (final concentration 1-2.5 mM).

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with the physiological buffer.

    • Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. Incubation conditions should be optimized for the specific cell type.

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells twice with the physiological buffer to remove extracellular dye.

    • Add fresh buffer and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • Mount the coverslip in an imaging chamber.

    • Acquire fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.

    • The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

Store-Operated Calcium Entry (SOCE) Assay

This protocol describes a common method to measure SOCE, often referred to as the "calcium add-back" protocol.

Procedure:

  • Cell Loading: Load cells with a calcium indicator dye such as Fura-2 AM as described in the protocol above.

  • Baseline Measurement: Place the coverslip in an imaging chamber with a calcium-containing physiological buffer and record the baseline fluorescence ratio.

  • Store Depletion in Calcium-Free Medium:

    • Perfuse the cells with a calcium-free version of the physiological buffer, typically containing a calcium chelator like EGTA (e.g., 0.5 mM) to remove all extracellular calcium.

    • In this calcium-free medium, add a drug to deplete the intracellular calcium stores. Thapsigargin (a SERCA pump inhibitor, typically 1-2 µM) is commonly used to irreversibly deplete the endoplasmic reticulum calcium stores. An increase in the Fura-2 ratio will be observed as calcium leaks from the stores into the cytoplasm. Allow the ratio to return to a new, stable baseline.

  • Initiation of SOCE:

    • Re-introduce the calcium-containing physiological buffer.

    • A sharp and sustained increase in the Fura-2 ratio upon the re-addition of extracellular calcium is indicative of SOCE.

  • Testing Inhibitors: To test the effect of a potential SOCE inhibitor (or a negative control like this compound or 2-APB), the compound can be added to the bath solution before and during the re-addition of extracellular calcium. A reduction in the rate and amplitude of the calcium increase upon re-addition indicates inhibition of SOCE.

Conclusion and Recommendations

Given the significant and potent off-target effects of this compound, particularly its inhibition of nAChRs at nanomolar concentrations, its use as a negative control in calcium signaling experiments should be approached with extreme caution, if not avoided altogether. Researchers must be aware of the potential for confounding results, especially in excitable cells.

2-APB, while also possessing a complex pharmacological profile, is more extensively characterized in the context of SOCE. Its dualistic, concentration-dependent effects require careful titration and interpretation. When using 2-APB, it is crucial to test a range of concentrations to understand its effect in the specific experimental system.

Recommendations for Researchers:

  • Thoroughly review the literature for known off-target effects of any pharmacological tool in your specific cell type and signaling pathway of interest.

  • Use multiple, structurally and mechanistically distinct inhibitors to confirm the role of a specific pathway.

  • Employ genetic approaches , such as siRNA or CRISPR-Cas9 mediated knockdown/knockout of key signaling components (e.g., Orai1, STIM1), as more specific alternatives to pharmacological inhibitors.

  • If using this compound or 2-APB, perform extensive control experiments to rule out off-target effects. This may include testing their effects on other known ion channels or signaling pathways active in your system.

  • Clearly report the concentrations of all compounds used and acknowledge the potential for off-target effects in the interpretation of your results.

References

Evaluating the Antagonistic Effect of Increased Extracellular Ca²⁺ on TMB-8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the antagonistic effect of increased extracellular calcium (Ca²⁺) on the activity of 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8), a compound widely described as an intracellular Ca²⁺ antagonist. The information presented is intended for researchers, scientists, and drug development professionals, summarizing experimental findings and providing context for the nuanced interactions between this compound and extracellular Ca²⁺.

Introduction to this compound

This compound is experimentally utilized to investigate the role of intracellular Ca²⁺ signaling. It is often cited for its ability to block the release of Ca²⁺ from intracellular stores, such as the endoplasmic or sarcoplasmic reticulum. However, its mechanism of action can be complex and exhibit cell-type specific and paradoxical effects. Furthermore, this compound has been shown to have non-specific actions on various channels and receptors, complicating the interpretation of experimental results. Understanding the interplay between this compound and extracellular Ca²⁺ is crucial for the accurate design and interpretation of studies involving this compound.

Data Summary: Extracellular Ca²⁺ Antagonism of this compound Effects

The antagonistic effect of extracellular Ca²⁺ on this compound is not universally observed and appears to be dependent on the biological system and experimental conditions. The following table summarizes key findings from different studies.

Tissue/Cell TypeThis compound EffectExtracellular Ca²⁺ ConcentrationAntagonistic Effect of Extracellular Ca²⁺Reference
Rabbit IleumIncreased active Na⁺ and Cl⁻ absorption4 mMYes, the effects of this compound were reversed.[1][1]
Mouse Phrenic Nerve-HemidiaphragmNeuromuscular blockade4-8 mMYes, transient reversal of blockade. 8 mM Ca²⁺ prolonged this compound's inhibitory effects on indirect twitches.[2][2]
Canine Tracheal EpitheliumReduced transmucosal potential difference and increased resistanceNot specified (effects were unaffected by increasing Ca²⁺)No, the effects of this compound were unaffected by increasing Ca²⁺ in the bathing solutions.[3][3]
Pancreatic β-cells (RINm5F cell line)Increased cytosolic Ca²⁺ concentrationStudied in the presence and absence of extracellular Ca²⁺Not an antagonist in this context; this compound mobilized intracellular Ca²⁺ regardless of extracellular Ca²⁺ presence.[4][4]

Signaling Pathways and Mechanisms

The antagonistic effect of extracellular Ca²⁺ on this compound's action can be conceptualized through several potential mechanisms. The following diagrams illustrate these interactions.

cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Endoplasmic Reticulum Ca_ext Extracellular Ca²⁺ Ca_channel Ca²⁺ Channel Ca_ext->Ca_channel Ca_cytosol Cytosolic Ca²⁺ ↑ Ca_channel->Ca_cytosol Influx PLC PLC IP3 IP₃ PLC->IP3 Receptor Receptor Receptor->PLC Agonist Agonist Agonist->Receptor IP3R IP₃ Receptor IP3->IP3R Ca_ER Ca²⁺ Store IP3R->Ca_ER Ca_ER->Ca_cytosol Release TMB8 This compound TMB8->IP3R Inhibits

Caption: this compound's primary proposed mechanism of inhibiting intracellular Ca²⁺ release.

cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Endoplasmic Reticulum Ca_ext_high Increased Extracellular Ca²⁺ Ca_channel Ca²⁺ Channel Ca_ext_high->Ca_channel Ca_cytosol Cytosolic Ca²⁺ ↑ Ca_channel->Ca_cytosol Increased Influx Cellular_Response Cellular Response Ca_cytosol->Cellular_Response Ca_cytosol->Cellular_Response Compensates for Reduced Release Ca_ER_release_inhibited Ca²⁺ Release Inhibited by this compound Ca_ER_release_inhibited->Cellular_Response Reduced Contribution

Caption: How increased extracellular Ca²⁺ may antagonize this compound's effects.

Experimental Protocols

The following is a generalized protocol for evaluating the antagonistic effect of extracellular Ca²⁺ on this compound by measuring intracellular Ca²⁺ concentration. This protocol is based on common methodologies in the field and should be adapted for specific cell types and experimental questions.

Objective: To determine if increased extracellular Ca²⁺ can reverse the inhibitory effect of this compound on agonist-induced intracellular Ca²⁺ release.

Materials:

  • Cells of interest cultured on glass-bottom dishes or 96-well black-walled plates.

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • HEPES-buffered saline (HBS) with varying concentrations of CaCl₂ (e.g., Ca²⁺-free, 1 mM, 4 mM, 8 mM).

  • This compound stock solution.

  • Agonist of choice that induces intracellular Ca²⁺ release.

  • Fluorescence microscope or plate reader with kinetic reading capabilities.

Procedure:

  • Cell Preparation:

    • Seed cells on an appropriate imaging plate and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent Ca²⁺ indicator (e.g., 2-5 µM Fura-2 AM) and Pluronic F-127 (e.g., 0.02%) in HBS with a physiological Ca²⁺ concentration (e.g., 1 mM).

    • Remove the culture medium from the cells and wash once with HBS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

    • Wash the cells twice with HBS to remove excess dye and allow for de-esterification for approximately 30 minutes.

  • Experimental Setup:

    • Place the plate on the fluorescence microscope or plate reader.

    • Establish a baseline fluorescence reading in HBS with a physiological Ca²⁺ concentration.

  • This compound Incubation:

    • Replace the buffer with HBS containing the desired concentration of this compound and incubate for a predetermined time.

  • Agonist Stimulation and Extracellular Ca²⁺ Challenge:

    • Group 1 (Control): Add the agonist to the this compound containing buffer and record the fluorescence change.

    • Group 2 (Antagonism Test): After agonist addition, perfuse the cells with or add HBS containing a high concentration of Ca²⁺ (e.g., 4 mM or 8 mM) and continue to record the fluorescence.

    • Group 3 (High Extracellular Ca²⁺ Pre-treatment): Pre-incubate cells with high Ca²⁺ HBS before adding this compound and the agonist to assess if elevated extracellular Ca²⁺ prevents this compound's action.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio over baseline (F/F₀).

    • Compare the peak and sustained phases of the Ca²⁺ signal between the different experimental groups.

start Start cell_prep Seed and Culture Cells start->cell_prep dye_loading Load Cells with Ca²⁺ Indicator Dye cell_prep->dye_loading wash Wash to Remove Excess Dye dye_loading->wash baseline Establish Baseline Fluorescence wash->baseline tmb8_incubation Incubate with this compound baseline->tmb8_incubation agonist Add Agonist tmb8_incubation->agonist high_ca Add High Extracellular Ca²⁺ agonist->high_ca record Record Fluorescence Changes high_ca->record analyze Analyze Data record->analyze end End analyze->end

Caption: Experimental workflow for assessing Ca²⁺ antagonism of this compound.

Conclusion

The antagonistic effect of increased extracellular Ca²⁺ on this compound is not a universal phenomenon and is highly dependent on the cellular context. While some studies demonstrate a clear reversal of this compound's effects with elevated extracellular Ca²⁺, others show no such interaction. These discrepancies may be attributed to the multifaceted and sometimes non-specific actions of this compound, which can vary between different cell types and experimental conditions. Researchers should exercise caution when using this compound as a specific inhibitor of intracellular Ca²⁺ release and consider validating its effects and interactions with extracellular Ca²⁺ in their specific experimental system.

References

Independent Validation of TMB-8: A Comparative Analysis of Intracellular Calcium Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 8-(N,N-diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8), a widely cited intracellular calcium antagonist, with other common laboratory agents used to modulate intracellular calcium signaling. The following sections present a summary of quantitative data, detailed experimental methodologies for key cited experiments, and visualizations of the signaling pathways involved to support independent validation of published research findings.

Data Presentation: Quantitative Comparison of this compound and Alternatives

The efficacy and potential off-target effects of this compound and its alternatives are summarized below. It is crucial to note that the quantitative data presented are derived from various studies and experimental conditions, which may not be directly comparable. Researchers should consult the original publications for detailed experimental contexts.

CompoundPrimary Mechanism of ActionTargetQuantitative MetricValueCell/System Type
This compound Putative Intracellular Ca²⁺ AntagonistNicotinic Acetylcholine Receptors (nAChR)IC₅₀ (functional inhibition)~400-500 nM[1]TE671/RD or SH-SY5Y cells
Human α4β2 nAChRIC₅₀15 µMHuman embryonic kidney 293 cells
Choline TransportKᵢ10 µM[2]N1E-115 neuroblastoma cells
Ryanodine ReceptorInhibition of [Ca²⁺]i spikes10 µM[3]Cultured rat hippocampal neurons
BAPTA-AM Intracellular Ca²⁺ ChelatorFree Intracellular Ca²⁺K₋d~110 nM[4]General
hERG, hKv1.3, hKv1.5 K⁺ ChannelsIC₅₀1.3 µM, 1.45 µM, 1.23 µM, respectivelyHEK 293 cells
Thapsigargin SERCA Pump InhibitorSarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA)IC₅₀ (Gq-mediated Ca²⁺ signaling)25 nMNot specified
SERCA1a-mediated Ca²⁺ transportInhibition0.1 µM[5]Prostate and breast cancer cells
2-APB IP₃ Receptor & TRP Channel ModulatorInositol 1,4,5-Trisphosphate (IP₃) ReceptorIC₅₀ (IP₃-induced Ca²⁺ release)42 µMRat cerebellar microsomal preparations
KV1.4 ChannelIC₅₀67.3 µMNot specified
KV1.2 and KV1.3 ChannelsIC₅₀310.4 µM and 454.9 µM, respectivelyNot specified
IP₃ Receptor (Type 1)Inhibition of [Ca²⁺]i spikes30 µM[3]Cultured rat hippocampal neurons
Verapamil L-type Ca²⁺ Channel BlockerL-type Calcium Channels--Cardiac myocytes
Ryanodine ReceptorInhibition1 µM[6]Rat ventricular myocytes
Diltiazem L-type Ca²⁺ Channel BlockerL-type Calcium Channels--Cardiac tissue

Experimental Protocols

Measurement of Intracellular Calcium Concentration Using Fura-2 AM

This protocol outlines a standard method for measuring intracellular calcium concentration ([Ca²⁺]i), a common procedure in studies investigating this compound and its alternatives.

1. Reagent Preparation:

  • Loading Buffer: Prepare a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) buffered with HEPES to a pH of 7.4.

  • Fura-2 AM Stock Solution: Dissolve Fura-2 AM in cell-culture grade dimethyl sulfoxide (DMSO) to a stock concentration of 1-5 mM. Store protected from light at -20°C.

  • Test Compound Solutions: Prepare stock solutions of this compound and its alternatives in DMSO or an appropriate solvent. Final dilutions should be made in the loading buffer immediately before use, ensuring the final solvent concentration does not exceed a level that affects cell viability (typically <0.1%).

2. Cell Preparation and Dye Loading:

  • Plate cells on glass coverslips or in 96-well plates suitable for fluorescence microscopy or plate reader analysis.

  • Allow cells to adhere and grow to the desired confluency.

  • Wash the cells once with the loading buffer.

  • Prepare the Fura-2 AM loading solution by diluting the stock solution in the loading buffer to a final concentration of 1-5 µM. The addition of a non-ionic surfactant like Pluronic F-127 (at ~0.02%) can aid in dye dispersion.

  • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • After incubation, wash the cells twice with the loading buffer to remove extracellular dye.

3. Intracellular Calcium Measurement:

  • Place the coverslip with loaded cells in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging, or place the 96-well plate in a fluorescence plate reader.

  • Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm.

  • Establish a stable baseline [Ca²⁺]i reading.

  • Apply the test compound (this compound or alternative) at the desired concentration and continuously record the fluorescence ratio (F340/F380).

  • An increase in the F340/F380 ratio corresponds to an increase in intracellular calcium.

  • At the end of each experiment, calibrate the Fura-2 signal by determining the maximum fluorescence ratio (Rₘₐₓ) using a calcium ionophore (e.g., ionomycin) in the presence of saturating extracellular calcium, and the minimum fluorescence ratio (Rₘᵢₙ) in a calcium-free solution containing a calcium chelator (e.g., EGTA).

  • Calculate the intracellular calcium concentration using the Grynkiewicz equation: [Ca²⁺]i = K₋d * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (F₀/Fₛ), where K₋d is the dissociation constant of Fura-2 for Ca²⁺.

Inhibition of Choline Transport Assay

This protocol describes a method to assess the inhibitory effect of compounds on choline uptake, a known off-target effect of this compound.[2]

1. Cell Culture:

  • Culture cells known to express choline transporters (e.g., N1E-115 neuroblastoma cells) in appropriate media and conditions.

2. Uptake Assay:

  • Wash the cells with a physiological buffer (e.g., Krebs-Ringer-HEPES).

  • Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for a specified time.

  • Initiate the uptake by adding a solution containing a low concentration of radiolabeled choline (e.g., [³H]choline) and a range of concentrations of unlabeled choline.

  • Incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

3. Data Analysis:

  • Determine the initial velocity of choline uptake at each choline concentration.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[choline concentration]) for both control and inhibitor-treated conditions.

  • Determine the type of inhibition (competitive, non-competitive, or mixed) and calculate the inhibition constant (Kᵢ).

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

TMB8_Signaling_Pathways cluster_0 Intracellular Calcium Regulation cluster_1 Pharmacological Interventions ER Endoplasmic Reticulum (ER) (Ca²⁺ Store) IP3R IP₃ Receptor RyR Ryanodine Receptor Cytosol_Ca Cytosolic Ca²⁺ IP3R->Cytosol_Ca Ca²⁺ Release RyR->Cytosol_Ca Ca²⁺ Release SERCA SERCA Pump SERCA->ER Cytosol_Ca->SERCA Ca²⁺ Uptake TMB8 This compound TMB8->IP3R Inhibits (?) TMB8->RyR Inhibits (?) Thapsigargin Thapsigargin Thapsigargin->SERCA Inhibits TwoAPB 2-APB TwoAPB->IP3R Modulates BAPTA BAPTA BAPTA->Cytosol_Ca Chelates

Caption: this compound's primary and off-target effects on intracellular calcium signaling pathways.

TMB8_Off_Target_Effects cluster_nAChR Nicotinic Acetylcholine Receptor Signaling cluster_Phospholipid Phospholipid Metabolism TMB8 This compound nAChR nAChR TMB8->nAChR Antagonist Choline_Transporter Choline Transporter TMB8->Choline_Transporter Inhibitor Ion_Flux Ion Flux (Na⁺, Ca²⁺) nAChR->Ion_Flux Cellular_Response_nAChR Cellular Response Ion_Flux->Cellular_Response_nAChR Choline_Uptake Choline Uptake Choline_Transporter->Choline_Uptake PC_Synthesis Phosphatidylcholine Synthesis Choline_Uptake->PC_Synthesis Calcium_Measurement_Workflow start Plate Cells load Load with Fura-2 AM start->load wash1 Wash to Remove Extracellular Dye load->wash1 baseline Establish Baseline Fluorescence Ratio wash1->baseline add_compound Add this compound or Alternative baseline->add_compound record Record Fluorescence Ratio Change add_compound->record calibrate Calibrate with Ionomycin and EGTA record->calibrate calculate Calculate [Ca²⁺]i calibrate->calculate

References

Safety Operating Guide

TMB-8: Comprehensive Guidelines for Safe Handling and Proper Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety, operational, and disposal information for TMB-8 (8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate hydrochloride), a widely used intracellular calcium antagonist. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented below, facilitating easy reference and comparison.

PropertyValue
CAS Number 53464-72-5
Molecular Formula C₂₂H₃₇NO₅ · HCl
Molecular Weight 432.0 g/mol
Melting Point 88-89 °C
Boiling Point 461.2 °C at 760 mmHg
Solubility Slightly soluble in chloroform, methanol, and water.
Purity ≥98%

Proper Disposal Procedures for this compound

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect all this compound waste, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), in a designated and clearly labeled hazardous waste container.

    • Use a container that is chemically compatible with this compound and its solvent. A high-density polyethylene (HDPE) or glass container is recommended.

    • Never mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Waste Storage:

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.

    • Ensure the container is tightly sealed to prevent leaks or spills.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate hydrochloride (this compound)".

    • Indicate the approximate concentration and volume of the waste.

    • Include the date when the first waste was added to the container.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound down the drain or in the regular trash.[1]

    • Provide the EHS department with a completed hazardous waste manifest, if required.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE (gloves, lab coat, safety glasses), contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).

    • Sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then with soap and water.

    • Report the spill to your EHS department.

Experimental Protocol: Inhibition of Intracellular Calcium Release

The following is a detailed methodology for a typical experiment using this compound to inhibit intracellular calcium release in a cell culture model.

Objective: To assess the effect of this compound on agonist-induced intracellular calcium mobilization.

Materials:

  • Cultured cells (e.g., HeLa, CHO, or a cell line relevant to your research)

  • Cell culture medium

  • Fura-2 AM (calcium indicator dye)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound hydrochloride

  • Agonist (e.g., ATP, carbachol, or another relevant stimulus)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution in HBS. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127.

    • Remove the culture medium from the wells and wash the cells once with HBS.

    • Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Cell Washing:

    • After incubation, remove the loading solution and wash the cells twice with HBS to remove extracellular dye.

    • Add fresh HBS to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

  • This compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) and then dilute it to the desired final concentrations in HBS.

    • Add the this compound solutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature. Include a vehicle control (solvent only).

  • Measurement of Intracellular Calcium:

    • Place the microplate in a fluorescence plate reader.

    • Set the plate reader to measure fluorescence emission at ~510 nm with alternating excitation at 340 nm and 380 nm.

    • Establish a stable baseline fluorescence reading for each well.

    • Add the agonist to the wells to stimulate intracellular calcium release and immediately begin recording the fluorescence changes over time.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Compare the agonist-induced calcium response in the presence and absence of this compound to determine its inhibitory effect.

Visualizations

The following diagrams illustrate key aspects of this compound's mechanism of action and the experimental workflow for its use.

TMB8_Disposal_Workflow cluster_collection Waste Collection cluster_storage Storage & Labeling cluster_disposal Disposal start Start: this compound Waste Generated collect Collect in Designated Hazardous Waste Container start->collect label_waste Label Container: 'Hazardous Waste' 'this compound' Date collect->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal contact_ehs->disposal

Caption: this compound Disposal Workflow.

TMB8_Signaling_Pathway cluster_stimulus Cellular Stimulus cluster_calcium_release Intracellular Calcium Release cluster_inhibition Inhibition by this compound cluster_response Cellular Response agonist Agonist (e.g., ATP, Carbachol) receptor Gq-Protein Coupled Receptor agonist->receptor Binds plc Phospholipase C (PLC) receptor->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 er Endoplasmic Reticulum (ER) ip3->er Binds to IP3 Receptor ca_release Ca²⁺ Release er->ca_release cellular_response Downstream Cellular Responses ca_release->cellular_response tmb8 This compound tmb8->er Blocks Ca²⁺ Efflux

Caption: this compound Mechanism of Action.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TMB-8
Reactant of Route 2
Reactant of Route 2
TMB-8

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。